Triheptanoin
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2,3-di(heptanoyloxy)propyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKBYALYHRYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862306 | |
| Record name | 1,2,3-Propanetriyl triheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-67-7 | |
| Record name | Triheptanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triheptanoin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triheptanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriyl triheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl trisheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEPTANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6O7CFW5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anaplerotic Action of Triheptanoin in Fatty Acid Oxidation Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases characterized by the impaired ability of mitochondria to convert long-chain fatty acids into energy. This leads to a profound energy deficit, particularly during periods of fasting or metabolic stress, and the accumulation of toxic fatty acid intermediates. Clinical manifestations are severe and can include cardiomyopathy, rhabdomyolysis, and hypoglycemia. Triheptanoin, a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a novel therapeutic agent for LC-FAODs. Its mechanism of action centers on its ability to provide an alternative energy source and to replenish key intermediates of the mitochondrial tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key metabolic pathways.
The Metabolic Conundrum in LC-FAODs and the Rationale for Anaplerotic Therapy
In healthy individuals, fatty acid β-oxidation is a critical source of acetyl-CoA, which enters the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. In LC-FAODs, genetic defects in enzymes responsible for long-chain fatty acid transport and oxidation disrupt this process.[1] This has two major metabolic consequences:
-
Energy Deficiency: The reduced production of acetyl-CoA from long-chain fatty acids leads to a significant energy deficit, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[2]
-
TCA Cycle Intermediate Depletion: The reliance on even-chain medium-chain triglyceride (MCT) oil (containing C8 and C10 fatty acids) in traditional dietary management provides a source of acetyl-CoA but fails to replenish the pool of TCA cycle intermediates.[3] This is because the complete oxidation of acetyl-CoA requires a constant supply of oxaloacetate, which can become depleted. This depletion of TCA cycle intermediates further cripples the cell's energy-producing capacity.
Anaplerotic therapy aims to address this second critical issue by providing substrates that can "fill up" the TCA cycle.
This compound: A Dual-Action Metabolic Substrate
This compound (glyceryl triheptanoate) is a triglyceride containing three molecules of the odd-chain fatty acid, heptanoate (C7). Following oral administration, it is hydrolyzed by intestinal lipases into glycerol and free heptanoate. Heptanoate is readily absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation.
The key to this compound's mechanism of action lies in the metabolism of the seven-carbon heptanoate. Each molecule of heptanoyl-CoA is metabolized through two and a half cycles of β-oxidation to yield:
-
Two molecules of acetyl-CoA: These directly enter the TCA cycle to fuel energy production.
-
One molecule of propionyl-CoA: This three-carbon molecule is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the TCA cycle.
This dual production of both acetyl-CoA and a direct anaplerotic substrate (propionyl-CoA) is what distinguishes this compound from even-chain MCTs and forms the foundation of its therapeutic benefit in LC-FAODs.
This compound [label="this compound (C7 Triglyceride)"]; Heptanoate [label="Heptanoate (C7)"]; HeptanoylCoA [label="Heptanoyl-CoA"]; AcetylCoA1 [label="Acetyl-CoA"]; PropionylCoA [label="Propionyl-CoA"]; TCACycle [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; SuccinylCoA [label="Succinyl-CoA"];
This compound -> Heptanoate [label="Lipolysis"]; Heptanoate -> HeptanoylCoA; HeptanoylCoA -> AcetylCoA1 [label="β-oxidation (2 cycles)"]; HeptanoylCoA -> PropionylCoA [label="β-oxidation"]; AcetylCoA1 -> TCACycle; PropionylCoA -> SuccinylCoA; SuccinylCoA -> TCACycle [label="Anaplerosis"]; TCACycle -> Energy; }
Figure 1: Metabolic pathway of this compound.
Evidence of Anaplerosis: Preclinical and Clinical Data
While the theoretical basis for this compound's anaplerotic effect is strong, direct evidence in human subjects is still emerging. However, preclinical studies and indirect clinical observations support this mechanism.
A study in very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice demonstrated that dietary this compound increased the levels of the TCA cycle intermediate succinate in cardiac muscle compared to mice fed a diet with even-chain MCT oil.
In a clinical study involving patients with VLCAD deficiency, treatment with this compound resulted in a trend towards normalization of blood levels of TCA cycle intermediates compared to patients treated with standard MCT oil, as indicated by Z-scores.
Quantitative Clinical Efficacy of this compound
Several clinical trials have demonstrated the clinical benefits of this compound in patients with LC-FAODs. The following tables summarize key quantitative data from these studies.
Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment
| Study | Patient Population | Treatment Duration | MCE Rate (events/year) Pre-Triheptanoin (Mean ± SD) | MCE Rate (events/year) on this compound (Mean ± SD) | Percentage Reduction in MCE Rate | p-value |
| Vockley et al. (UX007-CL201 Extension) | This compound-naïve LC-FAOD (n=33) | 27.4 ± 19.9 months | 2.00 (median) | 0.28 (median) | 86% | 0.0343 |
| Vockley et al. (UX007-CL201 Extension) | CL201 Rollover LC-FAOD (n=24) | 46.9 ± 13.6 months | 1.76 ± 1.64 | 1.00 ± 1.00 | 43% | 0.0347 |
MCEs were defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.
Table 2: Improvement in Cardiac Function with this compound Compared to Trioctanoin
| Study | Patient Population | Treatment Duration | Parameter | This compound Group (C7) - Change from Baseline (Mean) | Trioctanoin Group (C8) - Change from Baseline (Mean) | p-value |
| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Ejection Fraction (%) | +7.4 | - | 0.046 |
| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Wall Mass (%) | -20 | - | 0.041 |
Detailed Experimental Protocols from Key Clinical Trials
Gillingham et al., 2017: A Double-Blinded, Randomized Controlled Trial
This study compared the effects of this compound (C7) to trioctanoin (C8) in patients with LC-FAODs.
-
Study Design:
graph Gillingham_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Screening [label="Screening & Baseline Assessment"]; Randomization [label="Randomization (1:1)"]; C7_Arm [label="this compound (C7) Arm\n(20% of DCI, 4 months)"]; C8_Arm [label="Trioctanoin (C8) Arm\n(20% of DCI, 4 months)"]; FollowUp [label="Follow-up Assessments"];
Screening -> Randomization; Randomization -> C7_Arm; Randomization -> C8_Arm; C7_Arm -> FollowUp; C8_Arm -> FollowUp; }
Figure 2: Gillingham et al. (2017) study workflow.
-
Key Methodologies:
-
Exercise Tolerance Test: A submaximal treadmill exercise test was performed. The specific protocol involved a graded increase in speed and/or incline to achieve a target heart rate of 60-70% of the predicted maximum. Heart rate, oxygen consumption (VO₂), and carbon dioxide production (VCO₂) were measured continuously.
-
Echocardiography: Standard 2D, M-mode, and Doppler echocardiography were performed to assess cardiac structure and function. Measurements included left ventricular ejection fraction (LVEF), left ventricular mass, and diastolic function parameters.
-
31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique was used to assess muscle energy metabolism. Following a standardized exercise protocol, the rate of phosphocreatine (PCr) recovery was measured, which is an indicator of mitochondrial oxidative capacity.
-
Vockley et al. (UX007-CL201 and Extension Studies): Open-Label Efficacy and Safety Trials
These studies evaluated the long-term safety and efficacy of this compound in patients with severe LC-FAODs.
-
Study Design:
graph Vockley_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Enrollment [label="Enrollment & Retrospective Data Collection (78 weeks)"]; Treatment [label="Open-Label this compound Treatment\n(Target 25-35% of DCI)"]; FollowUp [label="Ongoing Follow-up & MCE Tracking"];
Enrollment -> Treatment -> FollowUp; }
Figure 3: Vockley et al. open-label study workflow.
-
Key Methodologies:
-
Major Clinical Event (MCE) Adjudication: A key outcome was the rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy). These events were retrospectively collected from medical records for the 78 weeks prior to study entry and prospectively recorded during the study. An independent adjudication committee reviewed all events.
-
Cycle Ergometry: Patients performed a 40-minute cycle ergometry test at a constant workload to assess exercise tolerance. The primary endpoint was the total work performed.
-
12-Minute Walk Test (12MWT): This test was used to assess functional exercise capacity. Patients were instructed to walk as far as possible in 12 minutes. The total distance walked was recorded.
-
Acylcarnitine Profiling: Blood spots were collected and analyzed by tandem mass spectrometry (MS/MS) to determine the concentrations of various acylcarnitine species. This is a standard method for diagnosing and monitoring patients with FAODs.
-
Conclusion and Future Directions
The mechanism of action of this compound in fatty acid oxidation disorders is multifaceted, providing both a direct energy source and, crucially, replenishing the pool of TCA cycle intermediates through anaplerosis. This dual action addresses the fundamental metabolic defects in LC-FAODs more effectively than traditional even-chain MCT oil. The clinical data to date demonstrates a significant reduction in major clinical events and improvements in cardiac function, supporting the therapeutic utility of this anaplerotic therapy.
Future research should focus on obtaining more direct evidence of anaplerosis in human subjects, for instance, through stable isotope tracer studies to track the metabolic fate of heptanoate in vivo. Further elucidation of the downstream effects of improved mitochondrial function on cellular signaling pathways and gene expression will also be critical in fully understanding the comprehensive benefits of this compound therapy. For drug development professionals, the success of this compound highlights the potential of targeted metabolic therapies for inborn errors of metabolism and provides a framework for the development of novel anaplerotic substrates for other energy-deficiency disorders.
References
The Anaplerotic Role of Triheptanoin in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anaplerotic properties of triheptanoin and its impact on the Krebs cycle. This compound, a synthetic triglyceride of the seven-carbon fatty acid heptanoate, serves as a novel metabolic therapy, particularly for long-chain fatty acid oxidation disorders (LC-FAOD). Its unique metabolism replenishes crucial intermediates in the Krebs cycle, thereby improving energy production in conditions of metabolic stress. This document details the biochemical mechanism of this compound, presents quantitative data from clinical studies on its efficacy, outlines detailed experimental protocols for assessing its metabolic effects, and provides visual representations of the key pathways and workflows.
Introduction: The Challenge of Energy Deficits in Metabolic Disorders
Many inherited metabolic disorders, such as LC-FAOD, are characterized by a compromised ability to produce energy from traditional fuel sources. LC-FAODs result from defects in the mitochondrial beta-oxidation of long-chain fatty acids, a primary energy source for tissues with high energy demand like the heart and skeletal muscle. This leads to a significant energy deficit and an accumulation of toxic intermediates, manifesting in severe clinical outcomes including cardiomyopathy, rhabdomyolysis, and hypoglycemia.
Standard treatments for LC-FAOD often involve a diet low in long-chain fats and supplementation with medium-chain triglycerides (MCTs). However, MCTs, which are composed of even-chain fatty acids, are metabolized solely to acetyl-CoA. While acetyl-CoA can enter the Krebs cycle, it does not replenish the cycle's intermediates, a process known as anaplerosis. A deficiency in Krebs cycle intermediates can impair the cycle's overall function and exacerbate the energy deficit.
Mechanism of Action: this compound's Anaplerotic Effect
This compound addresses this limitation through its unique metabolic pathway. Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate is readily absorbed and transported to the liver and peripheral tissues.[1]
Within the mitochondria, heptanoate undergoes beta-oxidation. Unlike even-chain fatty acids, the final round of beta-oxidation of heptanoate yields one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3).[1][2][3]
-
Acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate to form citrate.
-
Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA . Succinyl-CoA is a key intermediate of the Krebs cycle.[2]
By providing both acetyl-CoA and a precursor to succinyl-CoA, this compound effectively "refills" the Krebs cycle at two critical points, restoring its capacity and enhancing overall energy production. This dual-entry mechanism is the cornerstone of this compound's anaplerotic therapy.
Signaling Pathways and Metabolic Fate of this compound
The metabolic journey of this compound from ingestion to its anaplerotic function in the Krebs cycle involves several key steps and pathways.
Data Presentation: Clinical Efficacy of this compound
Clinical studies have demonstrated the significant benefits of this compound in patients with LC-FAOD. The following tables summarize key quantitative data from these trials.
Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment
| Study | Patient Cohort | Pre-Triheptanoin MCE Rate (events/year) | Post-Triheptanoin MCE Rate (events/year) | Percent Reduction | p-value | Reference |
| UX007-CL201 (Phase 2) | 29 patients with severe LC-FAOD | 1.69 | 0.88 | 48.1% | 0.021 | |
| UX007-CL202 (Extension) | 24 patients (rollover from CL201) | 1.76 | 0.96 | 45.5% | 0.0319 | |
| UX007-CL202 (Extension) | 20 this compound-naïve patients | 2.33 (median) | 0.71 (median) | 69.5% | 0.1072 | |
| Retrospective Chart Review | 20 patients | 1.94 | 1.26 | 35% (trend) | 0.1126 |
MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.
Table 2: Reduction in Hospitalization Rates with this compound Treatment
| Study | Patient Cohort | Pre-Triheptanoin Hospitalization Rate (events/year) | Post-Triheptanoin Hospitalization Rate (events/year) | Percent Reduction | p-value | Reference |
| UX007-CL201 (Phase 2) | 29 patients | 1.39 | 0.65 | 53.2% | <0.05 | |
| UX007-CL202 (Extension) | 24 patients (rollover from CL201) | 1.43 | 0.76 | 46.9% | 0.0429 | |
| Retrospective Chart Review | 15 patients | 17.55 (days/year) | 5.76 (days/year) | 67% | 0.0242 | |
| Nationwide Turkish Study | 14 patients | 0.19 (admissions/month, median) | 0.08 (admissions/month, median) | 57.9% | 0.009 |
Table 3: Improvement in Cardiomyopathy with this compound Treatment
| Study | Patient Cohort | Key Findings | Reference |
| Case Series | 10 patients with acute cardiomyopathy | Ejection fraction improved from a baseline of 12-45% to a peak of 33-71%, with 9 of 10 patients reaching the normal range. | |
| Expanded Access Program | Critically ill patients | Stabilization or improvement in left ventricular ejection fraction and left ventricular mass. All infants with cardiomyopathy showed improved cardiac function. | |
| UX007-CL201 (Phase 2) | 29 patients | Cardiomyopathy events decreased from 3 to 1 (a 69.7% reduction in event rate). |
Experimental Protocols
Assessing the anaplerotic effects of this compound requires specialized methodologies to trace and quantify metabolic intermediates. Below are detailed protocols for key experiments.
Quantification of Krebs Cycle Intermediates by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Krebs cycle intermediates in biological samples (e.g., tissue homogenates, cell lysates).
5.1.1. Materials and Reagents
-
Internal standards (e.g., 13C-labeled Krebs cycle intermediates)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Sample homogenization buffer (e.g., 80% MeOH)
-
C18 reversed-phase column
-
Triple quadrupole mass spectrometer
5.1.2. Sample Preparation
-
Tissue Samples: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80% MeOH.
-
Cell Culture: Aspirate culture medium and wash cells with ice-cold PBS. Quench metabolism by adding liquid nitrogen or ice-cold 80% MeOH. Scrape cells and collect the lysate.
-
Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% ACN with 0.1% FA).
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the polar Krebs cycle intermediates.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use pre-determined precursor-to-product ion transitions for each Krebs cycle intermediate and its corresponding internal standard.
-
5.1.4. Data Analysis
-
Quantify the concentration of each intermediate by comparing the peak area ratio of the analyte to its internal standard against a standard curve.
13C Metabolic Flux Analysis (MFA) to Assess Anaplerosis
This protocol provides a general workflow for conducting a 13C-MFA experiment to trace the contribution of this compound-derived carbons to the Krebs cycle.
5.2.1. Experimental Workflow
5.2.2. Detailed Steps
-
Cell Culture and Labeling:
-
Culture cells (e.g., patient-derived fibroblasts) to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 13C-labeled heptanoate.
-
Incubate for a time sufficient to reach isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity and extract metabolites as described in section 5.1.2.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the mass isotopomer distribution (MID) of Krebs cycle intermediates.
-
-
Computational Flux Modeling:
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The model will estimate the relative and absolute fluxes through different metabolic pathways, including the anaplerotic contribution of heptanoate.
-
Conclusion
This compound represents a significant advancement in the treatment of LC-FAOD and other metabolic disorders characterized by impaired energy metabolism. Its anaplerotic properties, mediated by the dual provision of acetyl-CoA and propionyl-CoA to the Krebs cycle, address a fundamental pathophysiological deficit that is not corrected by traditional MCT oil supplementation. The quantitative data from clinical trials robustly support its efficacy in reducing major clinical events and improving cardiac function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolic effects of this compound and to explore its potential in a wider range of diseases. As our understanding of cellular metabolism deepens, the targeted anaplerotic strategy offered by this compound is likely to become an increasingly important therapeutic modality.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. | Read by QxMD [read.qxmd.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Triheptanoin as a Metabolic Therapy for Genetic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triheptanoin, a synthetic, pharmaceutical-grade triglyceride of three seven-carbon (heptanoate) fatty acids, has emerged as a promising metabolic therapy for several rare genetic disorders. Marketed as Dojolvi®, it serves as a source of calories and fatty acids, bypassing specific enzymatic defects and providing anaplerotic substrates to the Krebs cycle. This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, clinical applications, and a summary of key clinical trial data. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and drug development efforts in this area.
Introduction: The Challenge of Energy Deficit in Genetic Disorders
A number of genetic disorders are characterized by a fundamental deficit in cellular energy production. These can arise from defects in fatty acid oxidation, glucose transport, or other critical metabolic pathways. The resulting energy crisis can lead to a range of severe clinical manifestations, including cardiomyopathy, rhabdomyolysis, hypoglycemia, seizures, and developmental delay.[1][2][3] Traditional management strategies have focused on dietary modifications, such as the use of medium-chain triglyceride (MCT) oil, but these approaches have limitations and often do not fully address the underlying metabolic imbalance.[1][4]
This compound represents a novel therapeutic approach designed to address these energy deficits more effectively. Its unique odd-chain fatty acid composition provides a dual benefit: it can be metabolized to produce both acetyl-CoA, a primary fuel for the Krebs cycle, and propionyl-CoA, which serves an anaplerotic function by replenishing Krebs cycle intermediates.
Mechanism of Action: Anaplerosis and Energy Substrate Provision
This compound is a pro-drug that is hydrolyzed in the gut to glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.
Bypassing Defective Metabolic Pathways
In disorders like long-chain fatty acid oxidation disorders (LC-FAOD), the breakdown of long-chain fatty acids is impaired. Heptanoate, as a medium-chain fatty acid, can enter the mitochondria and undergo β-oxidation without the need for the defective enzymes, thus providing a crucial alternative energy source.
The Anaplerotic Effect
The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, a key intermediate in the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in energy-deficient states. By restoring the integrity of the Krebs cycle, this compound enhances the efficiency of energy production.
Generation of Alternative Ketone Bodies
In the liver, heptanoate metabolism also leads to the production of five-carbon (C5) ketone bodies, such as β-hydroxypentanoate and β-ketopentanoate, in addition to the standard four-carbon (C4) ketone bodies. These C5 ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for the brain, which is particularly relevant for conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).
References
- 1. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 2. feedingthehungrybrain.com [feedingthehungrybrain.com]
- 3. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Development, and Clinical Application of Triheptanoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triheptanoin, marketed under the brand name Dojolvi®, is a novel therapeutic agent approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and therapeutic applications of this unique medium-chain triglyceride. This compound's anaplerotic properties, which address the underlying energy deficit in inherited metabolic diseases, represent a significant advancement in the management of these rare and debilitating conditions. This document details the key preclinical and clinical studies that established its efficacy and safety, offering a valuable resource for researchers and professionals in the field of drug development and metabolic medicine.
Introduction: The Unmet Need in Long-Chain Fatty Acid Oxidation Disorders
Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, life-threatening autosomal recessive genetic disorders characterized by the body's inability to convert long-chain fatty acids into energy.[1][2] This metabolic blockade leads to a severe energy deficit, particularly during periods of fasting or increased metabolic demand.[3] Clinically, LC-FAODs manifest with a range of serious complications, including recurrent rhabdomyolysis, hypoglycemia, cardiomyopathy, and in some cases, sudden death.[4][5] Prior to the development of this compound, management strategies for LC-FAOD were largely supportive, focusing on dietary modifications such as a low-fat, high-carbohydrate diet and supplementation with even-chain medium-chain triglyceride (MCT) oil. However, despite these interventions, many patients continued to experience significant morbidity and mortality, highlighting a critical unmet medical need for more effective therapies.
The Discovery of this compound: A Novel Anaplerotic Approach
The development of this compound was born from the pioneering research of Dr. Charles Roe, who identified that a key issue in LC-FAOD was the depletion of tricarboxylic acid (TCA) cycle intermediates, a state known as anaplerotic defect. Even-chain MCTs, while providing an alternative energy source in the form of acetyl-CoA, do not replenish these vital intermediates.
This compound, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone, was designed to address this anaplerotic defect. Its unique odd-carbon chain structure allows for a dual mechanism of action: providing both a direct energy source and replenishing TCA cycle intermediates.
Mechanism of Action: Replenishing the Krebs Cycle
Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.
Beta-Oxidation and Energy Production
Heptanoate undergoes beta-oxidation in the mitochondria, a process that does not require the enzymes deficient in LC-FAOD. This process yields two molecules of acetyl-CoA, which can directly enter the TCA cycle for energy production (ATP synthesis), and one molecule of propionyl-CoA.
Anaplerosis via Propionyl-CoA
The propionyl-CoA generated from heptanoate metabolism is the key to this compound's anaplerotic effect. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's function, which is often compromised in LC-FAOD due to the lack of substrates from fatty acid oxidation.
C5-Ketone Body Production
In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely beta-hydroxypentanoate (BHP) and beta-ketopentanoate (BKP). These C5 ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues.
// Nodes this compound [label="this compound (C7 Triglyceride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptanoate [label="Heptanoate (C7)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA (x2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCACycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5Ketones [label="C5 Ketone Bodies\n(BHP, BKP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Brain & Other Tissues", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> Heptanoate [label="Hydrolysis"]; Heptanoate -> AcetylCoA [label="β-oxidation"]; Heptanoate -> PropionylCoA [label="β-oxidation"]; AcetylCoA -> TCACycle; TCACycle -> Energy; PropionylCoA -> SuccinylCoA [label="Carboxylation"]; SuccinylCoA -> TCACycle [label="Anaplerosis"]; Heptanoate -> C5Ketones [label="Hepatic Metabolism"]; C5Ketones -> Brain [label="Energy Source"]; } .dot Caption: Metabolic fate of this compound.
Clinical Development Program
The clinical development of this compound for LC-FAOD involved several key studies designed to evaluate its safety and efficacy.
Key Clinical Trials
A summary of the pivotal clinical trials for this compound in LC-FAOD is presented below:
| Study Identifier | Phase | Design | Patient Population | Key Endpoints | Key Findings |
| NCT01379625 | II | Randomized, double-blind, controlled | 32 subjects with LC-FAOD (ages 7-64) | Changes in cardiac function, exercise tolerance | This compound improved left ventricular ejection fraction and reduced left ventricular wall mass compared to trioctanoin. |
| CL201 (NCT01886378) | II | Open-label, single-arm | 29 pediatric and adult patients with severe LC-FAOD | Annualized rate and duration of Major Clinical Events (MCEs) | Significant reduction in the annualized rate and duration of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy) over 78 weeks. |
| CL202 (NCT02214160) | II | Open-label, long-term extension | 94 patients with LC-FAOD | Long-term safety and efficacy (MCE rate) | Sustained reduction in MCE rates, confirming long-term efficacy and safety. |
Experimental Protocols: A Representative Study (CL201 - NCT01886378)
Objective: To evaluate the efficacy and safety of this compound in pediatric and adult patients with severe LC-FAOD.
Study Design: A 78-week, single-arm, open-label Phase 2 study. Each patient served as their own control, with a retrospective 78-week period of standard-of-care management used for comparison.
Patient Population:
-
Inclusion Criteria: Patients aged at least 6 months with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, LCHAD, or TFP deficiency) and experiencing significant clinical manifestations despite current management.
-
Exclusion Criteria: Patients with a history of myocardial infarction or peripheral neuropathy limiting walking ability.
Intervention: this compound was initiated at a target dose of 25-35% of the total daily caloric intake, administered orally in at least four divided doses. Prior MCT oil was discontinued.
Primary Endpoint: The primary objective was to evaluate the impact of this compound on the annualized rate and duration of MCEs, defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visit, or emergency intervention.
Secondary Endpoints:
-
Exercise tolerance
-
Health-related quality of life
// Nodes Screening [label="Screening & Enrollment\n(N=29)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Data Collection\n(Retrospective 78 weeks on standard care)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(78 weeks, target 25-35% of DCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up & Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Assessment\n(MCE Rate & Duration)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="Safety Monitoring\n(Adverse Events)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Screening -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp -> Efficacy; FollowUp -> Safety; } .dot Caption: Workflow for the CL201 clinical trial.
Clinical Efficacy and Safety
Efficacy in LC-FAOD
Clinical studies have consistently demonstrated the efficacy of this compound in reducing the incidence and severity of major clinical events in patients with LC-FAOD.
Table 2: Summary of Efficacy Data from Key Clinical Trials
| Outcome Measure | CL201 (NCT01886378) - 78 weeks | CL202 (NCT02214160) - Long-term Extension |
| Annualized MCE Rate | 48.1% reduction from baseline (p=0.021) | Sustained reduction in MCEs; 86% reduction in the this compound-naïve cohort (p=0.0343) |
| Annualized MCE Duration | 50.3% reduction from baseline (p=0.028) | 43% reduction in the CL201 rollover cohort (p=0.0347) |
| Hospitalization Rate | 38.7% reduction in rhabdomyolysis-related hospitalizations | Continued reduction in hospitalization rates and duration |
| Hypoglycemia Events | Near-elimination of hypoglycemic events leading to hospitalization | Significant and sustained reduction in hypoglycemic events |
| Cardiomyopathy | Reduction in cardiomyopathy events | Improvement in cardiac function |
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity.
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Management |
| Diarrhea | Common | Dose adjustment, administration with food |
| Abdominal pain | Common | Dose adjustment, administration with food |
| Vomiting | Common | Dose adjustment, administration with food |
| Nausea | Common | Dose adjustment, administration with food |
Serious adverse events related to this compound are rare.
Pharmacokinetics
-
Absorption: this compound is rapidly hydrolyzed in the gastrointestinal tract, and systemic exposure to the parent drug is negligible. The primary circulating metabolite is heptanoate.
-
Distribution: Heptanoate is approximately 80% bound to plasma proteins, likely serum albumin.
-
Metabolism: Heptanoate is metabolized via beta-oxidation in the mitochondria of various tissues. It can also be converted to C5-ketone bodies in the liver.
-
Elimination: The elimination half-life of heptanoate is approximately 1.7 hours, supporting a dosing frequency of four or more times a day.
Other Investigational Uses
The anaplerotic properties of this compound have led to its investigation in other metabolic and neurological disorders characterized by energy deficits.
-
Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS): this compound has been studied as a potential therapy for GLUT1-DS, a condition where glucose transport to the brain is impaired. While some studies have shown promise in reducing seizures, others have not demonstrated a significant benefit for movement disorders.
-
Other Metabolic Disorders: Research is ongoing to explore the potential of this compound in other inherited metabolic diseases where anaplerosis may be beneficial.
Conclusion and Future Directions
The discovery and development of this compound represent a significant milestone in the treatment of LC-FAOD. By directly addressing the underlying anaplerotic defect, this compound has been shown to reduce the frequency and severity of life-threatening clinical events and improve the quality of life for patients with these devastating disorders. Its unique mechanism of action, supported by a robust clinical development program, has established it as a cornerstone of therapy for LC-FAOD.
Future research will likely focus on further elucidating the long-term benefits of this compound, exploring its potential in other metabolic and neurological conditions, and optimizing its use in combination with other therapeutic strategies. The story of this compound serves as a powerful example of how a deep understanding of disease pathophysiology can lead to the development of targeted and effective therapies for rare diseases.
References
- 1. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ultragenyx.com [ultragenyx.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathway of Triheptanoin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a synthetic, odd-carbon medium-chain triglyceride (MCT) composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone. It serves as a source of calories and fatty acids, particularly in the management of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] Unlike even-chain MCTs, the metabolism of this compound provides unique anaplerotic substrates for the tricarboxylic acid (TCA) cycle, making it a promising therapeutic agent for various metabolic diseases.[4][5] This technical guide provides a comprehensive overview of the core biochemical pathway of this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Biochemical Pathway of this compound Metabolism
The metabolic journey of this compound begins with its hydrolysis in the gastrointestinal tract and culminates in the production of key intermediates for cellular energy production.
Hydrolysis
Following oral administration, this compound is extensively hydrolyzed by pancreatic lipases in the lumen of the small intestine. This enzymatic action cleaves the ester bonds, releasing two molecules of free heptanoate and one molecule of 2-monoheptanoylglycerol. The latter is further hydrolyzed to yield a third molecule of heptanoate and a glycerol backbone. Due to this rapid and efficient hydrolysis, the systemic exposure to intact this compound is negligible.
Absorption and Transport
Heptanoate, being a medium-chain fatty acid, is readily absorbed by the intestinal mucosa. Unlike long-chain fatty acids, it does not require carnitine for transport across the inner mitochondrial membrane and can diffuse directly into the mitochondria.
Mitochondrial β-Oxidation of Heptanoate
Once inside the mitochondrial matrix, heptanoate undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain. For heptanoate (a C7 fatty acid), this process involves two and a half cycles.
The key enzymatic steps are:
-
Acyl-CoA Dehydrogenase: The first step is catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated.
-
3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is subsequently oxidized to a keto group.
-
β-Ketothiolase: Finally, the β-ketoacyl-CoA is cleaved by thiolase, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.
After two full cycles of β-oxidation, a five-carbon fatty acyl-CoA (pentanoyl-CoA or valeryl-CoA) remains. The final cycle of β-oxidation of pentanoyl-CoA yields one molecule of acetyl-CoA and one molecule of the three-carbon propionyl-CoA.
Thus, the complete β-oxidation of one molecule of heptanoate generates:
-
Two molecules of Acetyl-CoA
-
One molecule of Propionyl-CoA
Anaplerotic Fate of Propionyl-CoA
The production of propionyl-CoA is the key feature that distinguishes the metabolism of this compound from that of even-chain fatty acids. Propionyl-CoA serves as an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. This is a critical function, as the TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being withdrawn for various biosynthetic pathways.
The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves a three-step enzymatic pathway:
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.
-
Methylmalonyl-CoA Epimerase: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form Succinyl-CoA .
Succinyl-CoA then enters the TCA cycle, contributing to the pool of intermediates and enhancing the cycle's capacity for energy production and biosynthesis.
Hepatic Ketogenesis and C5 Ketone Bodies
In the liver, heptanoate can also be partially oxidized to form unique five-carbon (C5) ketone bodies: β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP). These C5 ketone bodies are released into the bloodstream and can be taken up by extrahepatic tissues, such as the brain and muscle, where they are converted back to acetyl-CoA and propionyl-CoA to fuel the TCA cycle. The formation of C5 ketone bodies provides an alternative energy source, particularly for the brain, which has important implications for the treatment of neurological disorders like glucose transporter type 1 deficiency syndrome (Glut1DS).
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the metabolism of this compound, compiled from various pharmacokinetic and enzymatic studies.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | Heptanoate | β-Hydroxypentanoate (BHP) | β-Hydroxybutyrate (BHB) |
| Cmax (µmol/L) | |||
| Single 0.3 g/kg dose | 178.9 | - | - |
| Single 0.4 g/kg dose | 259.1 | - | - |
| Tmax (h) | |||
| Single 0.3 g/kg dose | 0.5 | - | - |
| Single 0.4 g/kg dose | 0.8 | - | - |
| AUC (µmol*h/L) | |||
| Single 0.3 g/kg dose | 336.5 | - | - |
| Single 0.4 g/kg dose | 569.1 | - | - |
| Apparent Clearance (L/h/kg) | |||
| Single 0.3 g/kg dose | 6.05 | - | - |
| Single 0.4 g/kg dose | 4.31 | - | - |
| Elimination Half-life (h) | ~1.7 in LC-FAOD patients | - | - |
Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Kinetic Properties of Propionyl-CoA Carboxylase (PCC)
| Substrate | K_m_ (mM) |
| Propionyl-CoA | 0.29 |
| ATP | 0.08 |
| Bicarbonate (HCO₃⁻) | 3.0 |
K_m_ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the metabolism of this compound.
Fatty Acid β-Oxidation Assay in Isolated Hepatocytes
This protocol describes a method to measure the rate of fatty acid β-oxidation using radiolabeled substrates in freshly isolated mouse hepatocytes.
Materials:
-
[1-¹⁴C]palmitic acid (or other radiolabeled fatty acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Hepatocyte isolation buffer (e.g., Hanks' Balanced Salt Solution)
-
Collagenase
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from a mouse liver using a collagenase perfusion technique.
-
Cell Suspension: Resuspend the isolated hepatocytes in a suitable incubation buffer.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to BSA.
-
Incubation: Incubate the hepatocyte suspension with the radiolabeled substrate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates proteins and macromolecules.
-
Separation of Metabolites: Centrifuge the samples to pellet the precipitated material. The acid-soluble fraction in the supernatant contains the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the acid-soluble products per unit of time and normalize to the total protein content of the cell suspension.
Metabolomic Analysis of TCA Cycle Intermediates
This protocol outlines a general workflow for the quantitative analysis of TCA cycle intermediates in tissue or cell samples following this compound administration using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tissue or cell samples
-
Internal standards (stable isotope-labeled TCA cycle intermediates)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Collection: Collect tissue or cell samples at desired time points after this compound administration and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen samples in a cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the homogenates to pellet proteins and cellular debris.
-
Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the prepared samples onto the LC-MS system. Separate the TCA cycle intermediates using a suitable chromatographic method (e.g., reverse-phase or HILIC chromatography). Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each TCA cycle intermediate based on the peak area ratios and a standard curve.
Measurement of C5 Ketone Bodies
This protocol describes a method for the quantification of β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP) in plasma or serum using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., stable isotope-labeled BHP and BKP)
-
Protein precipitation solvent (e.g., acetonitrile)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: To a plasma or serum sample, add the internal standards and the protein precipitation solvent.
-
Protein Removal: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase used for UPLC analysis.
-
UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Separate the C5 ketone bodies from other plasma components using a suitable C18 column. Detect and quantify BHP and BKP using mass spectrometry in MRM mode.
-
Data Analysis: Determine the concentrations of BHP and BKP by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Biochemical pathway of this compound metabolism.
Caption: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.
Caption: Experimental workflow for a fatty acid β-oxidation assay.
Conclusion
The metabolism of this compound offers a unique therapeutic strategy by providing both a direct energy source in the form of acetyl-CoA and an anaplerotic substrate, propionyl-CoA, to replenish the TCA cycle. This dual mechanism of action underscores its clinical utility in managing LC-FAODs and its potential for treating other metabolic and neurological disorders. A thorough understanding of its biochemical pathway, supported by quantitative data and robust experimental methodologies, is essential for the continued development and optimization of this compound-based therapies. Further research focusing on the tissue-specific metabolism of this compound and the precise quantification of its anaplerotic contribution will be crucial in expanding its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Anaplerotic Role of Triheptanoin in Replenishing Tricarboxylic Acid Cycle Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and the synthesis of biosynthetic precursors. In a number of inherited metabolic disorders and other diseases with an energy deficit component, the pool of TCA cycle intermediates can become depleted, impairing energy homeostasis. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate), has emerged as a promising therapeutic agent due to its unique anaplerotic properties. This technical guide provides an in-depth analysis of the mechanism by which this compound replenishes TCA cycle intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Concept of Anaplerosis
Anaplerosis, derived from the Greek meaning 'to fill up', refers to the replenishment of intermediates of a metabolic pathway, most notably the TCA cycle. The continuous removal of TCA cycle intermediates for biosynthesis (e.g., gluconeogenesis, amino acid synthesis, and fatty acid synthesis) necessitates a constant influx of precursors to maintain the cycle's function. Key anaplerotic enzymes include pyruvate carboxylase and propionyl-CoA carboxylase[1][2]. A deficiency in anaplerosis can lead to a state of "TCA cycle stalling," resulting in impaired energy production and cellular dysfunction. This is particularly relevant in conditions such as long-chain fatty acid oxidation disorders (LC-FAOD) and glucose transporter type 1 deficiency syndrome (Glut1-DS), where the provision of substrates for the TCA cycle is compromised[3][4][5].
Mechanism of Action of this compound
This compound serves as a pro-drug for heptanoate. Following oral administration, it is hydrolyzed by pancreatic lipases into glycerol and three molecules of heptanoate. Heptanoate, a medium-chain fatty acid, is readily absorbed and transported to the liver and peripheral tissues. Unlike even-chain fatty acids which are metabolized solely to acetyl-CoA, the seven-carbon structure of heptanoate results in a unique metabolic fate through β-oxidation.
The mitochondrial β-oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA molecule provides the crucial anaplerotic contribution.
The Propionyl-CoA to Succinyl-CoA Pathway
Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway:
-
Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.
-
Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.
Succinyl-CoA then directly enters the TCA cycle, thereby replenishing the pool of intermediates and enhancing the cycle's capacity to generate reducing equivalents (NADH and FADH2) for ATP production via oxidative phosphorylation.
Quantitative Effects on TCA Cycle Intermediates
Several studies have provided quantitative evidence for the anaplerotic effects of this compound by measuring changes in the concentrations of TCA cycle intermediates in various biological matrices.
Data from a Study in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
A retrospective metabolomic analysis of biobank samples from patients with VLCAD deficiency treated with this compound showed increased levels of several TCA cycle intermediates compared to patients treated with medium-chain triglyceride (MCT) oil, which primarily produces acetyl-CoA.
| TCA Cycle Intermediate | Change with this compound vs. MCT Oil | Reference |
| Citrate | Increased | |
| Aconitate | Increased | |
| Fumarate | Increased | |
| Malate | Increased | |
| α-Ketoglutarate | Trended lower (similar to MCT group) | |
| Succinate | Reduced (in both treatment groups) |
Note: The data is presented as trends observed in the study. Specific fold changes or absolute concentrations were not detailed in the provided search results.
Data from Studies in Other Metabolic Disorders
-
In fibroblasts from patients with various fatty acid β-oxidation disorders, treatment with heptanoate led to an improved profile of TCA cycle intermediates, with notable increases in succinate, malate, and glutamate in certain deficiency types.
-
In two brothers with Aconitase 2 deficiency, treatment with this compound led to a marginal increase in malate excretion, while fumarate and succinate levels remained unchanged.
-
In a child with short-chain enoyl-CoA hydratase (SCEH) deficiency, treatment with this compound resulted in increased plasma levels of C3-acylcarnitine, a surrogate marker for propionyl-CoA.
Experimental Protocols for Measuring TCA Cycle Intermediates
The quantification of TCA cycle intermediates is typically performed using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the analysis of these small, polar molecules.
Generalized Workflow for Sample Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evidence for Triheptanoin in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Huntington's disease (HD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing global health burden. A common pathological feature emerging across these diverse disorders is a profound disruption in cellular energy metabolism, particularly within the central nervous system. This bioenergetic failure, often preceding or exacerbating hallmark pathologies like protein aggregation and neuronal loss, presents a compelling target for therapeutic intervention. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids, has emerged as a promising metabolic therapeutic. Its proposed mechanism centers on anaplerosis—the replenishment of Krebs cycle intermediates—thereby enhancing mitochondrial function and ATP production. This technical guide synthesizes the core preclinical evidence for this compound across key neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform ongoing research and development efforts.
Core Mechanism of Action: Anaplerosis and C5 Ketone Body Production
This compound's therapeutic potential lies in its unique metabolism. After oral administration, it is hydrolyzed into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate undergoes β-oxidation in the liver and other tissues, yielding both acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit).[1][2] Acetyl-CoA directly fuels the Krebs cycle, while propionyl-CoA is carboxylated to succinyl-CoA, a key Krebs cycle intermediate.[1][2] This process of replenishing the pool of cycle intermediates is known as anaplerosis and is critical for maintaining optimal mitochondrial respiration, especially under conditions of metabolic stress.[1]
Furthermore, hepatic metabolism of heptanoate produces five-carbon (C5) ketone bodies (β-ketopentanoate and β-hydroxypentanoate), which can cross the blood-brain barrier. These C5 ketones serve as an alternative energy source for the brain and are themselves metabolized to acetyl-CoA and propionyl-CoA within neurons and glia, thus providing a dual mechanism for both fueling and replenishing the brain's Krebs cycle.
Preclinical Evidence in Amyotrophic Lateral Sclerosis (ALS)
Metabolic dysfunction is a well-documented feature of ALS. Preclinical studies using the hSOD1G93A mouse model have provided compelling evidence for the neuroprotective effects of this compound.
Quantitative Data Summary: hSOD1G93A Mouse Model
| Outcome Measure | Control (hSOD1G93A) | This compound-Treated (hSOD1G93A) | % Improvement / Delay | p-value | Reference |
| Motor Neuron Count (L4-L5, 70 days) | ~38% loss vs WT | 33% less loss than Control | 33% | p<0.05 | |
| Onset of Grip Strength Loss | 16.7 weeks | 19.5 weeks | 2.8 weeks delay | p=0.002 | |
| Onset of Rotarod Balance Loss | ~20 weeks | Delayed by 13 days | ~9% delay | p<0.01 | |
| Onset of Body Weight Reduction | ~22 weeks | Delayed by 11 days | ~7% delay | p<0.01 | |
| Muscle mRNA (SDHA, 25 weeks) | Reduced by ~70% vs WT | Not significantly reduced | Attenuated reduction | N/A |
Key Experimental Protocols
-
Animal Model: Female mice overexpressing the mutant human SOD1G93A gene were used.
-
Treatment Administration:
-
Diet: this compound was provided as 35% of the total caloric content in the diet.
-
Initiation and Duration: Treatment was initiated at a pre-symptomatic stage, postnatal day 35 (P35), and continued throughout the study.
-
-
Behavioral Assessments:
-
Hind Limb Grip Strength: Measured weekly using a grip strength meter. The onset of decline was defined as the age at which strength dropped below 90% of the individual's peak and continued to decline.
-
Rotarod: Mice were tested for their ability to maintain balance on an accelerating rod. The onset of failure was recorded.
-
-
Histological Analysis:
-
Motor Neuron Counting: At 70 days of age, the lumbar spinal cord (L4-L5 segments) was sectioned and stained with Thionine. Motor neurons in the ventral horn were counted using stereological methods.
-
-
Gene Expression Analysis:
-
qRT-PCR: RNA was extracted from gastrocnemius muscles at various time points to measure the mRNA levels of key metabolic enzymes, such as succinate dehydrogenase (SDHA).
-
Preclinical Evidence in Alzheimer's Disease (AD)
Brain energy failure, particularly impaired glucose utilization, is an early and consistent feature of AD. This compound is hypothesized to bypass this deficit by providing an alternative fuel source.
Quantitative Data Summary: AD Mouse Models
| Outcome Measure | Animal Model | Control (AD Model) | This compound-Treated (AD Model) | % Change | p-value | Reference |
| Brain ATP Content | 5xFAD | Significantly lower than WT | Restored to WT levels | ~+25% | p<0.05 | |
| Mitochondrial NADH Levels | 5xFAD | Significantly lower than WT | Increased vs Control | ~+30% | p<0.05 | |
| Synaptic Density (Hippocampus) | 5xFAD | Significantly lower than WT | Preserved, similar to WT | N/A | N/A | |
| Recognition Index (NORT) | APP/PS1 | 0.48 ± 0.04 | 0.65 ± 0.05 | +35% | p<0.05 | |
| Astroglial Response (GFAP+) | APP/PS1 | Elevated around plaques | Decreased vs Control | N/A | N/A |
Key Experimental Protocols
-
Animal Models:
-
5xFAD Mice: This model exhibits aggressive amyloid-β (Aβ) deposition and mitochondrial dysfunction.
-
APP/PS1 Mice: A widely used model of familial AD that develops Aβ plaques and cognitive deficits.
-
-
Treatment Administration:
-
5xFAD Study: Dietary supplementation with this compound for 4.5 months, starting at 3.5 months of age.
-
APP/PS1 Study: this compound was supplemented into a ketogenic diet for 3 months, starting at 3 months of age.
-
-
Biochemical and Histological Assessments:
-
ATP Measurement: Brain tissue was homogenized and ATP content was quantified using a bioluminescence-based assay kit.
-
Mitochondrial Respiration: Mitochondria were isolated from brain tissue, and oxygen consumption rates were measured using a Seahorse XF Analyzer.
-
Synaptic Density: Immunohistochemistry was performed on brain sections using antibodies against synaptic markers (e.g., synaptophysin).
-
Astrocyte Reactivity: Brain sections were stained for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis around Aβ plaques.
-
-
Cognitive Assessment:
-
Novel Object Recognition Test (NORT): Used to assess learning and memory. The recognition index is calculated as the proportion of time spent exploring a novel object versus a familiar one.
-
Preclinical and Clinical Rationale in Huntington's Disease (HD)
HD is characterized by a systemic energy deficit that precedes neurological symptoms. While extensive preclinical animal data is still emerging, proof-of-concept clinical studies provide a strong rationale for this compound's use.
Quantitative Data Summary: Human and Animal Model Insights
| Outcome Measure | Model/Population | Condition/Result | Change | p-value | Reference |
| Brain Pi/PCr Ratio (during activation) | Early-stage HD Patients | Baseline: Abnormal (no change) | Post-Triheptanoin: Corrected profile | N/A | p=0.005 |
| Total Motor Score (UHDRS) | Early-stage HD Patients | Open-label observation | Tendency to improve after 1 month | N/A | |
| General Phenotype | R6/2 Mouse Model | This aggressive HD model exhibits progressive motor deficits, weight loss, and brain atrophy, representing a key platform for preclinical testing. | N/A | N/A |
Key Experimental and Clinical Protocols
-
Animal Model (General Platform):
-
R6/2 Mouse: A transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat. It has a rapid and severe phenotype, making it suitable for screening therapeutic interventions. Standard protocols involve longitudinal behavioral testing (rotarod, open field) and terminal neuropathological analysis (brain weight, striatal volume, aggregate load).
-
-
Human Proof-of-Concept Study:
-
Population: 10 patients at an early stage of HD.
-
Intervention: Open-label administration of this compound for one month.
-
Primary Outcome Measure (31P Magnetic Resonance Spectroscopy): Brain levels of inorganic phosphate (Pi) and phosphocreatine (PCr) were measured in the visual cortex at rest, during visual stimulation, and during recovery. The Pi/PCr ratio serves as a functional biomarker of ATP synthesis and brain energy metabolism. Healthy controls show an increase in the Pi/PCr ratio during activation, a response that is absent in HD patients but was restored after this compound treatment.
-
Summary and Future Directions
The preclinical evidence strongly supports the hypothesis that this compound can ameliorate key pathological features in animal models of ALS and AD by targeting underlying metabolic deficits. In ALS models, it confers neuroprotection and delays motor symptom onset. In AD models, it rescues brain ATP deficits, improves mitochondrial function, and curbs cognitive impairment. For HD, human biomarker studies provide compelling proof-of-concept that this compound can correct brain energy metabolism.
For drug development professionals, these findings highlight the therapeutic potential of metabolic correction in neurodegeneration. Future preclinical work should focus on optimizing dosing regimens, exploring combination therapies, and testing efficacy in a wider range of disease models, including those for Parkinson's disease and other tauopathies. Further elucidation of the downstream effects of anaplerosis on neuroinflammation, oxidative stress, and protein quality control pathways will be crucial for advancing this therapeutic strategy toward broader clinical application.
References
- 1. This compound Protects Motor Neurons and Delays the Onset of Motor Symptoms in a Mouse Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
- 2. This compound Protects Motor Neurons and Delays the Onset of Motor Symptoms in a Mouse Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
cellular uptake and transport of heptanoate from triheptanoin
An In-depth Technical Guide on the Cellular Uptake and Transport of Heptanoate from Triheptanoin
Introduction
This compound is a synthetic, odd-carbon medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone.[1][2] It serves as a source of calories and fatty acids for the treatment of adult and pediatric patients with long-chain fatty acid oxidation disorders (LC-FAODs).[1][2] In individuals with LC-FAODs, the metabolic machinery to convert long-chain fatty acids into energy is defective.[3] this compound provides an alternative energy source as its metabolic pathway bypasses the enzymatic steps that are deficient in these disorders. The pharmacologically active metabolite, heptanoate, is readily absorbed and transported into cells where it undergoes β-oxidation to provide energy and replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides a comprehensive overview of the cellular uptake and transport of heptanoate derived from this compound, intended for researchers, scientists, and drug development professionals.
Digestion and Absorption of this compound
Following oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of heptanoate. This enzymatic cleavage results in negligible systemic exposure to the parent compound, this compound. The liberated heptanoate, a medium-chain fatty acid, is then absorbed from the gut. Unlike long-chain fatty acids, medium-chain fatty acids like heptanoate are generally thought to be absorbed directly into the portal circulation without being re-esterified into triglycerides and packaged into chylomicrons. However, some studies suggest that after a mixed meal containing other fats, a portion of heptanoate may be incorporated into chylomicrons.
Cellular Uptake and Transport of Heptanoate
Once in the bloodstream, heptanoate is distributed throughout the body to various tissues and organs. The cellular uptake of heptanoate is a critical step for its subsequent metabolism. As a medium-chain fatty acid, heptanoate can cross cellular and mitochondrial membranes without the need for the carnitine shuttle system that is obligatory for long-chain fatty acids.
The precise mechanisms of heptanoate transport across the plasma membrane are not fully elucidated but are thought to involve a combination of simple diffusion and protein-mediated transport. The ability of medium-chain fatty acids to readily diffuse across membranes is a key aspect of their metabolic advantage.
In addition to passive diffusion, monocarboxylate transporters (MCTs) may play a role in the cellular uptake of heptanoate. MCTs are a family of proton-linked transporters that mediate the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across biological membranes. MCT1, in particular, is widely expressed in various tissues and is known to transport a range of monocarboxylic acids. Given that heptanoate is a monocarboxylic acid, it is plausible that MCTs facilitate its transport into cells, although specific studies on heptanoate transport by MCTs are limited.
Intracellular Metabolism and Anaplerotic Effect
Upon entering the cell and subsequently the mitochondrial matrix, heptanoate undergoes β-oxidation. This process bypasses the defective long-chain fatty acid oxidation enzymes in patients with LC-FAODs. The β-oxidation of one molecule of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.
-
Acetyl-CoA enters the TCA cycle to be oxidized for the production of ATP.
-
Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is termed anaplerosis and is crucial for maintaining the cycle's function, especially under conditions of high energy demand.
The dual products of heptanoate metabolism provide both a direct energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA), thereby addressing the energy deficit and the depletion of TCA cycle intermediates observed in LC-FAODs.
In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP). These C5-ketone bodies are released into the circulation and can be taken up by peripheral tissues, where they are converted back to acetyl-CoA and propionyl-CoA, thus serving as an additional anaplerotic energy source.
Pharmacokinetics of Heptanoate
Heptanoate is the most abundant and pharmacologically active metabolite of this compound found in plasma. Its pharmacokinetic profile has been characterized in both healthy subjects and patients with LC-FAODs.
Table 1: Pharmacokinetic Parameters of Heptanoate Following Single Doses of this compound
| Parameter | 0.3 g/kg Dose | 0.4 g/kg Dose |
| Cmax (µmol/L) | 178.9 | 259.1 |
| Tmax (h) | 0.5 | 0.8 |
| AUC (µmol*h/L) | 336.5 | 569.1 |
| Apparent Clearance (L/h/kg) | 6.05 | 4.31 |
| Data sourced from DrugBank Online. |
Table 2: Population Pharmacokinetic Parameters of Heptanoate
| Parameter | Healthy Subjects | LC-FAOD Patients |
| Apparent Clearance (CL/F) (L/h) | 544 | ~440 (19% lower) |
| Elimination Half-life (h) | Not reported | ~1.7 |
| Data sourced from a population pharmacokinetic analysis. |
The plasma concentration of heptanoate often shows multiple peaks, which generally coincide with meal times. The elimination half-life of approximately 1.7 hours in patients with LC-FAODs supports a dosing frequency of four or more times per day.
Experimental Protocols
Studying the cellular uptake and transport of fatty acids like heptanoate involves a variety of in vitro and in vivo techniques.
In Vitro Fatty Acid Uptake Assays
These assays are typically performed using cultured cells, such as adipocytes or fibroblasts.
Protocol: Radiolabeled Fatty Acid Uptake Assay
-
Cell Culture: Plate and culture the cells of interest (e.g., 3T3-L1 adipocytes) to the desired confluency.
-
Preparation of Labeled Fatty Acid: Prepare a solution of radiolabeled heptanoate (e.g., [1-14C]heptanoate or [3H]heptanoate) complexed with fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiation of Uptake: Remove the culture medium from the cells and wash with a BSA-free buffer. Add the radiolabeled heptanoate solution to initiate the uptake.
-
Incubation: Incubate the cells for a defined period (e.g., 1-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the labeled solution and washing the cells multiple times with an ice-cold stop solution containing a high concentration of unlabeled fatty acid or a non-specific transport inhibitor like phloretin.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysate to determine the rate of uptake (e.g., in pmol/min/mg protein).
In Vivo Isotope Tracer Studies
These studies are used to track the absorption, distribution, and metabolism of fatty acids in whole organisms.
Protocol: Stable Isotope Tracer Study in an Animal Model
-
Animal Model: Utilize an appropriate animal model (e.g., swine or mice).
-
Isotope Infusion: Infuse a stable isotope-labeled form of heptanoate (e.g., [5,6,7-13C3]heptanoate) intravenously or administer it orally.
-
Sample Collection: Collect blood samples at various time points. At the end of the experiment, collect tissue samples from organs of interest (e.g., heart, liver, muscle).
-
Metabolite Extraction: Extract metabolites from the plasma and tissue samples.
-
Mass Spectrometry Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration and isotopic enrichment of heptanoate and its downstream metabolites (e.g., TCA cycle intermediates, C5-ketone bodies).
-
Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the flux of heptanoate through various metabolic pathways.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound from digestion to cellular energy production.
Experimental Workflow for In Vitro Heptanoate Uptake
Caption: Workflow for measuring cellular heptanoate uptake using radiotracers.
Anaplerotic Role of Heptanoate
Caption: Logical flow demonstrating the anaplerotic effect of heptanoate metabolism.
References
- 1. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics of this compound and Its Metabolites in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Triheptanoin's Effect on Energy Metabolism in Inherited Metabolic Disorders: A Technical Guide
Introduction
Inherited metabolic disorders (IMDs) are a group of genetic conditions that disrupt the body's ability to convert food into energy. These disorders often stem from deficiencies in specific enzymes or transporters, leading to a blockage in metabolic pathways. This can cause a severe energy deficit in critical organs and the accumulation of toxic intermediate metabolites. Triheptanoin, a highly purified, synthetic triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a promising therapeutic agent. It acts as an anaplerotic substrate, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, the central hub of cellular energy production. This guide provides a detailed technical overview of this compound's mechanism of action, its effects on energy metabolism in various IMDs, and a summary of key clinical findings and experimental protocols.
Core Mechanism: Anaplerosis and the TCA Cycle
The primary therapeutic rationale for this compound lies in its unique metabolic properties. Unlike standard even-chain fatty acids which are metabolized solely to acetyl-CoA, the metabolism of heptanoate (C7) produces both acetyl-CoA and propionyl-CoA.[1][2] Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[3] This process, known as anaplerosis, is critical in conditions where TCA cycle intermediates are depleted, thereby restoring the cycle's capacity to generate reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation.[4][5]
The dual products of heptanoate metabolism can therefore "refill" the TCA cycle and provide a direct fuel source, bypassing the enzymatic defects present in many IMDs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Long-term experience with this compound in 12 Austrian patients with long-chain fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. feedingthehungrybrain.com [feedingthehungrybrain.com]
An In-depth Technical Guide to the Molecular Targets of Triheptanoin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a synthetic, odd-chain medium-chain triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) esterified to a glycerol backbone. It serves as a metabolic therapy, primarily for long-chain fatty acid oxidation disorders (LC-FAOD), by providing an alternative energy source and replenishing intermediates in the Krebs cycle, a process known as anaplerosis. Upon oral administration, this compound is hydrolyzed into glycerol and three molecules of heptanoate. Heptanoate is then metabolized in the liver and peripheral tissues, leading to the production of key metabolites, including acetyl-CoA, propionyl-CoA, and the C5-ketone bodies, β-ketopentanoate and β-hydroxypentanoate. This guide provides a comprehensive overview of the molecular targets of this compound and its principal metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Metabolic Fate and Core Molecular Interactions of this compound
The primary therapeutic action of this compound stems from its unique metabolism, which addresses energy deficits and metabolic imbalances at a cellular level.
Anaplerotic Replenishment of the Krebs Cycle
A primary molecular target of this compound's metabolites is the Krebs (TCA) Cycle. Deficiencies in fatty acid oxidation can lead to a depletion of Krebs cycle intermediates, impairing energy production. This compound addresses this by providing both acetyl-CoA and propionyl-CoA.
-
Acetyl-CoA: Produced from the β-oxidation of heptanoate, acetyl-CoA enters the Krebs cycle to generate ATP.
-
Propionyl-CoA: The terminal three-carbon unit of heptanoate oxidation, propionyl-CoA, is carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, a key Krebs cycle intermediate. This anaplerotic function is crucial for maintaining cycle flux and overall energy homeostasis.[1][2][3]
Quantitative Data on Krebs Cycle Intermediates
Studies in patients with LC-FAOD have demonstrated the anaplerotic effect of this compound by measuring changes in Krebs cycle intermediates.
| Metabolite | Change with this compound Treatment | Fold Change (approx.) | Reference |
| Succinyl-CoA | Increased | - | [4] |
| Malate | Increased | - | [5] |
| Citrate | Restored to normal levels | - |
Further quantitative data from metabolomic studies are needed to provide a more complete picture of the fold-changes in all Krebs cycle intermediates.
Experimental Protocol: Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol outlines a common method for the analysis of TCA cycle intermediates in biological samples.
1. Sample Preparation:
- For plasma or serum, proteins are precipitated using a cold organic solvent (e.g., 80% methanol).
- For tissue samples, homogenization is performed in a suitable buffer, followed by protein precipitation.
- The supernatant is collected, dried under nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is typically used to separate the polar metabolites of the TCA cycle.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. Stable isotope-labeled internal standards for each analyte are used for accurate quantification.
3. Data Analysis:
- Peak areas of the endogenous metabolites are normalized to their corresponding internal standards.
- Concentrations are determined using a calibration curve generated from standards of known concentrations.
Signaling Pathways of C5-Ketone Bodies
Heptanoate that is not oxidized in peripheral tissues is transported to the liver, where it undergoes ketogenesis to produce the C5-ketone bodies: β-ketopentanoate and β-hydroxypentanoate. These ketone bodies can then be utilized by extrahepatic tissues, including the brain, as an alternative energy source. Beyond their metabolic role, ketone bodies are emerging as important signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs).
While the signaling of the C4-ketone body β-hydroxybutyrate through GPR109A is well-documented, the specific signaling pathways for C5-ketone bodies are an active area of research. It is hypothesized that β-hydroxypentanoate and β-ketopentanoate may also interact with GPCRs such as GPR43 and GPR109A, influencing downstream signaling cascades.
Experimental Protocol: Seahorse XF Analyzer Assay for Mitochondrial Function
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
1. Cell Culture:
- Cells (e.g., patient-derived fibroblasts) are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
2. Assay Preparation:
- The sensor cartridge is hydrated overnight in a non-CO2 incubator.
- On the day of the assay, the cell culture medium is replaced with a low-buffered assay medium, and the cells are incubated in a non-CO2 incubator for one hour prior to the assay.
3. Seahorse XF Analyzer Run:
- The hydrated sensor cartridge and the cell plate are loaded into the Seahorse XF Analyzer.
- Baseline OCR and ECAR are measured.
- Test compounds (e.g., heptanoate, C5-ketone bodies) and mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to assess various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
4. Data Analysis:
- OCR and ECAR data are analyzed to determine the effects of the test compounds on cellular metabolism.
Histone Deacetylase (HDAC) Inhibition by Heptanoate
Recent evidence suggests that odd-chain fatty acids, including heptanoic acid, may act as inhibitors of histone deacetylases (HDACs), particularly HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, heptanoate could potentially lead to a more open chromatin structure and the activation of gene expression.
Quantitative Data on HDAC Inhibition
While studies have shown that odd-chain fatty acids can inhibit HDAC6, specific IC50 values for heptanoic acid are not yet firmly established in the literature. One study reported the following order of HDAC6 inhibitory activity: pentadecanoic acid (C15:0) > undecanoic acid (C11:0) > nonanoic acid (C9:0) > heptanoic acid (C7:0) > valeric acid (C5:0). Further research is required to determine the precise IC50 value for heptanoate. For comparison, the well-known HDAC inhibitor butyrate has an IC50 of approximately 0.09 mM.
Experimental Protocol: In Vitro HDAC Inhibition Assay
A common method to assess HDAC inhibition is a fluorometric assay.
1. Reagents:
- HDAC enzyme (e.g., recombinant human HDAC6)
- Fluorogenic HDAC substrate
- HDAC assay buffer
- Heptanoic acid (test inhibitor)
- Known HDAC inhibitor (positive control, e.g., Trichostatin A)
- Developer solution (e.g., trypsin)
2. Assay Procedure:
- In a 96-well plate, the HDAC enzyme is incubated with varying concentrations of heptanoic acid.
- The fluorogenic substrate is added, and the reaction is allowed to proceed.
- The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
- Fluorescence is measured using a plate reader.
3. Data Analysis:
- The percentage of HDAC inhibition is calculated for each concentration of heptanoic acid.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Gene Expression Modulation
The metabolic and signaling effects of this compound and its metabolites can ultimately lead to changes in gene expression. For instance, the replenishment of the TCA cycle and the potential inhibition of HDACs can influence the expression of genes involved in fatty acid metabolism, glucose metabolism, and cellular stress responses.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a standard technique to quantify mRNA levels of specific genes.
1. RNA Extraction and cDNA Synthesis:
- Total RNA is extracted from cells or tissues of interest that have been treated with this compound or its metabolites.
- The quality and quantity of the RNA are assessed.
- RNA is reverse-transcribed into complementary DNA (cDNA).
2. qPCR Reaction:
- The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, gene-specific primers for the target genes and reference (housekeeping) genes, and the cDNA template.
3. Data Analysis:
- The cycle threshold (Ct) values are determined for each gene.
- The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference genes.
Clinical Implications and Quantitative Outcomes
The molecular actions of this compound translate into significant clinical benefits for patients with LC-FAOD.
| Clinical Outcome | Quantitative Improvement with this compound | Reference |
| Major Clinical Events (MCEs) | 86% reduction in annualized MCE rate in this compound-naïve patients (p = 0.0343) | |
| Hospitalizations | 35% reduction in total hospitalizations per year | |
| Hospital Days | 67% reduction in hospital days per year | |
| Hypoglycemia Events | Essentially eliminated in patients with prior events | |
| Cardiomyopathy | Improved cardiac function in a subset of patients |
Adverse Events: The most commonly reported adverse events are gastrointestinal, including diarrhea, vomiting, and abdominal pain.
Conclusion
This compound and its metabolites exert their therapeutic effects through a multi-pronged molecular mechanism. The core of its action lies in the anaplerotic replenishment of the Krebs cycle, providing a dual supply of acetyl-CoA for energy production and propionyl-CoA to maintain cycle intermediates. Furthermore, its metabolite, heptanoate, shows potential as a modulator of cellular signaling through HDAC inhibition, and its C5-ketone body metabolites may act as signaling molecules through GPCRs. The quantitative data from clinical trials underscore the significant impact of these molecular actions on patient outcomes. Further research into the specific enzyme kinetics of heptanoate metabolism and the detailed signaling pathways of C5-ketone bodies will continue to refine our understanding of this promising metabolic therapy.
References
- 1. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review - this compound (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of this compound treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Purification of Triheptanoin for Research Applications
Application Note
Triheptanoin is a synthetic triglyceride of significant interest in biomedical research, particularly for its role as an anaplerotic agent in treating metabolic disorders such as long-chain fatty acid oxidation disorders (LC-FAOD). Composed of a glycerol backbone esterified with three seven-carbon fatty acids (heptanoic acid), this compound serves as a readily metabolized energy source. Its metabolism produces propionyl-CoA, which can replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This unique metabolic fate makes it a valuable tool for studying cellular bioenergetics and developing therapies for various metabolic diseases.
For research purposes, the synthesis and purification of this compound must yield a product of high purity to ensure reproducible and reliable experimental outcomes. This document provides detailed protocols for both chemical and enzymatic synthesis of this compound, along with methods for its purification and analytical characterization.
Data Presentation
The following tables summarize quantitative data for the chemical and enzymatic synthesis of this compound, providing a comparative overview of the two methods.
Table 1: Chemical Synthesis of this compound - Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Reactants | Glycerol, Heptanoic Acid | |
| Catalyst | Sulfonated Charcoal | |
| Solvent | Toluene | |
| Reactant Molar Ratio (Heptanoic Acid:Glycerol) | 4:1 | |
| Catalyst Loading | 2.3% (w/w based on glycerol) | |
| Reaction Temperature | 140°C (reflux) | |
| Reaction Time | 4 days | |
| Yield | 94-97% | |
| Purity (by GC-MS) | >99% |
Table 2: Enzymatic Synthesis of this compound - Representative Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Reactants | Glycerol, Heptanoic Acid | |
| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | |
| System | Solvent-free | |
| Reactant Molar Ratio (Heptanoic Acid:Glycerol) | 3:1 to 5:1 | |
| Enzyme Concentration | 5-10% (w/w) | |
| Reaction Temperature | 70-90°C | |
| Reaction Time | 10-26 hours | |
| Yield | Variable, can be high | |
| Purity (post-purification) | >95% |
Experimental Protocols
Chemical Synthesis of this compound using Sulfonated Charcoal
This protocol describes a cost-effective and environmentally friendly method for synthesizing high-purity this compound.
1. Preparation of Sulfonated Charcoal Catalyst: a. Mix 25 g of activated charcoal with 75 mL of 96% sulfuric acid. b. Heat the mixture at 260°C with vigorous stirring for 18 hours. c. Filter the mixture and wash the solid with distilled water until the washings give a negative test with barium chloride. d. Dry the catalyst at 100°C for 24 hours.
2. Esterification Reaction: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycerol (1.92 mol), heptanoic acid (7.68 mol, 4.0 equivalents), toluene (350 mL), and the prepared sulfonated charcoal catalyst (4.20 g). b. Heat the mixture to reflux (internal temperature of approximately 140°C). c. Continuously remove the water formed during the reaction using the Dean-Stark apparatus. d. The reaction is typically complete after 4 days.
3. Purification: a. After the reaction is complete, cool the mixture and remove the catalyst by filtration. b. Wash the filtrate with a 15% aqueous solution of sodium hydroxide (NaOH) three times to remove unreacted heptanoic acid. c. Wash the organic layer with distilled water twice. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain this compound as a transparent, colorless oil. e. For highest purity, the product can be further dried in a vacuum oven.
Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol provides a general method for the enzymatic synthesis of this compound in a solvent-free system, which is advantageous for its mild reaction conditions and high selectivity.
1. Reaction Setup: a. In a temperature-controlled batch reactor, combine glycerol and heptanoic acid in a molar ratio of 1:3 to 1:5. b. Add an immobilized lipase, such as Novozym 435, at a concentration of 5-10% (w/w) of the total reactants. c. Stir the mixture at a constant rate.
2. Reaction Conditions: a. Maintain the reaction temperature between 70°C and 90°C. b. To drive the reaction towards synthesis, remove the water produced, for example, by applying a vacuum or
Application Notes and Protocols for Measuring Triheptanoin Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate) and a glycerol backbone. It serves as a source of medium odd-chain fatty acids and is utilized in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs). Upon oral administration, this compound is hydrolyzed into heptanoate, which is then metabolized to provide energy and replenish intermediates in the Krebs cycle. Monitoring the plasma concentrations of this compound and its key metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed analytical methods for the quantitative analysis of this compound metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary circulating metabolites of this compound that can be quantified in human plasma are heptanoate (C7), β-hydroxypentanoate (BH-C5), and β-ketopentanoate (BK-C5).[1] Heptanoate is the direct product of this compound hydrolysis, while BH-C5 and BK-C5 are downstream ketone bodies produced from heptanoate metabolism.[1]
Metabolic Pathway of this compound
Following oral ingestion, this compound is broken down by lipases into glycerol and three molecules of heptanoate.[2] Heptanoate is readily absorbed and transported to the liver and other tissues, where it undergoes β-oxidation. This process generates acetyl-CoA and propionyl-CoA, which then enter the Krebs cycle to produce energy.[2] Heptanoate can also be converted in the liver to the five-carbon ketone bodies, β-hydroxypentanoate and β-ketopentanoate.[3]
Analytical Methods
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound metabolites in plasma. The choice of method may depend on the specific analytes of interest, required sensitivity, and available instrumentation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites.
Experimental Workflow
Protocol: LC-MS/MS Analysis of Heptanoate, BH-C5, and BK-C5
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 100 µL of cold methanol containing an internal standard (e.g., deuterated analogs of the analytes).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,300 x g for 5 minutes at 15°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is suitable for separating the metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for these acidic metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Quantitative Data Summary (LC-MS/MS)
| Metabolite | LLOQ (µM) | ULOQ (µM) | Recovery (%) |
| Heptanoate | 1.0 | 250 | Not explicitly stated |
| β-Hydroxypentanoate (BH-C5) | 1.0 | 100 | >88 |
| β-Ketopentanoate (BK-C5) | ~1.3 (0.156 µg/mL) | ~84.7 (10 µg/mL) | >88 |
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation. Data sourced from multiple studies.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, particularly for the analysis of volatile compounds. For less volatile metabolites like fatty acids and ketone bodies, derivatization is necessary to increase their volatility and thermal stability.
Experimental Workflow
Protocol: GC-MS Analysis of Heptanoate and Ketone Bodies
-
Sample Preparation (Extraction and Derivatization)
-
To 100 µL of plasma, add a protein precipitating agent like methanol.
-
Perform a liquid-liquid extraction using a solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent. A common choice is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation, which is heated to ensure complete reaction.
-
-
Chromatographic Conditions
-
Column: A capillary column with a suitable stationary phase for the separation of fatty acid and ketone body derivatives (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is employed to separate the derivatized analytes based on their boiling points.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity.
-
Quantitative Data Summary (GC-MS)
| Metabolite | LOD (nM) | Recovery (%) |
| Short-Chain Fatty Acids (general) | 0.03 - 0.6 | 88.2 - 107.2 |
| Ketone Bodies (general) | Not explicitly stated | 87.0 - 98.4 |
LOD: Limit of Detection. Data adapted from methods for similar analytes.
Conclusion
Both LC-MS/MS and GC-MS offer reliable and sensitive methods for the quantification of this compound metabolites in plasma. The choice of methodology will be guided by the specific research question, the metabolites of interest, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of this compound. It is recommended that each laboratory validates the chosen method according to regulatory guidelines to ensure accuracy and precision.
References
- 1. The Pharmacokinetics of this compound and Its Metabolites in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]
- 3. go.drugbank.com [go.drugbank.com]
Protocol for Administering Triheptanoin in Mouse Models of Epilepsy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triheptanoin, a triglyceride of the seven-carbon fatty acid heptanoate, has emerged as a promising therapeutic agent in preclinical models of epilepsy.[1][2][3] Its proposed mechanism of action involves replenishing intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, thereby enhancing neuronal energy metabolism and stability.[1][4] This document provides detailed protocols for the administration of this compound to mouse models of epilepsy, based on established preclinical studies.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in Mouse Epilepsy Models
| Mouse Model | Strain | This compound Dose (% of calories) | Administration Route | Duration | Key Findings | Reference |
| Corneal Kindling | CF1 | 35% | Dietary | Up to 7.5 weeks | Delayed development of kindled seizures. | |
| Pilocarpine-induced Status Epilepticus (SE) | CF1 | 35% | Dietary | 3 weeks (post-SE) | Increased pentylenetetrazole (PTZ) tonic seizure threshold in chronically epileptic mice. Restored brain propionyl-CoA levels. | |
| Pilocarpine-induced SE | CF1 | 35% | Dietary | Immediately post-SE | Reduced spontaneous electrographic seizures. | |
| Genetic Model (GABAAγ2(R43Q)) | Transgenic | Not specified as % | Dietary Supplement | 3 weeks (from weaning) | Halved the time spent in seizures (reduced spike and wave discharge occurrence and duration). | |
| Acute Seizure Models | Not specified | 35% | Dietary | 10 days | Anticonvulsant effects. |
Table 2: Effects of this compound on Brain Metabolites in the Pilocarpine Mouse Model
| Metabolite | Effect of Epilepsy (Pilocarpine-SE) | Effect of this compound Treatment | Reference |
| Malate | Reduced | No significant restoration | |
| Propionyl-CoA | Reduced | Restored to control levels | |
| Methylmalonyl-CoA | No significant change | Increased | |
| Acetyl-CoA | No significant change | No significant change | |
| HMG-CoA | No significant change | Increased |
Experimental Protocols
Protocol 1: Dietary Administration of this compound
This protocol is based on studies where this compound is incorporated into the mouse chow.
1. Materials:
- This compound oil
- Standard mouse chow powder
- Food dye (optional, for visual confirmation of mixing)
- Blender or food mixer
- Pellet maker (optional)
2. Diet Preparation (35% caloric intake): a. Determine the total caloric requirement for the study animals. b. Calculate the amount of this compound needed to constitute 35% of the total calories. Note: The caloric value of this compound is approximately 8.3 kcal/g. c. Thoroughly mix the calculated amount of this compound with the standard mouse chow powder. If using, add a drop of food dye to visually assess the homogeneity of the mixture. d. If desired, use a pellet maker to create chow pellets. Alternatively, the powdered diet can be provided in a spill-proof feeder. e. Prepare a control diet by mixing the standard chow powder with an isocaloric amount of a different fat source (e.g., corn oil) or using the standard chow alone.
3. Acclimatization and Administration: a. Acclimate mice to the powdered diet or new pellets for 3-5 days before introducing the this compound diet. b. House mice individually to monitor food intake and body weight accurately. c. Provide the this compound-containing diet and control diet ad libitum. d. Monitor and record food consumption and body weight daily or every other day.
Protocol 2: Induction of Epilepsy - Corneal Kindling Model
1. Animals:
- Adult male CF1 mice (or other suitable strain).
2. Procedure: a. Anesthetize the mouse lightly with isoflurane. b. Apply a drop of saline solution to the cornea. c. Deliver a constant current stimulus (e.g., 3 mA, 60 Hz for 3 seconds) to the cornea using a corneal electrode. d. Observe and score the resulting seizure behavior according to a standardized scale (e.g., Racine scale). e. Repeat the stimulation once daily until a predetermined number of fully kindled seizures are observed.
Protocol 3: Induction of Epilepsy - Pilocarpine Model of Status Epilepticus
1. Animals:
- Adult male CF1 mice (or other suitable strain).
2. Procedure: a. To minimize peripheral cholinergic effects, administer a subcutaneous (s.c.) injection of methylscopolamine (1 mg/kg) 30 minutes prior to pilocarpine. b. Administer pilocarpine hydrochloride (300-340 mg/kg, s.c. or i.p.) to induce status epilepticus (SE). c. Observe the mice for the onset of continuous seizures (SE), typically characterized by tonic-clonic convulsions. d. After a defined period of SE (e.g., 1-2 hours), administer a benzodiazepine such as diazepam (10 mg/kg, i.p.) to terminate the seizures. e. Provide supportive care, including hydration with subcutaneous saline, to aid recovery. f. The chronic epileptic phase, characterized by spontaneous recurrent seizures, typically develops over the following weeks.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in mouse epilepsy models.
Caption: Proposed mechanism of action of this compound in epilepsy.
References
- 1. Anticonvulsant effects of a this compound diet in two mouse chronic seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant effects of a this compound diet in two mouse chronic seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces seizure susceptibility in a syndrome-specific mouse model of generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Metabolic Flux with Stable Isotope-Labeled Triheptanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled triheptanoin is a powerful tool for elucidating metabolic pathways and quantifying metabolic flux in vivo. This compound, a triglyceride composed of three seven-carbon fatty acids (heptanoate), serves as anaplerotic substrate. This means it replenishes the intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. By using this compound labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the journey of these carbon atoms as they are incorporated into various metabolites. This allows for a detailed understanding of the contributions of this compound to energy production and biosynthesis in various physiological and pathological states. These application notes provide an overview of the principles, experimental protocols, and data interpretation for using stable isotope-labeled this compound in metabolic research.
Principle of the Method
Following oral administration, this compound is hydrolyzed in the gastrointestinal tract into glycerol and three molecules of heptanoate. Heptanoate is then absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation in the mitochondria. The β-oxidation of the seven-carbon heptanoate molecule yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.
When using uniformly labeled ¹³C-triheptanoin (U-¹³C₇-triheptanoin), all seven carbon atoms of each heptanoate molecule are ¹³C. This results in the production of [U-¹³C₂]-acetyl-CoA and [U-¹³C₃]-propionyl-CoA.
-
[U-¹³C₂]-Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C label can then be traced through the various intermediates of the TCA cycle, providing a measure of its oxidative metabolism.
-
[U-¹³C₃]-Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle. This anaplerotic pathway replenishes the pool of TCA cycle intermediates, which can be crucial in conditions where these intermediates are depleted.
By measuring the mass isotopologue distribution (MID) of TCA cycle intermediates and related metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of this compound to the TCA cycle can be quantified.
Metabolic Pathway of Stable Isotope-Labeled this compound
The metabolic fate of orally administered stable isotope-labeled this compound can be traced through several key pathways. The following diagram illustrates the entry of carbons from [U-¹³C₇]-heptanoate into the TCA cycle.
Experimental Protocols
This section outlines a general protocol for an in vivo study in a murine model to trace the metabolic flux of orally administered U-¹³C₇-triheptanoin.
Animal Model and Preparation
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: To reduce background from dietary sources, fast the animals for 4-6 hours prior to tracer administration. Water should be freely available.
Tracer Preparation and Administration
-
Tracer: Uniformly labeled [U-¹³C₇]-Triheptanoin.
-
Vehicle: Prepare a formulation of the tracer suitable for oral gavage. A common vehicle is a mix with corn oil.
-
Dosage: A typical oral gavage dose is in the range of 1-2 g/kg body weight.
-
Administration: Administer the tracer via oral gavage. Record the exact time of administration for each animal.
Sample Collection
-
Timeline: Collect blood and tissues at various time points after tracer administration to capture the dynamic changes in metabolite labeling. Suggested time points include 0, 30, 60, 120, and 240 minutes.
-
Blood Collection: Collect blood (approximately 50-100 µL) via tail vein or saphenous vein into EDTA-coated tubes. Immediately place the tubes on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Collection: At the designated time points, euthanize the animals using an approved method (e.g., cervical dislocation under anesthesia). Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle, brain). Freeze-clamp the tissues in liquid nitrogen to quench metabolism instantly. Store tissues at -80°C until metabolite extraction.
Metabolite Extraction from Tissues
-
Reagents:
-
80% Methanol (pre-chilled to -80°C)
-
HPLC-grade water (ice-cold)
-
Chloroform (ice-cold)
-
-
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.
-
Collect the upper aqueous phase containing polar metabolites (including TCA cycle intermediates).
-
Dry the aqueous phase using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS), such as a Q-Exactive or Triple Quadrupole mass spectrometer, is recommended for accurate detection of mass isotopologues. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the metabolites.
-
Metabolite Separation:
-
Reconstitute the dried polar extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto a suitable chromatography column for separation of polar metabolites (e.g., a HILIC column).
-
-
Mass Spectrometry Settings:
-
Operate the mass spectrometer in full scan mode to capture all mass isotopologues of the target metabolites.
-
Use a resolution of at least 70,000 to resolve the different isotopologues.
-
Perform tandem MS (MS/MS) on selected ions to confirm metabolite identity.
-
Data Analysis and Flux Calculation
-
Peak Integration and Isotopologue Distribution:
-
Integrate the peak areas for each mass isotopologue of the target metabolites (e.g., citrate, succinate, malate, glutamate).
-
Correct the raw data for the natural abundance of ¹³C.
-
-
Flux Analysis:
-
Utilize software such as INCA (Isotopomer Network Compartmental Analysis) or other metabolic flux analysis tools to fit the isotopic labeling data to a metabolic network model.
-
This will allow for the calculation of relative and absolute metabolic fluxes through the TCA cycle and related pathways.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo metabolic flux study using stable isotope-labeled this compound.
Application Note: Quantification of Heptanoate and its Conjugates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanoate, a seven-carbon medium-chain fatty acid, and its metabolic conjugates are of increasing interest in clinical and pharmaceutical research. As an odd-chain fatty acid, heptanoate serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing intermediates and supporting energy metabolism. This makes it a potential therapeutic agent for various metabolic disorders, including fatty acid oxidation defects. Accurate and sensitive quantification of heptanoate and its key conjugates—heptanoyl-CoA, heptanoylcarnitine, and heptanoyl-glycine—in biological matrices is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding its metabolic fate. This application note provides detailed protocols for the simultaneous or individual quantification of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Fate of Heptanoate
Heptanoate, primarily derived from the dietary triglyceride triheptanoin, is absorbed in the gut and transported to the liver and other tissues.[1] In the mitochondria, it undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the TCA cycle.[1] Heptanoate can also be conjugated to Coenzyme A to form heptanoyl-CoA, a key intermediate in its metabolism. For transport into the mitochondria, heptanoyl-CoA can be converted to heptanoylcarnitine. Furthermore, excess heptanoate can be conjugated with glycine to form heptanoyl-glycine, a metabolite that is often excreted in urine and can be an indicator of underlying metabolic conditions.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for sample preparation, liquid chromatography, and tandem mass spectrometry for the quantification of heptanoate and its conjugates.
Sample Preparation
The choice of sample preparation technique depends on the analyte of interest and the biological matrix (e.g., plasma, urine, tissue homogenate).
Protocol 1.1: Protein Precipitation for Heptanoate, Heptanoylcarnitine, and Heptanoyl-glycine in Plasma/Serum
This is a simple and effective method for removing proteins from plasma or serum samples.
-
Materials:
-
Ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., deuterated heptanoate, C17-carnitine, deuterated heptanoyl-glycine).
-
Vortex mixer.
-
Centrifuge capable of reaching 15,000 x g and 4°C.
-
Autosampler vials.
-
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 1.2: Solid-Phase Extraction (SPE) for Acyl-CoAs from Tissues or Cells
This protocol is suitable for the extraction and purification of heptanoyl-CoA from more complex matrices like tissue homogenates or cell lysates.
-
Materials:
-
Oasis HLB SPE cartridges (or similar).
-
Extraction buffer (e.g., 2% perchloric acid).
-
Wash buffer 1 (e.g., 100 mM ammonium acetate).
-
Wash buffer 2 (e.g., water).
-
Elution buffer (e.g., methanol with 25 mM ammonium hydroxide).
-
Internal standard (e.g., C17-CoA).
-
-
Procedure:
-
Homogenize tissue or lyse cells in the ice-cold extraction buffer containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of wash buffer 1, followed by 1 mL of wash buffer 2.
-
Elute the acyl-CoAs with 1 mL of elution buffer into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 1.3: Derivatization for Acylglycines (including Heptanoyl-glycine) in Urine
Derivatization is often required to improve the chromatographic retention and ionization efficiency of acylglycines. Butylation is a common method.
-
Materials:
-
Butanolic HCl (3 M).
-
Heating block or oven at 60°C.
-
Nitrogen evaporator.
-
Internal standard (e.g., deuterated heptanoyl-glycine).
-
-
Procedure:
-
To 50 µL of urine, add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 100 µL of 3 M butanolic HCl.
-
Heat at 60°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic conditions should be optimized to achieve good separation of the analytes from matrix components and from each other, especially for isomeric compounds.
Table 1: Example LC Parameters
| Parameter | Heptanoate & Heptanoyl-glycine | Heptanoyl-CoA & Heptanoylcarnitine |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 or C8 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5-10 min | 10-90% B over 3-8 min |
| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |
| Column Temp. | 40°C | 45°C |
| Injection Vol. | 5 - 10 µL | 2 - 5 µL |
Tandem Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Ionization is typically achieved using Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
Table 2: Example MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Heptanoate | 129.1 | 129.1 (for SIM) or 85.1 | ESI- |
| d13-Heptanoate (IS) | 142.1 | 142.1 (for SIM) or 92.1 | ESI- |
| Heptanoyl-CoA | 880.3 | 373.1 | ESI+ |
| C17-CoA (IS) | 1018.5 | 507.2 | ESI+ |
| Heptanoylcarnitine | 274.2 | 85.1 | ESI+ |
| d3-Heptanoylcarnitine (IS) | 277.2 | 85.1 | ESI+ |
| Heptanoyl-glycine (butyl ester) | 244.2 | 116.1 | ESI+ |
| d5-Heptanoyl-glycine (butyl ester) (IS) | 249.2 | 116.1 | ESI+ |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. It is essential to optimize these parameters using authentic standards.
Experimental Workflow
The overall workflow for the quantification of heptanoate and its conjugates is summarized in the following diagram.
Quantitative Data Summary
The following tables summarize typical quantitative performance data that can be achieved with the described methods. These values should be established and validated in the user's laboratory.
Table 3: Chromatographic and Quantitative Performance
| Analyte | Retention Time (min) | LLOQ (Lower Limit of Quantification) | Linearity (r²) |
| Heptanoate | 3.5 - 4.5 | 10 - 50 ng/mL | > 0.99 |
| Heptanoyl-CoA | 4.0 - 5.0 | 1 - 10 nM | > 0.99 |
| Heptanoylcarnitine | 2.5 - 3.5 | 0.5 - 5 ng/mL | > 0.99 |
| Heptanoyl-glycine | 5.0 - 6.0 | 1 - 10 ng/mL | > 0.99 |
Conclusion
This application note provides a comprehensive set of protocols for the robust and sensitive quantification of heptanoate and its key metabolic conjugates using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are suitable for a wide range of biological matrices. These methods will be invaluable for researchers and scientists in the fields of metabolic research and drug development, enabling accurate assessment of the pharmacokinetics and metabolic fate of heptanoate. The provided workflows and diagrams offer a clear guide for the implementation of these analytical procedures in the laboratory.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Clinical Trials of Triheptanoin in Pediatric Patients
Introduction
Triheptanoin is a highly purified, synthetic, seven-carbon fatty acid triglyceride. It serves as a source of calories and fatty acids for pediatric and adult patients with certain metabolic disorders.[1] Specifically, it is indicated for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD) and has been investigated for Glucose Transporter Type 1 Deficiency Syndrome (Glut1 DS).[1][2] This document provides detailed application notes and protocols for designing clinical trials to evaluate the safety and efficacy of this compound in pediatric populations.
Mechanism of Action
This compound is a medium-chain triglyceride composed of three heptanoic acids (C7 fatty acids) attached to a glycerol backbone.[3] Its therapeutic effect stems from its unique metabolic properties. In individuals with LC-FAOD, genetic defects impair the mitochondrial beta-oxidation of long-chain fatty acids, leading to a deficit in energy production and accumulation of toxic intermediates.[4] this compound bypasses the enzymatic steps required for long-chain fatty acid metabolism. It is hydrolyzed in the gut to heptanoate, which is readily absorbed and transported to the liver and other tissues. There, it is metabolized to acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the Krebs cycle for energy production, while propionyl-CoA serves as an anaplerotic substrate, replenishing Krebs cycle intermediates. This dual mechanism helps restore cellular energy metabolism.
In Glut1 DS, a genetic defect impairs glucose transport across the blood-brain barrier, resulting in cerebral energy deficiency. This compound provides an alternative energy source for the brain in the form of C4 and C5 ketone bodies, which are produced from heptanoate metabolism.
Clinical Trial Design Considerations
Designing a clinical trial for this compound in a pediatric population requires careful consideration of the specific disorder, patient age, and ethical considerations.
Study Population
Inclusion and exclusion criteria must be well-defined to ensure patient safety and the integrity of the study data.
Table 1: Example Inclusion and Exclusion Criteria
| Criteria | Inclusion | Exclusion |
| Diagnosis | Molecularly confirmed diagnosis of LC-FAOD or Glut1 DS. | Other metabolic or genetic diseases unrelated to the indication. |
| Age | Typically ranges from newborns to 18 years. | Age outside the specified range for the study protocol. |
| Clinical Manifestations | For LC-FAOD, a history of major clinical events (e.g., rhabdomyolysis, hypoglycemia, cardiomyopathy). For Glut1 DS, drug-resistant seizures or significant movement disorders. | Life-threatening seizure episodes (e.g., status epilepticus) for certain study designs. |
| Dietary Status | May include patients on a standard diet or those transitioning from a medium-chain triglyceride (MCT) product. For Glut1 DS studies, patients may be required to be off a ketogenic diet. | Current use of a ketogenic diet for some Glut1 DS trial designs. |
| Informed Consent | Written informed consent from a parent or legal guardian and assent from the pediatric patient when appropriate. | Inability or unwillingness to comply with study procedures. |
Study Design
The choice of study design depends on the research question and the phase of development.
-
Open-Label Studies: Often used in early phase trials to assess safety, tolerability, and to gather preliminary efficacy data.
-
Randomized, Double-Blind, Placebo-Controlled Trials: Considered the gold standard for establishing efficacy. In the context of rare metabolic disorders, a placebo may be another dietary oil like MCT oil.
-
Crossover Design: Can be useful in reducing inter-patient variability, where each patient serves as their own control.
Endpoints
Primary and secondary endpoints should be clinically meaningful and appropriate for the pediatric population.
Table 2: Key Efficacy and Safety Endpoints
| Endpoint Type | Endpoint | Description |
| Efficacy (LC-FAOD) | Annualized rate of Major Clinical Events (MCEs) | MCEs include episodes of rhabdomyolysis, hypoglycemia, and cardiomyopathy requiring hospitalization or emergency room visits. |
| Exercise Tolerance | Assessed using standardized tests such as the 12-minute walk test or cycle ergometry. | |
| Quality of Life | Measured using validated pediatric health-related quality of life questionnaires (e.g., SF-10). | |
| Efficacy (Glut1 DS) | Seizure Frequency | Reduction in the frequency of seizures, particularly absence seizures. |
| Movement Disorders | Improvement in the frequency and severity of paroxysmal dyskinesias. | |
| Cognitive Function | Assessment of cognitive development and function using age-appropriate neuropsychological tests. | |
| Safety | Adverse Events (AEs) | Monitoring and reporting of all AEs, with a focus on gastrointestinal events (abdominal pain, diarrhea, vomiting). |
| Laboratory Parameters | Regular monitoring of blood counts, liver function, kidney function, and metabolic profiles. | |
| Growth and Development | Tracking of height, weight, and other growth parameters. |
Experimental Protocols
Detailed protocols are essential for the consistent and accurate collection of data.
Protocol 1: Dosing and Administration
Objective: To safely administer and titrate this compound to the target dose.
Materials:
-
This compound oral liquid (e.g., Dojolvi®)
-
Oral syringe or other calibrated measuring device
-
Food or liquid for mixing
Procedure:
-
Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements by determining their DCI prior to dose calculation.
-
Calculate Target Dose: The target daily dosage is typically up to 35% of the patient's DCI. The total daily volume (in mL) is calculated as: (DCI (kcal) * 0.35) / 8.3 kcal/mL.
-
Initiation and Titration (for patients new to MCTs):
-
Start at a total daily dosage of approximately 10% of DCI, divided into at least four doses per day.
-
Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved.
-
-
Initiation and Titration (for patients switching from another MCT product):
-
Discontinue the other MCT product before starting this compound.
-
Initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day.
-
Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved.
-
-
Administration:
-
Administer the calculated dose divided into at least four equal portions throughout the day with meals or snacks.
-
Mix this compound with food or liquid before administration.
-
-
Monitoring for Tolerability:
-
Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, and vomiting.
-
If GI intolerance occurs, consider reducing the dose until symptoms resolve, and then re-titrate as tolerated. More frequent, smaller doses may improve tolerability.
-
Table 3: Example Dosing Titration Schedule (Patient new to MCTs)
| Week | Target % of DCI |
| 1 (Days 1-3) | 10% |
| 1 (Days 4-6) | 15% |
| 2 (Days 7-9) | 20% |
| 2 (Days 10-12) | 25% |
| 3 (Days 13-15) | 30% |
| 3 (Days 16 onwards) | 35% (or maximum tolerated dose) |
Protocol 2: Assessment of Major Clinical Events (LC-FAOD)
Objective: To systematically document and quantify the occurrence of MCEs.
Procedure:
-
Define MCEs: Clearly define what constitutes an MCE (e.g., rhabdomyolysis defined by creatine kinase levels, hypoglycemia by blood glucose levels, cardiomyopathy by echocardiographic findings).
-
Data Collection:
-
At each study visit, conduct a structured interview with the patient and caregiver to inquire about any hospitalizations, emergency room visits, or urgent care visits since the last visit.
-
Review medical records for all such events to confirm the diagnosis and collect relevant data.
-
-
Annualized Rate Calculation: Calculate the annualized MCE rate for each patient by dividing the total number of MCEs by the duration of observation in years.
Visualization of Experimental Workflow
References
Application Notes and Protocols for In Vitro Assessment of Triheptanoin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a synthetic, medium-chain triglyceride composed of three seven-carbon (heptanoate) fatty acids attached to a glycerol backbone. It serves as a caloric and fatty acid source for individuals with long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][3] These rare genetic conditions impair the body's ability to break down long-chain fatty acids for energy, leading to serious health complications.[2] this compound provides an alternative energy source by supplying heptanoate, which can be metabolized by medium-chain fatty acid oxidation enzymes, thus bypassing the defective metabolic pathway.[4] The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is an anaplerotic substrate, meaning it replenishes intermediates of the Krebs cycle, which can improve energy production. In vitro cell culture models are invaluable tools for investigating the efficacy of this compound at a cellular level, providing insights into its mechanisms of action and therapeutic potential.
Relevant Cell Lines for In Vitro Studies
The choice of cell line is critical for modeling the specific pathology of LC-FAODs and assessing the effects of this compound.
| Cell Type | Examples | Rationale for Use |
| Fibroblasts | Primary dermal fibroblasts from LC-FAOD patients | Readily accessible from patients and recapitulate the genetic defect. Widely used to study the biochemical and cellular consequences of FAO disorders. |
| Hepatocytes | Primary hepatocytes, HepG2, AML12 | The liver is a primary site of fatty acid metabolism and is often affected in LC-FAODs. These cells are useful for studying hepatic lipid metabolism and the effects of this compound on liver cells. |
| Cardiomyocytes | Primary cardiomyocytes, H9c2, iPSC-derived cardiomyocytes | Cardiomyopathy is a severe complication of LC-FAODs. These cells allow for the investigation of this compound's effects on cardiac muscle cell energy metabolism and function. |
| Skeletal Muscle Cells | Primary myoblasts, C2C12 | Skeletal muscle is a major site of fatty acid oxidation and is affected by myopathy and rhabdomyolysis in LC-FAODs. These cells are suitable for studying muscle cell metabolism and the impact of this compound. |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to evaluate the effect of this compound on mitochondrial fatty acid oxidation.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts)
-
Seahorse XF Cell Culture Microplates
-
This compound (pharmaceutical grade)
-
Seahorse XF Base Medium
-
L-Carnitine
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Palmitate
-
Etomoxir (CPT-1 inhibitor, as a control)
-
Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment (Optional): Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24-72 hours) prior to the assay.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM). For the fatty acid oxidation assay, prepare a stock solution of palmitate conjugated to BSA.
-
Cell Preparation for Assay: One hour before the assay, remove the culture medium, wash the cells with the assay medium, and then add fresh assay medium. Incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject this compound (if not pre-treated) or a vehicle control and monitor the change in OCR.
-
To specifically measure fatty acid oxidation, inject the palmitate-BSA substrate and measure the OCR response.
-
Inject Etomoxir to confirm that the observed OCR is due to long-chain fatty acid oxidation.
-
Data Analysis:
The Seahorse XF software calculates OCR in real-time. An increase in OCR following this compound treatment, particularly in the presence of a long-chain fatty acid substrate, suggests enhanced mitochondrial respiration and fatty acid oxidation capacity.
Protocol 2: Measurement of Cellular ATP Levels
This protocol quantifies the total cellular ATP content to determine if this compound treatment improves cellular energy status.
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
ATP Assay Kit (luciferase-based)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and treat with different concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
Cell Lysis: At the end of the treatment period, remove the culture medium and lyse the cells according to the ATP assay kit manufacturer's instructions.
-
ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.
-
Luminometry: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
Data Analysis:
An increase in cellular ATP levels in this compound-treated cells compared to controls would indicate improved energy production.
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production
This protocol measures the levels of intracellular ROS to evaluate if this compound can mitigate oxidative stress associated with FAO disorders.
Materials:
-
Cells cultured in multi-well plates or on coverslips
-
This compound
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, DCFDA)
-
Fluorescence microscope or plate reader
-
Positive control for ROS induction (e.g., H₂O₂)
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the ATP assay protocol.
-
Loading with ROS Probe: At the end of the treatment, incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Fluorescence Measurement:
-
For plate reader: Measure the fluorescence intensity.
-
For microscopy: Capture fluorescence images.
-
-
Data Analysis:
-
A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells under basal or stressed conditions suggests a reduction in ROS levels.
-
Data Presentation
Table 1: Summary of In Vitro this compound Efficacy Data
| Parameter | Assay | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Expected Outcome |
| Mitochondrial Respiration | Seahorse XF OCR | Patient Fibroblasts | 10, 25, 50, 100 | 24, 48, 72 | Increased basal and maximal OCR |
| Cellular Energy Status | Luciferase-based ATP Assay | HepG2 | 10, 25, 50, 100 | 24, 48, 72 | Increased cellular ATP levels |
| Oxidative Stress | ROS Fluorescent Probe | C2C12 Myotubes | 10, 25, 50, 100 | 24, 48, 72 | Decreased intracellular ROS levels |
Visualizations
Caption: Cellular metabolism of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Long-chain fatty acid oxidation pathway and sites of defects.
References
dosage calculation and administration of Dojolvi (triheptanoin) in clinical practice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of Dojolvi (triheptanoin), a novel therapeutic agent for long-chain fatty acid oxidation disorders (LC-FAOD). The following protocols are intended to guide clinical researchers and drug development professionals in the appropriate use of this compound.
Introduction
Dojolvi (this compound) is a medium-chain triglyceride indicated as a source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly confirmed long-chain fatty acid oxidation disorders (LC-FAOD)[1][2][3][4]. LC-FAOD are a group of rare, inherited metabolic disorders that prevent the body from breaking down long-chain fatty acids into energy. Dojolvi provides an alternative energy source and helps to replenish intermediate metabolites in the Krebs cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data for the clinical application of Dojolvi.
Table 1: Dojolvi (this compound) Dosage Calculation Parameters
| Parameter | Value | Reference |
| Caloric Value of Dojolvi | 8.3 kcal/mL | [2] |
| Target Daily Dosage (% of DCI) | Up to 35% | |
| Initial Dosage for Naive Patients (% of DCI) | Approximately 10% | |
| Titration Increment (% of DCI*) | Approximately 5% | |
| Titration Frequency | Every 2 to 3 days | |
| Minimum Dosing Frequency | At least 4 times per day |
*DCI: Daily Caloric Intake
Table 2: Dosage Initiation and Titration Schedules
| Patient Population | Initial Daily Dosage | Titration Schedule | Target Daily Dosage |
| New to MCT | ~10% of DCI, divided into ≥4 doses | Increase by ~5% of DCI every 2-3 days | Up to 35% of DCI |
| Switching from other MCT | Last tolerated daily dosage of MCT, divided into ≥4 doses | Increase by ~5% of DCI every 2-3 days | Up to 35% of DCI |
*MCT: Medium-Chain Triglyceride
Experimental and Clinical Protocols
Patient Assessment and Dietary Management
Protocol 1: Pre-treatment Assessment
-
Molecular Confirmation: Ensure the patient has a molecularly confirmed diagnosis of an LC-FAOD.
-
Clinical Specialist Consultation: All patients must be under the care of a clinical specialist knowledgeable in the dietary management of LC-FAOD.
-
Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements to determine their total DCI in kcal.
-
Discontinue other MCTs: For patients on other medium-chain triglyceride products, discontinue their use before initiating Dojolvi.
Dosage Calculation and Preparation
Protocol 2: Calculating the Total Daily Dosage of Dojolvi
-
Determine Target Percentage: Based on the patient's status (new vs. switching from MCT), determine the target percentage of DCI to be provided by Dojolvi.
-
Calculate Total Daily Calories from Dojolvi: Multiply the patient's total DCI (kcal) by the target percentage.
-
Calculate Total Daily Volume of Dojolvi: Divide the total daily calories from Dojolvi by its caloric value (8.3 kcal/mL).
-
Rounding: Round the calculated total daily dosage in mL to the nearest whole number.
-
Individual Dose Calculation: Divide the total daily dosage into at least four approximately equal doses.
Protocol 3: Preparation of Dojolvi for Administration
-
Use Compatible Materials: Prepare and administer Dojolvi using containers, oral syringes, or measuring cups made of stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Avoid polystyrene and polyvinyl chloride (PVC) materials.
-
Mixing: Thoroughly mix the prescribed dose of Dojolvi with semi-solid food or liquid, such as fat-free milk, formula, cottage cheese, whole-grain hot cereal, or fat-free, low-carbohydrate pudding, smoothies, applesauce, or baby food. Crucially, Dojolvi should not be administered alone to avoid gastrointestinal upset .
-
Storage of Mixture: The unused mixture can be stored for up to 24 hours in a refrigerator. If not used within this timeframe, it should be discarded.
Administration and Monitoring
Protocol 4: Oral and Enteral Administration
-
Oral Administration: Administer the prepared mixture at mealtimes or with snacks.
-
Enteral Administration: For patients with a feeding tube, administer Dojolvi as a bolus via a silicone or polyurethane feeding tube.
-
Mix Dojolvi well with medical food or formula.
-
Draw the mixture into a syringe and connect it to the feeding tube port.
-
Administer the contents with steady pressure.
-
Flush the feeding tube with 5-30 mL of water, adjusting the volume based on the patient's needs.
-
Regularly monitor the feeding tube for proper functioning and integrity, as dysfunction has been reported.
-
-
Dosing Intervals: Administer subsequent doses at 3 to 4-hour intervals.
-
Missed Doses: If a dose is missed, it should be taken as soon as possible. If it is not possible to take all prescribed doses in a day, the missed dose should be skipped.
-
Tolerability and Adverse Events: Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, vomiting, and nausea, which are the most common side effects. If a patient has difficulty tolerating the prescribed dose, consider more frequent, smaller doses. If gastrointestinal symptoms persist, a dosage reduction may be necessary until symptoms resolve.
Visualized Workflows and Pathways
Caption: Workflow for Dojolvi Dosage Calculation and Administration.
Caption: Mechanism of Action of this compound in LC-FAOD.
Mechanism of Action
This compound is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone. Its therapeutic effect in LC-FAOD stems from its ability to provide an alternative energy source that bypasses the deficient enzymatic steps in long-chain fatty acid metabolism.
Upon oral administration, this compound is hydrolyzed into heptanoate. Heptanoate can then be metabolized through β-oxidation to produce both acetyl-CoA and propionyl-CoA.
-
Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate energy in the form of ATP.
-
Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the Krebs cycle. This process, known as anaplerosis , replenishes the pool of Krebs cycle intermediates that can become depleted in LC-FAOD.
By providing both a direct energy substrate (acetyl-CoA) and replenishing Krebs cycle intermediates (via propionyl-CoA), this compound helps to improve energy production and alleviate the metabolic dysregulation characteristic of LC-FAOD. This dual mechanism is believed to contribute to the observed clinical improvements in patients, including reductions in hypoglycemia, cardiomyopathy, and rhabdomyolysis.
References
Application Notes and Protocols for a Triheptanoin-Enriched Ketogenic Diet in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, implementation, and evaluation of a triheptanoin-enriched ketogenic diet in preclinical studies, particularly in rodent models.
Introduction
The ketogenic diet (KD), a high-fat, low-carbohydrate nutritional regimen, has garnered significant interest for its therapeutic potential in a variety of metabolic and neurological disorders. This compound, a triglyceride composed of three seven-carbon fatty acids (heptanoate), serves as a unique energy source. When incorporated into a ketogenic diet, it not only contributes to ketosis but also provides anaplerotic substrates to the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production.[1][2] This anaplerotic property, the replenishment of TCA cycle intermediates, distinguishes this compound from traditional long-chain and medium-chain triglycerides and is hypothesized to offer unique therapeutic benefits.[3][4]
Preclinical studies investigating the effects of a this compound-enriched ketogenic diet require meticulous planning and execution. The palatability and stability of the diet are critical for ensuring compliance in animal models.[5] This document outlines detailed protocols for the preparation of a solid, palatable this compound-enriched ketogenic diet, methodologies for key experimental assessments, and representative data from preclinical studies.
Diet Composition and Preparation
The successful implementation of a this compound-enriched ketogenic diet in preclinical studies hinges on a formulation that is both effective in inducing ketosis and palatable to the animal model. This compound oil is typically incorporated into a ketogenic base diet to provide 30-40% of the total daily caloric intake.
Table 1: Example Composition of a this compound-Enriched Ketogenic Diet (TKD) for Rodents
| Component | Purpose | Example Percentage (by weight) |
| Standard Ketogenic Diet (KD) Base | Provides essential nutrients, fats, and proteins. | 72% |
| This compound Oil | Anaplerotic and ketogenic energy source. | 28% |
| Formulation Agents | ||
| Hydrophilic Fumed Silica | Thickening agent to solidify the oil. | Variable |
| Hydrophobic Fumed Silica | Thickening and stabilizing agent. | Variable |
| Microcrystalline Cellulose | Binder and filler. | Variable |
| Talc | Lubricant and flow agent. | Variable |
Note: The specific ketogenic diet base and the types and amounts of formulation agents may vary. The final composition should be optimized for palatability and stability.
Protocol 1: Preparation of a Solid this compound-Enriched Ketogenic Diet
This protocol is adapted from methodologies described for creating a stable and palatable solid diet for rodents.
Materials:
-
Standard high-fat ketogenic diet for rodents (e.g., Test Diet 5TJR)
-
Pharmaceutical-grade this compound oil
-
Formulation agents: hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, talc
-
Warming bath
-
Mixing bowl
-
Spatula or kneading instrument
-
Scale
Procedure:
-
Warm the Ketogenic Diet Base: Place the standard ketogenic diet base in a warming bath set to 30°C. This will soften the base and facilitate mixing.
-
Prepare the Thickened Oily Phase: In a separate mixing bowl, combine the this compound oil with the formulation agents (hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc) at room temperature.
-
Gentle Stirring: Gently stir the oil and formulation agents until the oil is sufficiently thickened. The goal is to create a homogenous mixture that can be easily incorporated into the diet base.
-
Combine and Knead: Add the thickened oily phase to the warmed ketogenic diet base.
-
Homogenize: Knead the mixture thoroughly until a uniform and homogenous solid diet is achieved.
-
Storage: Store the prepared this compound-enriched ketogenic diet at 4°C. It is recommended to prepare fresh batches of the diet regularly to ensure stability and palatability.
Experimental Protocols
Protocol 2: Animal Acclimation and Diet Administration
Procedure:
-
Acclimation: House animals (e.g., C57Bl/6 mice) under standard conditions with ad libitum access to water and a standard chow diet for a period of at least one week to acclimate to the facility.
-
Baseline Measurements: Prior to initiating the dietary intervention, record baseline measurements for body weight, blood glucose, and blood beta-hydroxybutyrate (BHB) levels.
-
Dietary Intervention: Divide animals into experimental groups (e.g., Control group on standard chow, Ketogenic Diet (KD) group, and this compound-Enriched Ketogenic Diet (TKD) group).
-
Diet Provision: Provide fresh pellets of the respective diets to the animals. A typical offering is 3 grams per animal per day, administered twice a week, with any unconsumed food being discarded.
-
Monitoring: Observe the animals regularly for any signs of distress or adverse effects. Monitor food consumption and body weight at regular intervals (e.g., weekly).
Protocol 3: Measurement of Blood Glucose and Beta-Hydroxybutyrate (BHB)
Materials:
-
Blood glucose and ketone monitoring system (e.g., FreeStyle Optium Neo)
-
Glucose test strips
-
Beta-hydroxybutyrate test strips
-
Lancets for tail vein blood collection
Procedure:
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Using a sterile lancet, prick the tail vein to obtain a small drop of blood.
-
Glucose Measurement: Apply the blood drop to a glucose test strip inserted into the monitoring system. Record the reading.
-
BHB Measurement: Apply a separate blood drop to a BHB test strip inserted into the monitoring system. Record the reading.
-
Data Collection: Perform these measurements at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly) to monitor the level of ketosis and glycemic control.
Expected Outcomes and Data Presentation
The administration of a this compound-enriched ketogenic diet is expected to induce a state of nutritional ketosis, characterized by elevated blood BHB levels and a reduction in blood glucose. Body weight changes can vary depending on the specific composition of the diet and the animal model used.
Table 2: Representative Metabolic Effects of a Ketogenic Diet in Mice
| Parameter | Control Diet | Ketogenic Diet | Reference |
| Blood Beta-Hydroxybutyrate (mmol/L) | ~0.2 - 0.5 | ~1.0 - 3.5 | |
| Blood Glucose (mg/dL) | ~150 - 275 | ~95 - 150 | |
| Body Weight Change | Variable | Often reduced or stabilized |
Note: These values are approximate and can vary significantly based on the specific study design, diet composition, and mouse strain.
Table 3: Impact of this compound on Ketosis in Glucose Transporter Type 1 Deficiency (G1D)
| Subject Condition | Pre-Triheptanoin BHB (mM) | Post-Triheptanoin BHB (mM) | Reference |
| G1D subjects in significant ketosis | > 2.0 | Some subjects showed a reduction |
Note: In a study with G1D individuals, the addition of this compound to a ketogenic diet led to a reduction in beta-hydroxybutyrate levels in 50% of the subjects who were in significant ketosis beforehand.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow
Caption: Preclinical study workflow.
Conclusion
The use of a this compound-enriched ketogenic diet in preclinical research offers a promising avenue for investigating novel therapeutic strategies for a range of diseases. The anaplerotic properties of this compound provide a unique metabolic advantage that warrants further exploration. Adherence to detailed and standardized protocols for diet preparation, administration, and experimental evaluation is paramount for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a foundational guide for researchers embarking on such studies.
References
- 1. Combination of this compound with the ketogenic diet in Glucose transporter type 1 deficiency (G1D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound supplementation to ketogenic diet curbs cognitive impairment in APP/PS1 mice used as a model of familial Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Cardiac Function in Patients on Triheptanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a therapeutic agent that has shown promise in the management of long-chain fatty acid oxidation disorders (LC-FAOD), conditions that can lead to severe cardiomyopathy.[1][2] Its mechanism of action involves providing an alternative energy source to the heart muscle, thereby improving cardiac function.[3][4] Meticulous monitoring of cardiac function is paramount in patients receiving this compound to assess therapeutic efficacy and ensure patient safety.[5] These application notes provide detailed protocols for monitoring cardiac function in this patient population, based on methodologies employed in clinical trials and compassionate use programs.
This compound, a synthetic triglyceride with three seven-carbon fatty acids, serves as an anaplerotic substrate for the Krebs cycle. In individuals with LC-FAOD, the impaired ability to metabolize long-chain fatty acids leads to energy deficiency in tissues with high energy demands, such as the heart. This compound bypasses this metabolic block, providing acetyl-CoA and propionyl-CoA to replenish Krebs cycle intermediates, thereby enhancing energy production and improving cardiac performance.
Key Techniques for Cardiac Function Monitoring
A multi-modal approach is recommended for the comprehensive assessment of cardiac function in patients treated with this compound. The primary techniques include echocardiography, electrocardiography (ECG), and cardiac magnetic resonance imaging (CMR), supplemented by the monitoring of cardiac biomarkers.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on cardiac function from various studies.
Table 1: Echocardiographic Parameters Before and After this compound Treatment
| Study/Patient Group | Parameter | Baseline (Mean ± SD or Range) | Post-Triheptanoin (Mean ± SD or Range) | Time to Improvement |
| Vockley et al. (2016) | Ejection Fraction (%) | 12 - 45 | 33 - 71 | 2 - 21 days |
| Gillingham et al. (2017) | LV Ejection Fraction (%) | Normal | 7.4% increase (p=0.046) | 4 months |
| Gillingham et al. (2017) | LV Wall Mass | Normal | 20% decrease (p=0.041) | 4 months |
| Mahapatra et al. (2018) | Ejection Fraction (%) | 24.9 | 73.7 | Gradual |
Table 2: Cardiac Biomarkers in Patients with Cardiomyopathy Treated with this compound
| Study/Patient Group | Biomarker | Clinical Context | Observation |
| Mahapatra et al. (2018) | Pro-BNP | Severe Cardiogenic Shock | >30,000 pg/mL |
| Mahapatra et al. (2018) | Troponin | Severe Cardiogenic Shock | 17.2 ng/mL |
| Vockley et al. (2016) | Plasma BNP | Acute Decompensation | Used to monitor recovery |
Experimental Protocols
Echocardiography Protocol
Objective: To quantitatively assess left ventricular (LV) and right ventricular (RV) size, systolic function, and diastolic function.
Methodology:
-
Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.
-
Imaging Views: A comprehensive 2D transthoracic echocardiogram should be performed, acquiring standard views including:
-
Parasternal long-axis (PLAX)
-
Parasternal short-axis (PSAX) at the levels of the aorta, mitral valve, and papillary muscles
-
Apical four-chamber (A4C)
-
Apical two-chamber (A2C)
-
Apical three-chamber (A3C)
-
Subcostal views
-
-
M-Mode Echocardiography: M-mode measurements of the LV internal dimensions, septal thickness, and posterior wall thickness should be obtained from the PLAX view, guided by the 2D image.
-
Doppler Echocardiography:
-
Pulsed-wave (PW) Doppler of mitral inflow to assess diastolic function (E/A ratio, deceleration time).
-
Tissue Doppler imaging (TDI) of the mitral annulus to assess diastolic function (e' velocity) and systolic function (S' velocity).
-
Continuous-wave (CW) Doppler across the aortic and tricuspid valves to assess for stenosis or regurgitation.
-
Color flow Doppler to assess for valvular regurgitation and intracardiac shunts.
-
-
Functional Assessment:
-
Left Ventricular Ejection Fraction (LVEF): Calculated using the biplane Simpson's method from the A4C and A2C views.
-
Left Ventricular Mass (LVM): Calculated from M-mode or 2D measurements and indexed to body surface area.
-
Shortening Fraction (SF): Calculated from M-mode measurements.
-
Global Longitudinal Strain (GLS): Speckle-tracking echocardiography can be used to assess GLS, a more sensitive measure of LV systolic function.
-
-
Frequency of Monitoring: Echocardiograms should be performed at baseline, and then at regular intervals (e.g., 3, 6, and 12 months) following the initiation of this compound therapy, with the frequency adjusted based on the patient's clinical status.
Electrocardiography (ECG) Protocol
Objective: To monitor for arrhythmias, conduction abnormalities, and changes in ventricular repolarization.
Methodology:
-
Patient Preparation: The patient should be in a supine position, relaxed, and with limbs uncrossed. The skin should be clean and dry to ensure good electrode contact.
-
Lead Placement: A standard 12-lead ECG should be recorded using correct electrode placement as per American Heart Association (AHA) guidelines.
-
Recording:
-
A standard 10-second, 12-lead ECG should be recorded at a paper speed of 25 mm/s and a calibration of 10 mm/mV.
-
A rhythm strip (e.g., lead II) should be recorded for a longer duration (e.g., 30 seconds) to assess for intermittent arrhythmias.
-
-
Parameters to Analyze:
-
Heart rate and rhythm
-
PR interval, QRS duration, and QT interval (corrected for heart rate using Bazett's or Fridericia's formula - QTcB or QTcF)
-
QRS axis, morphology, and voltage (to assess for hypertrophy)
-
ST-segment and T-wave abnormalities
-
-
Frequency of Monitoring: An ECG should be performed at baseline and at each follow-up visit. Continuous ECG monitoring (Holter monitoring) may be indicated in patients with a history of arrhythmias or palpitations.
Cardiac Magnetic Resonance Imaging (CMR) Protocol
Objective: To provide a highly accurate and reproducible assessment of ventricular volumes, mass, and function, particularly when echocardiographic images are suboptimal.
Methodology:
-
Patient Preparation: The patient should be screened for contraindications to MRI. An intravenous line may be required for contrast administration if indicated.
-
Imaging Sequences:
-
Localizers: Acquire scout images in three orthogonal planes.
-
Cine Imaging: Use steady-state free precession (SSFP) sequences to acquire a stack of contiguous short-axis slices covering both ventricles from base to apex. Long-axis cine images (two-, three-, and four-chamber views) should also be acquired.
-
Late Gadolinium Enhancement (LGE): If myocardial fibrosis or scarring is suspected, LGE imaging can be performed 10-15 minutes after the administration of a gadolinium-based contrast agent.
-
-
Functional Analysis:
-
Ventricular Volumes and Ejection Fraction: The endocardial borders of the left and right ventricles are manually or semi-automatically traced on the short-axis cine images at end-diastole and end-systole. Ventricular volumes, stroke volume, and ejection fraction are then calculated using the summation of disks method (Simpson's rule).
-
Myocardial Mass: The epicardial border is traced at end-diastole on the short-axis cine images to calculate myocardial volume, which is then multiplied by the specific gravity of the myocardium to determine mass.
-
-
Frequency of Monitoring: CMR is typically performed at baseline for a detailed anatomical and functional assessment. Follow-up CMR may be considered to assess long-term changes in cardiac structure and function.
Cardiac Biomarker Analysis Protocol
Objective: To detect and monitor myocardial injury and stress.
Methodology:
-
Sample Collection: Collect peripheral blood samples in appropriate tubes (e.g., EDTA plasma for natriuretic peptides, serum for troponins).
-
Biomarkers to Measure:
-
Natriuretic Peptides: B-type natriuretic peptide (BNP) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) are key markers of ventricular wall stress and are elevated in heart failure.
-
Cardiac Troponins: High-sensitivity cardiac troponin T (hs-cTnT) or I (hs-cTnI) are sensitive and specific markers of myocardial injury.
-
-
Analysis: Assays should be performed in a certified clinical laboratory using validated methods.
-
Frequency of Monitoring: Biomarkers should be measured at baseline and at regular intervals, particularly during periods of clinical instability or suspected cardiac events.
Visualization of Pathways and Workflows
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. This compound Treatment in Patients with Pediatric Cardiomyopathy Associated with Long Chain-Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacksonheartstudy.org [jacksonheartstudy.org]
- 4. banook.com [banook.com]
- 5. Monitoring Cardiac Safety: Minimizing Risk For Your Next Clinical Trial | PharmaVoice [pharmavoice.com]
Application Notes and Protocols for Assessing Exercise Tolerance in FAOD Patients Treated with Triheptanoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare genetic conditions that prevent the body from converting long-chain fatty acids into energy. This can lead to significant clinical manifestations, including exercise intolerance, rhabdomyolysis (the breakdown of muscle tissue), cardiomyopathy, and hypoglycemia.[1][2] Triheptanoin (Dojolvi®) is a purified, synthetic, seven-carbon fatty acid triglyceride that serves as a caloric and fatty acid source for pediatric and adult patients with molecularly confirmed LC-FAOD.[3][4]
The therapeutic rationale for this compound lies in its unique metabolism. As a medium-chain fatty acid with an odd number of carbons, it is metabolized to both acetyl-CoA and propionyl-CoA. This dual replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, is thought to improve energy production and alleviate the symptoms of LC-FAOD.[5] Unlike even-chain medium-chain triglycerides (MCTs) which primarily produce acetyl-CoA, this compound's provision of propionyl-CoA is believed to be crucial for restoring TCA cycle intermediates.
These application notes provide a summary of the quantitative data on the effects of this compound on exercise tolerance in FAOD patients and detailed protocols for the key experiments used to assess these outcomes.
Data Presentation
The following tables summarize the quantitative data from clinical studies assessing the impact of this compound on exercise tolerance and other clinical outcomes in FAOD patients.
Table 1: Effects of this compound on Exercise Tolerance in LC-FAOD Patients
| Study | Exercise Test | N | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Mean Change | p-value | Treatment Duration |
| Vockley et al. (2017) | 12-Minute Walk Test (meters) | 8 | 673.4 | 855.3 | +181.9 | 0.087 | 18 weeks |
| Vockley et al. (2017) | Cycle Ergometry (Total Workload in Watts) | 7 | 744.6 | 1153.9 | +409.3 | 0.149 | 24 weeks |
| Gillingham et al. (2017) | Treadmill Ergometry (Heart Rate at same workload) | 16 | Not Reported | Lower heart rate in C7 group | - | - | 4 months |
Table 2: Impact of this compound on Major Clinical Events (MCEs) in LC-FAOD Patients
| Study | Outcome | Pre-Triheptanoin (Mean Events/Year) | With this compound (Mean Events/Year) | Reduction | p-value | Cohort |
| Vockley et al. (CL202) | Annualized MCE Rate | 1.76 | 1.00 | 43% | 0.0347 | CL201 Rollover |
| Vockley et al. (CL202) | Annualized MCE Rate | 2.00 (median) | 0.28 (median) | 86% | 0.0343 | This compound-Naïve |
| Vockley et al. (Phase 2) | Annualized MCE Rate | 1.69 | 0.88 | 48.1% | 0.021 | - |
| Vockley et al. (Phase 2) | Annualized Hospitalizations for Rhabdomyolysis | 1.03 | 0.63 | 38.7% | 0.104 | - |
| Vockley et al. (Phase 2) | Annualized Hospitalizations for Hypoglycemia | 0.30 | 0 | 100% | 0.067 | - |
Experimental Protocols
Cycle Ergometry Protocol for Assessing Exercise Tolerance
This protocol is designed to measure changes in work capacity and endurance in FAOD patients.
Objective: To assess the effect of this compound on exercise tolerance by measuring workload and duration at a fixed heart rate.
Equipment:
-
Calibrated cycle ergometer
-
Heart rate monitor
-
Blood pressure monitor
-
Pulse oximeter
-
Borg Rating of Perceived Exertion (RPE) Scale (6-20 scale)
-
Metabolic cart for gas exchange analysis (optional, for substrate utilization)
Procedure:
-
Patient Preparation:
-
Patients should be in a fasted state (e.g., overnight fast) or have consumed a standardized meal a set time before the test.
-
Obtain baseline measurements of heart rate, blood pressure, and oxygen saturation.
-
Explain the Borg RPE scale to the patient. The scale ranges from 6 (no exertion) to 20 (maximal exertion).
-
-
Warm-up:
-
Begin with a 2-3 minute warm-up of unloaded cycling or cycling at a very low resistance (e.g., 10-20 watts).
-
-
Incremental Exercise Test:
-
The test consists of stages of increasing workload. A common protocol involves 3-minute stages.
-
Start at a low workload (e.g., 20-30 watts).
-
Increase the workload by a fixed amount at each stage (e.g., 10-20 watts per stage). The specific increments should be tailored to the patient's expected exercise capacity.
-
The goal is to perform the test for a duration that is conducive to the reduction of glycogen stores and the increased oxidation of fatty acids.
-
-
Monitoring:
-
Continuously monitor heart rate.
-
Record blood pressure and oxygen saturation at the end of each stage.
-
Ask the patient for their RPE at the end of each stage.
-
If using a metabolic cart, continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER).
-
-
Termination Criteria:
-
The test can be terminated if the patient reaches a predetermined heart rate, experiences symptoms such as dizziness, chest pain, or severe fatigue, or is unable to maintain the required pedal cadence.
-
Alternatively, the test can be a fixed duration (e.g., 40 minutes), and the total work performed is the primary outcome.
-
-
Cool-down:
-
Following the test, have the patient cycle at a low resistance for 3-5 minutes to cool down.
-
Continue to monitor vital signs until they return to near-baseline levels.
-
Data Analysis:
-
Compare the total workload (in watts) and the duration of exercise before and after treatment with this compound.
-
Analyze changes in heart rate, blood pressure, and RPE at matched workloads.
-
If substrate utilization is measured, calculate fat and carbohydrate oxidation rates from VO2 and VCO2 data.
12-Minute Walk Test (12MWT) Protocol
The 12MWT is a simple and effective measure of functional exercise capacity.
Objective: To assess changes in submaximal exercise endurance by measuring the maximum distance a patient can walk in 12 minutes.
Equipment:
-
A flat, unobstructed walking course of a known length (e.g., a 30-meter hallway with markers at each end).
-
Stopwatch.
-
Lap counter.
-
Borg RPE Scale.
Procedure:
-
Patient Preparation:
-
The patient should wear comfortable clothing and shoes.
-
Record baseline heart rate and RPE.
-
Explain the objective of the test: to walk as far as possible in 12 minutes without running.
-
-
Test Administration:
-
The patient walks back and forth along the marked course.
-
Start the stopwatch as the patient begins walking.
-
Provide standardized encouragement at regular intervals (e.g., every 2 minutes).
-
Inform the patient of the remaining time at key intervals.
-
Patients are allowed to slow down and rest if necessary, but the stopwatch continues to run.
-
-
Post-Test:
-
At the end of 12 minutes, mark the spot where the patient stopped.
-
Record the total distance walked to the nearest meter.
-
Record the post-test heart rate and RPE.
-
Data Analysis:
-
Compare the total distance walked in 12 minutes before and after this compound treatment.
Protocol for Assessing Substrate Utilization During Exercise
This protocol uses indirect calorimetry to determine the relative contribution of fat and carbohydrates to energy production during exercise.
Objective: To quantify the effects of this compound on fat and carbohydrate oxidation during steady-state exercise.
Equipment:
-
Cycle ergometer or treadmill.
-
Metabolic cart for measuring VO2 and VCO2.
-
Heart rate monitor.
Procedure:
-
Patient Preparation:
-
Patients should follow a standardized diet for a set period (e.g., 24-48 hours) before the test to ensure consistent glycogen stores.
-
The test is typically performed in a fasted state.
-
-
Resting Metabolism:
-
Measure resting VO2 and VCO2 for 15-20 minutes to establish a baseline.
-
-
Steady-State Exercise:
-
The patient exercises on the cycle ergometer or treadmill at a constant, submaximal workload. This workload should be moderate intensity, typically corresponding to 40-60% of the patient's VO2max, an intensity known to elicit high rates of fat oxidation.
-
The exercise duration should be sufficient to observe shifts in substrate utilization (e.g., 45-60 minutes).
-
-
Data Collection:
-
Continuously collect breath-by-breath gas exchange data throughout the exercise period.
-
Monitor heart rate and RPE at regular intervals.
-
Data Analysis:
-
Calculate the respiratory exchange ratio (RER = VCO2 / VO2).
-
Use stoichiometric equations to calculate the rates of carbohydrate and fat oxidation from VO2, VCO2, and urinary nitrogen excretion (to account for protein oxidation, though this is often considered negligible during short-term exercise).
-
Fat oxidation ( g/min ) = 1.67 x VO2 (L/min) - 1.67 x VCO2 (L/min)
-
Carbohydrate oxidation ( g/min ) = 4.55 x VCO2 (L/min) - 3.21 x VO2 (L/min)
-
-
Compare the rates of fat and carbohydrate oxidation at rest and during exercise before and after this compound treatment.
Visualizations
References
- 1. Results from a 78-week single-arm, open-label Phase 2 study to evaluate UX007 in pediatric and adult patients with severe long-chain fatty acid oxidation disorders (LC-FAOD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review - this compound (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultragenyx Announces Update to UX007 Development Program in Long-Chain Fatty Acid Oxidation Disorder Patients—Ultragenyx Pharmaceutical Inc. [ir.ultragenyx.com]
Application Notes and Protocols: A Metabolomics Approach to Study the Effects of Triheptanoin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triheptanoin is a synthetic, odd-carbon medium-chain triglyceride that serves as a source of heptanoate. It is under investigation and in use for the treatment of several metabolic disorders, most notably long-chain fatty acid oxidation disorders (LC-FAODs). Its therapeutic potential lies in its anaplerotic properties, meaning it replenishes intermediates in the Krebs cycle (TCA cycle).[1][2][3] This document provides a detailed overview of how metabolomics can be employed to elucidate the biochemical effects of this compound treatment, complete with experimental protocols and data presentation formats.
The core principle behind this compound's mechanism of action is its metabolism to acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[1] This replenishment of the TCA cycle intermediate pool is crucial in conditions where it is depleted, thereby improving energy production and overall metabolic function.
Signaling Pathways and Experimental Workflow
This compound Metabolism and Anaplerosis
This compound is hydrolyzed into glycerol and three heptanoate (C7) fatty acid molecules. Heptanoate is then metabolized in the liver and other tissues, undergoing β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA enters the TCA cycle as succinyl-CoA, thus providing an anaplerotic substrate.
Metabolomics Experimental Workflow
A typical metabolomics study to investigate the effects of this compound involves several key stages, from sample collection to data analysis and biological interpretation.
Quantitative Data Summary
This compound treatment has been shown to lead to significant clinical improvements in patients with LC-FAODs. The following tables summarize key quantitative findings from various studies.
Table 1: Clinical Outcomes with this compound Treatment in LC-FAOD Patients
| Clinical Event | Reduction in Event Rate / Improvement | Reference(s) |
| Total Hospitalizations | 35% - 53.1% reduction in annualized rate | |
| Hospital Days | 51.5% - 67% reduction in annualized duration | |
| Hypoglycemia Events | ~92.8% reduction in annualized event rate | |
| Rhabdomyolysis | 36.1% reduction in annualized event rate | |
| Cardiomyopathy | Improvement in cardiac function and structure | |
| Major Clinical Events | 48% reduction in mean annualized rate |
Table 2: Expected Metabolomic Changes Following this compound Treatment
Based on its mechanism of action, this compound is expected to modulate the levels of several key metabolites.
| Metabolite Class | Specific Metabolites | Expected Change | Rationale |
| TCA Cycle Intermediates | Succinate, Fumarate, Malate | Increase | Anaplerotic replenishment from propionyl-CoA. |
| Acylcarnitines | Propionylcarnitine (C3) | Increase | Reflects increased propionyl-CoA availability. |
| Ketone Bodies | Beta-hydroxypentanoate (BHP), Beta-ketopentanoate (BKP) | Increase | Byproducts of odd-chain fatty acid metabolism. |
| Fatty Acids | Heptanoate (C7) | Increase | Direct result of this compound hydrolysis. |
Experimental Protocols
The following are detailed protocols for a metabolomics study to assess the effects of this compound. These are synthesized from established methodologies.
Protocol 1: Plasma Sample Collection and Preparation
-
Patient Preparation: Patients should fast for at least 8-12 hours prior to blood collection.
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 3000 rpm for 10 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and transfer it into pre-labeled 2 mL cryovials. Snap freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Metabolite Extraction from Plasma
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: For a 100 µL plasma sample, add 400 µL of ice-cold methanol.
-
Internal Standards: Add a mixture of internal standards (e.g., isotopically labeled amino acids, organic acids) to the methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 2 hours to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS analysis.
Protocol 3: GC-MS Analysis of Polar Metabolites
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes.
-
-
GC-MS Parameters:
-
System: Agilent GC-MS system (or equivalent).
-
Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (1 min hold), ramp to 325°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
-
Protocol 4: LC-MS/MS Analysis of TCA Cycle Intermediates
-
Chromatography:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the polar TCA cycle intermediates.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each TCA cycle intermediate should be optimized.
-
Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for the specific instrument.
-
Protocol 5: Data Analysis and Interpretation
-
Data Pre-processing: Use software such as XCMS or vendor-specific software for peak detection, retention time correction, and peak alignment.
-
Statistical Analysis: Perform univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) analyses to identify statistically significant changes in metabolite levels between baseline and post-treatment samples.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to authentic standards and databases (e.g., NIST, METLIN).
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map the altered metabolites to specific metabolic pathways to understand the biological impact of this compound treatment.
Conclusion
A metabolomics approach provides a powerful and detailed view of the biochemical effects of this compound treatment. By quantifying changes in key metabolites, particularly those within the TCA cycle, researchers and clinicians can gain a deeper understanding of its mechanism of action and monitor its therapeutic efficacy. The protocols outlined in this document provide a robust framework for conducting such studies, from sample handling to data interpretation, ultimately aiding in the development and application of this promising therapeutic agent.
References
Protocol for Long-Term Administration of Triheptanoin in Animal Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triheptanoin is a highly purified, synthetic medium-chain triglyceride composed of three seven-carbon (heptanoate) fatty acids attached to a glycerol backbone. It serves as a metabolic therapy, providing an alternative energy source and replenishing intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2][3] This protocol provides a comprehensive guide for the long-term administration of this compound in animal studies, with a focus on rodent models. The methodologies outlined are based on established preclinical studies and are intended to assist in the design and execution of experiments evaluating the chronic effects of this compound in various disease models.
Mechanism of Action
Following oral administration, this compound is hydrolyzed in the gut into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the liver and other tissues, where it undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which directly enters the TCA cycle, thus replenishing depleted intermediates.[1][2] This anaplerotic function is crucial in conditions where energy metabolism is impaired.
Experimental Protocols
Animal Models
The choice of animal model is dependent on the research question. This compound has been studied in various models, including:
-
Metabolic Disorders: Very long-chain acyl-CoA dehydrogenase deficient (VLCAD-/-) mice are a common model for studying long-chain fatty acid oxidation disorders.
-
Neurological Disorders: Mouse models of epilepsy, such as corneal kindling and pilocarpine-induced status epilepticus models, have been used to evaluate the anticonvulsant effects of this compound.
-
General Safety and Tolerability: Wild-type mice, such as C57Bl/6, are suitable for long-term safety and tolerability studies.
Diet Preparation and Administration
Long-term administration of this compound is most effectively achieved through incorporation into the animal's diet. This ensures consistent and voluntary intake.
Method 1: Solid Ketogenic Diet Formulation
This method is ideal for studies requiring a ketogenic state to maximize the therapeutic effect of this compound.
Materials:
-
This compound oil
-
Ketogenic diet base
-
Hydrophilic fumed silica
-
Hydrophobic fumed silica
-
Microcrystalline cellulose
-
Talc
Procedure:
-
A solid, stable, and palatable ketogenic diet can be prepared where this compound provides 30-40% of the daily caloric intake.
-
The this compound oil is formulated with a combination of hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to create a solid preparation.
-
The final diet should be stored in a cool, dry place to maintain stability.
-
Diet compliance and animal body weight should be monitored regularly. A 15-week study in C57Bl/6 mice showed good compliance and safety with this formulation.
Method 2: Standard Diet Supplementation
For studies where a ketogenic diet is not required, this compound can be incorporated into a standard rodent chow.
Procedure:
-
A diet can be prepared where this compound replaces a portion of the fat content.
-
In a long-term (1-year) study with VLCAD-/- mice, the diet consisted of 12% of total metabolizable energy from fat, with 4.4% derived from this compound and the remaining 0.6% from soybean oil to provide essential fatty acids.
-
The control diet should have a comparable fatty acid profile, typically using medium-chain triglycerides (MCT) or standard long-chain fats.
Table 1: Example Diet Compositions for Long-Term this compound Administration in Mice
| Diet Component | Ketogenic Diet with this compound | Standard Diet with this compound |
| This compound (% of total calories) | 30 - 40% | ~10-12% (as part of total fat) |
| Fat Source | This compound, other fats for ketogenic ratio | This compound, Soybean Oil (for essential fatty acids) |
| Protein Source | Standard protein source | Standard protein source |
| Carbohydrate Source | Low carbohydrate to maintain ketosis | Standard carbohydrate source |
| Formulation Agents | Fumed silicas, microcrystalline cellulose, talc | Typically incorporated into standard chow pellets |
| Study Duration Example | 15 weeks | 1 year |
| Animal Model Example | C57Bl/6 mice | VLCAD-/- mice |
Dosing Considerations
The target daily dosage of this compound in animal studies often mirrors the percentages used in clinical trials, which is up to 35% of the total daily caloric intake.
-
Initiation and Titration: It is recommended to introduce this compound gradually into the diet to allow for adaptation and minimize potential gastrointestinal side effects. Start with a lower concentration and increase to the target dose over 1-2 weeks.
-
Monitoring Intake: Food consumption should be monitored daily, especially during the initial phase of administration, to ensure adequate dosing and caloric intake.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term study of this compound in an animal model.
References
Application of Triheptanoin in Studying Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptanoin is a synthetic, odd-chain medium-chain triglyceride composed of three seven-carbon (C7) fatty acids esterified to a glycerol backbone. It serves as a unique metabolic substrate with significant applications in the study of mitochondrial respiration and the development of therapies for metabolic disorders. Upon oral administration, this compound is hydrolyzed into heptanoate and glycerol.[1] Heptanoate, a C7 fatty acid, can readily cross cellular and mitochondrial membranes to undergo β-oxidation.[2] This process yields both acetyl-CoA and propionyl-CoA.[3] The production of propionyl-CoA is of particular interest as it serves as an anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle, thereby enhancing mitochondrial respiration and energy production.[4]
This characteristic makes this compound a valuable tool for investigating mitochondrial function in diseases characterized by energy deficits, such as long-chain fatty acid oxidation disorders (LC-FAODs)[5], and other inherited metabolic diseases. By providing an alternative energy source that can bypass specific enzymatic defects and boost the TCA cycle, this compound helps to elucidate the underlying pathophysiology of these conditions and serves as a promising therapeutic agent.
These application notes provide an overview of the use of this compound in mitochondrial respiration studies, including detailed protocols for in vitro assays and a summary of key quantitative findings from published research.
Mechanism of Action: Anaplerotic Effect on the TCA Cycle
The primary mechanism by which this compound enhances mitochondrial respiration is through anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates. The metabolism of the heptanoate molecules from this compound provides a dual benefit to the TCA cycle.
Data Presentation: Effects of this compound on Mitochondrial Respiration
The following tables summarize quantitative data from a study investigating the effects of this compound on mitochondrial respiration in cultured fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M), a condition associated with altered cellular energy production.
Table 1: Mitochondrial Respiration Parameters in NLSD-M Fibroblasts Treated with this compound
| Parameter | Untreated NLSD-M (Mean ± SD) | This compound-Treated NLSD-M (Mean ± SD) | Healthy Controls (Mean ± SD) |
| Basal Respiration (pmol/min) | 10.7 ± 2.5 | 17.5 ± 3.1 | 18.2 ± 2.8 |
| Maximal Respiration (pmol/min) | 15.2 ± 4.1 | 28.9 ± 5.3 | 30.1 ± 4.7 |
| ATP Production (pmol/min) | 7.9 ± 2.1 | 13.6 ± 2.9 | 14.5 ± 2.4 |
| Spare Respiratory Capacity (%) | 42.1 ± 10.5 | 64.7 ± 12.3 | 65.9 ± 11.8 |
| Proton Leak (pmol/min) | 2.8 ± 0.9 | 3.9 ± 1.1 | 3.7 ± 0.9 |
*Data adapted from a study on fibroblasts from five NLSD-M patients. Treatment with this compound was observed to increase glycolysis and mitochondrial respiration.
Experimental Protocols
A key method for studying the impact of this compound on mitochondrial function is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.
Protocol: Assessing Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol is a general guideline for treating cultured cells (e.g., fibroblasts) with this compound and subsequently analyzing mitochondrial respiration. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell type.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
This compound (e.g., Dojolvi®, UX007)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Culture the cells overnight in a standard CO2 incubator at 37°C to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
The following day, treat the cells with the desired concentration of this compound (e.g., a starting concentration of 25 µM) or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., one week, with media changes as necessary).
-
-
Seahorse XF Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation (Day of Assay):
-
Prepare the Seahorse XF assay medium by supplementing the base medium with substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C.
-
Remove the cell culture medium from the Seahorse plate and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Prepare the mitochondrial stressor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit by reconstituting them in the assay medium to the desired working concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Initiate the Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the prepared compounds, measuring the OCR after each injection.
-
-
Data Analysis:
-
Following the run, the Seahorse XF software will calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of respiration dedicated to ATP synthesis.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Proton Leak: The remaining OCR after oligomycin injection that is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the inhibition of the electron transport chain with rotenone and antimycin A.
-
-
Conclusion
This compound is a powerful tool for probing mitochondrial function, particularly in the context of metabolic diseases with compromised energy production. Its anaplerotic properties allow for the replenishment of TCA cycle intermediates, which can rescue or enhance mitochondrial respiration. The use of techniques like the Seahorse XF Cell Mito Stress Test provides a robust and quantitative method to evaluate the effects of this compound on cellular bioenergetics. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in leveraging this compound to study mitochondrial respiration and explore its therapeutic potential.
References
- 1. Effects of this compound on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Triheptanoin in Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects of triheptanoin observed in clinical trials.
Troubleshooting Guides
This section offers step-by-step solutions to common GI-related issues encountered during clinical trials involving this compound.
Issue 1: Patient Reports New Onset of Diarrhea, Vomiting, or Abdominal Pain
-
Step 1: Assess Severity and Frequency. Characterize the symptoms: mild, moderate, or severe. Determine the number of episodes per day.
-
Step 2: Review Dosing and Administration.
-
Step 3: Implement Dose Titration.
-
If symptoms are mild to moderate, consider reducing the total daily dosage.[1][3][4]
-
Alternatively, maintain the total daily dosage but administer it in smaller, more frequent doses.
-
For patients new to this compound, a gradual dose escalation is recommended, starting at approximately 10% of the target daily caloric intake (DCI) and increasing by about 5% every 2 to 3 days.
-
For patients switching from other medium-chain triglyceride (MCT) products, initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day.
-
-
Step 4: Dietary Evaluation.
-
Monitor the patient's total caloric intake to ensure it remains adequate, especially if GI side effects are present.
-
Adjust other components of the diet as necessary to maintain nutritional goals.
-
-
Step 5: Monitor and Document.
-
Continuously monitor the patient's symptoms and tolerance to the adjusted regimen.
-
If symptoms resolve, gradually increase the dose back to the target, as tolerated. If they persist or worsen, further dose reduction or temporary discontinuation may be necessary.
-
Issue 2: Persistent Gastrointestinal Intolerance Despite Dose Adjustment
-
Step 1: Re-evaluate Administration Technique.
-
Ensure the patient is thoroughly mixing this compound with semisolid foods or liquids. Recommended vehicles include plain or artificially sweetened fat-free yogurt, fat-free milk, or whole-grain hot cereal.
-
-
Step 2: Consider Alternative Dosing Strategies.
-
If not already implemented, divide the total daily dose into more than four smaller administrations throughout the day.
-
-
Step 3: Rule Out Other Causes.
-
Investigate for concurrent illnesses, particularly GI infections, which can present with similar symptoms.
-
Review concomitant medications for potential drug interactions. Avoid co-administration with pancreatic lipase inhibitors like orlistat, as they can reduce the efficacy of this compound.
-
-
Step 4: Maintain at Maximum Tolerated Dose.
-
If the target dosage of up to 35% of DCI cannot be achieved, maintain the patient at the maximum dosage they can tolerate without significant GI distress.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound?
A1: The most frequently reported GI-related adverse reactions in clinical trials are abdominal pain (including discomfort and distension), diarrhea, vomiting, and nausea.
Q2: What is the incidence of these GI side effects?
A2: In pooled safety data from clinical studies, abdominal pain was reported in 60% of patients, while diarrhea and vomiting were each reported in 44% of patients. Nausea occurred in 14% of patients.
Q3: How soon after starting this compound can GI side effects appear?
A3: The median time to the first occurrence of a GI adverse event has been reported to be approximately 7.3 weeks. However, symptoms can occur earlier, particularly during the initial dose titration phase.
Q4: Are the GI side effects of this compound similar to those of other MCT oils?
A4: Yes, the gastrointestinal side effects of this compound are generally similar in nature to those observed with conventional even-chain MCT oil treatments.
Q5: Can this compound be administered via a feeding tube?
A5: Yes, this compound can be administered through a silicone or polyurethane feeding tube. It should be mixed with formula or medical food. It is important to avoid using PVC feeding tubes as they may degrade over time.
Q6: What is the mechanism behind this compound-induced GI side effects?
A6: this compound is a medium-chain triglyceride that is hydrolyzed in the intestine by pancreatic lipases into heptanoate and glycerol. The rapid availability of these fatty acids in the GI tract can sometimes lead to osmotic diarrhea and other symptoms of gastrointestinal upset, particularly at higher doses.
Quantitative Data Summary
| Adverse Event | Incidence in Pooled Clinical Trial Data |
| Abdominal Pain | 60% |
| Diarrhea | 44% |
| Vomiting | 44% |
| Nausea | 14% |
Data from pooled safety population of Study 1 and Study 2 as cited in DOJOLVI® Prescribing Information.
Experimental Protocols
Protocol: Management of GI Adverse Events in a Clinical Trial Setting
-
Screening and Baseline Assessment:
-
Collect a detailed medical history, including any pre-existing gastrointestinal conditions.
-
Document baseline GI symptoms using a standardized questionnaire (e.g., a 7-day diary of stool frequency and consistency, and incidence of nausea, vomiting, and abdominal pain).
-
-
Dose Titration and Administration:
-
For patients naive to MCT products: Initiate this compound at a total daily dosage of approximately 10% of the daily caloric intake (DCI), divided into at least four doses. Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days until the target dosage of up to 35% of DCI is achieved.
-
For patients switching from other MCT products: Discontinue the previous MCT product. Initiate this compound at the last tolerated daily dosage of the previous MCT, divided into at least four doses per day. Increase the total daily dosage by approximately 5% of DCI every 2 to 3 days to reach the target of up to 35% of DCI.
-
Instruct participants to always mix this compound with food or liquids.
-
-
Monitoring and Assessment of GI Tolerability:
-
During the titration phase and throughout the trial, participants will complete a daily diary to record GI symptoms.
-
At each study visit, the investigator will review the diary and question the participant about any GI adverse events.
-
Adverse events will be graded for severity (e.g., using CTCAE criteria).
-
-
Adverse Event Management:
-
If a participant experiences a GI adverse reaction, the following steps will be taken:
-
Consider reducing the dosage until the symptoms resolve.
-
Consider increasing the frequency of administration to deliver smaller individual doses.
-
Once symptoms have resolved, the dose may be gradually increased again as tolerated.
-
If the target dose cannot be achieved, the participant will be maintained on the maximum tolerated dose.
-
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for managing GI side effects.
References
Technical Support Center: Overcoming Challenges in Triheptanoin Oral Liquid Formulation
For researchers, scientists, and drug development professionals, formulating triheptanoin into a stable and palatable oral liquid dosage form presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you navigate common problems in this compound oral liquid formulation.
| Problem | Potential Cause | Recommended Solution/Troubleshooting Step |
| Poor Solubility/Phase Separation | This compound is a lipophilic compound with very low aqueous solubility. | - Utilize a lipid-based delivery system: Formulate as a self-emulsifying drug delivery system (SEDDS) or a simple oil-in-water emulsion. - Screen for appropriate excipients: Test a range of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., polysorbates, sorbitan esters), and co-solvents (e.g., propylene glycol, ethanol) to identify a system that can effectively solubilize this compound. |
| Unpleasant Taste/Odor | This compound, like many lipids, can have a distinct oily taste and odor that may be unacceptable to patients. | - Incorporate sweeteners and flavoring agents: High-intensity sweeteners such as sucralose or acesulfame potassium can be effective.[1] Fruit or mint flavors can help mask the oily taste. - Utilize taste-masking technologies: Techniques like microencapsulation or forming a stable emulsion can physically separate the this compound from the taste buds.[2] |
| Physical Instability (e.g., Creaming, Coalescence) | Emulsions can be thermodynamically unstable, leading to phase separation over time. | - Optimize the formulation: Adjust the ratio of oil, surfactant, and aqueous phase. The use of co-emulsifiers may be beneficial. - Reduce droplet size: Homogenization can create smaller, more stable droplets. - Increase viscosity of the continuous phase: The addition of a thickening agent can slow down the movement of droplets. |
| Chemical Instability (Oxidation) | As a triglyceride, this compound is susceptible to oxidation, which can lead to rancidity and degradation. | - Incorporate antioxidants: Use oil-soluble antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA). - Control storage conditions: Store the formulation in airtight containers, protected from light and heat.[3] |
| Incompatibility with Packaging/Delivery Devices | This compound can interact with certain plastics, leading to leaching or degradation of the container or device. | - Select compatible materials: Use glass, high-density polyethylene (HDPE), polypropylene, or silicone for packaging and delivery devices.[4] - Avoid incompatible plastics: Do not use polyvinyl chloride (PVC) or polystyrene containers or feeding tubes.[4] |
| Gastrointestinal (GI) Intolerance in Preclinical/Clinical Studies | The oily nature of this compound can cause GI side effects such as abdominal pain, diarrhea, and nausea. | - Administer with food: Mixing the formulation with food can help to reduce GI upset. - Formulate as an emulsion: A well-formulated emulsion can improve the tolerability of the lipid. |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the key physicochemical properties of this compound to consider during formulation?
A1: this compound is a colorless to light yellow, slightly viscous liquid. It is a medium-chain triglyceride with very low water solubility and is soluble in organic solvents. Its lipophilic nature is the primary consideration for formulation, necessitating the use of lipid-based delivery systems.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Molecular Weight | 428.6 g/mol | |
| Density | ~0.966 g/mL at 20°C | |
| Boiling Point | 232.4 °C | |
| Melting Point | ~ -25 °C | |
| Viscosity | 20 mm²/s | |
| Water Solubility | < 0.05 mg/L at 20°C |
Q2: How can I improve the bioavailability of this compound in an oral liquid formulation?
A2: The bioavailability of this compound, a lipophilic compound, can be enhanced by formulating it in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This increases the surface area for absorption and can improve bioavailability.
Q3: What are some suitable excipients for a this compound oral liquid formulation?
A3: The choice of excipients will depend on the specific formulation strategy (e.g., emulsion, SEDDS). Here are some commonly used excipients for lipid-based formulations:
| Excipient Type | Examples | Typical Concentration Range (% w/w) |
| Oils/Lipids | Medium-chain triglycerides (MCTs), Long-chain triglycerides (LCTs - e.g., soybean oil, sesame oil) | 10 - 60 |
| Surfactants | Polysorbate 80, Sorbitan monooleate (Span 80), Cremophor EL, Labrasol | 20 - 60 |
| Co-solvents/Co-surfactants | Propylene glycol, Ethanol, Polyethylene glycol (PEG) 400, Transcutol HP | 5 - 30 |
| Antioxidants | Tocopherol (Vitamin E), Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01 - 0.1 |
| Sweeteners | Sucralose, Acesulfame potassium, Aspartame | 0.1 - 2 |
| Flavoring Agents | Peppermint oil, Orange oil, Cherry flavor | 0.1 - 1 |
| Viscosity Modifiers | Xanthan gum, Carbomer | 0.1 - 1 |
Experimental Protocols & Methodologies
Q4: Can you provide a starting point for developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A4: A logical workflow for developing a this compound SEDDS is outlined below.
Experimental Protocol: SEDDS Development
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents at a fixed temperature (e.g., 25°C).
-
Select excipients that show good solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification properties of each formulation upon addition to water with gentle agitation.
-
Construct a ternary phase diagram to identify the self-emulsifying regions.
-
-
Formulation Preparation:
-
Prepare this compound-loaded SEDDS formulations using the ratios identified from the self-emulsifying regions of the phase diagram.
-
Accurately weigh and mix the components until a clear and homogenous solution is obtained.
-
-
Characterization of Formulations:
-
Emulsification Time: Measure the time taken for the formulation to emulsify in a given volume of water under gentle stirring.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Thermodynamic Stability Studies: Centrifuge the diluted emulsions to check for phase separation. Perform freeze-thaw cycles to assess stability at extreme temperatures.
-
-
Optimization:
-
Based on the characterization data, optimize the formulation by adjusting the ratios of the excipients to achieve the desired droplet size, emulsification time, and stability.
-
Q5: How should I conduct stability testing for a this compound oral liquid formulation?
A5: A comprehensive stability testing protocol should evaluate the physical, chemical, and microbiological stability of the formulation under various environmental conditions.
Experimental Protocol: Stability Testing
-
Sample Preparation: Prepare batches of the final this compound formulation and a corresponding placebo (without this compound).
-
Storage Conditions: Store the samples in the proposed packaging under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Analyze the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Analytical Tests:
-
Physical Evaluation: Visual inspection for phase separation, color change, and precipitation. For emulsions, monitor droplet size and viscosity.
-
Chemical Evaluation: Assay for this compound content and quantification of any degradation products using a stability-indicating analytical method (e.g., HPLC). Monitor pH.
-
Microbiological Evaluation: Test for total aerobic microbial count, and total yeast and mold count.
-
Q6: What is a suitable analytical method for quantifying this compound in an oral liquid formulation?
A6: A common and reliable method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) . These methods are suitable for analyzing volatile and semi-volatile compounds like triglycerides. For routine quality control, a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can also be developed.
Mechanism of Action
Q7: How does this compound work, and can you provide a diagram of its metabolic pathway?
A7: this compound is a synthetic medium-chain triglyceride that provides an alternative energy source for individuals with long-chain fatty acid oxidation disorders (LC-FAOD). In these disorders, the body is unable to break down long-chain fatty acids for energy. This compound is composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. After oral administration, it is broken down into heptanoate, which can then be metabolized by the body to produce energy and replenish intermediates in the Krebs cycle (anaplerosis).
References
Technical Support Center: Troubleshooting Triheptanoin Insolubility in In Vitro Assays
Welcome to the technical support center for triheptanoin applications in in vitro research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a medium-chain triglyceride, essentially an oil. Its chemical nature makes it highly hydrophobic, meaning it does not readily dissolve in water-based solutions like cell culture media. This poor water solubility can lead to the formation of a separate oil phase or precipitation, making it challenging to achieve a consistent and effective concentration for in vitro experiments. The water solubility of this compound is extremely low, necessitating the use of specific formulation strategies to create a stable preparation for cell-based assays.
Q2: I've observed an oily layer or precipitate in my cell culture media after adding this compound. What is causing this?
A2: This is a common issue known as "crashing out," and it occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of your cell culture medium. This can be triggered by several factors, including:
-
High Final Concentration: Attempting to achieve a high concentration of this compound that is beyond its solubility in the final volume of the media.
-
Improper Dissolution Method: Directly adding pure this compound or a highly concentrated stock to the media without an appropriate solvent or emulsifier.
-
Solvent Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into the aqueous media can cause the this compound to immediately precipitate.
-
Low Temperature: Using cold media can further decrease the solubility of this compound.
Q3: What are the potential consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact your experimental results and their reproducibility. Key consequences include:
-
Inaccurate Dosing: The actual concentration of bioavailable this compound will be much lower and inconsistent than your intended concentration.
-
Cellular Toxicity: The oily droplets or precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other sensitive measurements.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe an oily layer or a cloudy precipitate immediately after adding this compound to your cell culture medium, consider the following troubleshooting steps.
Initial Checks & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound is above its solubility limit in the media. | Decrease the final working concentration. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols). |
| Inadequate Mixing | The this compound is not being dispersed effectively throughout the media. | When adding the this compound stock solution, gently vortex or swirl the media to ensure even distribution. |
| Low Media Temperature | Cold media reduces the solubility of hydrophobic compounds. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| Direct Addition of Pure Oil | Adding pure this compound directly to the media will result in an unstable mixture. | Always prepare a stock solution in a suitable organic solvent or create an emulsion. |
Advanced Solutions
If the initial steps do not resolve the issue, a more robust formulation approach is necessary.
| Strategy | Description |
| Solvent-Based Approach | Dissolve this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the cell culture media. |
| Emulsification | Create a stable oil-in-water emulsion using a surfactant like Tween 80. This will disperse the this compound as fine droplets in the aqueous media. |
Issue: Delayed Precipitation of this compound in Culture
If the media appears clear initially but becomes cloudy or shows a precipitate after incubation, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound or its breakdown products may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | If possible, try a different basal media formulation. You can also test the stability of your this compound preparation in a simpler buffered solution like PBS to see if media components are the issue. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator and use appropriate culture vessels with secure lids to minimize evaporation.[2] |
| pH Shift in Media | Changes in the pH of the culture media during the experiment can affect the stability of the this compound formulation. | Ensure your media is properly buffered and monitor the pH, especially in long-term experiments. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in a common organic solvent and a formulation for in vivo use, which can be adapted for in vitro studies.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 50 mg/mL (116.66 mM)[3] | Sonication is recommended to aid dissolution.[3] This serves as a good starting point for a high-concentration stock solution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.67 mM) | This is a common formulation for in vivo studies and demonstrates a method to achieve a lower, stable concentration in an aqueous-based system. The solvents should be added sequentially. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is suitable for experiments where a low final concentration of DMSO is tolerable for the cell line.
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 50 mg/mL.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If needed, briefly sonicate the tube to aid dissolution.
-
Sterilization: For long-term storage, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Emulsion for Cell Culture
This protocol is recommended when a higher concentration of this compound is needed or when DMSO is not suitable for the experiment. This method creates a nanoemulsion for better stability and cell delivery.
Materials:
-
This compound (oil phase)
-
Tween 80 (surfactant)
-
Sterile deionized water or PBS (aqueous phase)
-
Heated magnetic stirrer or water bath
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the Aqueous and Oil Phases:
-
Aqueous Phase: In a sterile container, add the desired volume of sterile deionized water or PBS.
-
Oil Phase: In a separate sterile container, weigh the desired amount of this compound.
-
-
Add Surfactant: Add Tween 80 to the aqueous phase. A typical starting ratio is 1:1 to 1:10 (w/w) of this compound to Tween 80.
-
Heating: Gently heat both the aqueous and oil phases separately to approximately 50-60°C. This reduces the viscosity of the oil and improves mixing.
-
Pre-emulsion Formation: While stirring the heated aqueous phase, slowly add the heated oil phase. Continue stirring for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization:
-
High-Speed Homogenizer: Process the pre-emulsion at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes.
-
Sonication: Alternatively, use a probe sonicator to process the pre-emulsion. Use pulses to avoid overheating.
-
-
Cooling: Allow the nanoemulsion to cool to room temperature.
-
Sterilization and Storage: Sterilize the final nanoemulsion by filtering through a 0.22 µm syringe filter. Store at 4°C.
Signaling Pathway and Experimental Workflow Visualization
This compound Metabolism and its Effect on the cGAS-STING Pathway
The primary metabolite of this compound, heptanoate, has been shown to influence mitochondrial function. In certain disease models like Ataxia-Telangiectasia, mitochondrial dysfunction can lead to the release of mitochondrial DNA into the cytoplasm. This cytosolic DNA can activate the cGAS-STING pathway, a key component of the innate immune system, leading to chronic inflammation. Heptanoate is thought to ameliorate this by improving mitochondrial health, thereby reducing the trigger for cGAS-STING activation.
Caption: Heptanoate, a metabolite of this compound, can mitigate cGAS-STING pathway activation.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a systematic approach to addressing solubility issues with this compound in your in vitro assays.
Caption: A stepwise workflow for troubleshooting this compound insolubility in in vitro assays.
References
Technical Support Center: Addressing Palatability Issues of Triheptanoin-Containing Diets for Animal Studies
For researchers, scientists, and drug development professionals utilizing triheptanoin in animal studies, ensuring diet palatability is crucial for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the acceptance of this compound-containing diets by research animals.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving palatability problems with this compound diets.
Problem: Animals are not eating the this compound diet or are eating significantly less than the control diet.
Potential Cause 1: Poor Formulation of the Diet
This compound is an oil and can be difficult for rodents to consume as a solid foodstuff, which may lead to aversion.[1][2][3][4][5]
-
Solution 1.1: Solidify the Diet with Appropriate Agents. A successful and palatable solid ketogenic diet containing this compound has been formulated using a combination of commercially available agents. This formulation improves the texture and handling of the diet, making it more acceptable to rodents.
-
Recommended Formulation Agents:
-
Hydrophilic fumed silica
-
Hydrophobic fumed silica
-
Microcrystalline cellulose
-
Talc
-
-
-
Solution 1.2: Gradual Introduction of the Diet. Introduce the this compound diet gradually by mixing it with the standard chow. Start with a small percentage of the this compound diet and incrementally increase the proportion over several days. This allows the animals to acclimate to the new taste and texture.
-
Solution 1.3: Consider Alternative Binders and Fillers. If the recommended formulation is not successful, consider other palatable binders and fillers used in rodent diet preparations. Ensure these additions do not interfere with the experimental parameters.
Potential Cause 2: Conditioned Taste Aversion (CTA)
Animals may develop a conditioned taste aversion if they associate the taste of the this compound diet with negative physiological effects. Inhibitors of fatty acid oxidation have been shown to produce profound taste aversions in rats.
-
Solution 2.1: Monitor for Gastrointestinal Distress. this compound can sometimes cause gastrointestinal issues such as diarrhea. Monitor the animals closely for any signs of discomfort. If gastrointestinal issues are observed, consider reducing the concentration of this compound in the diet and gradually increasing it as the animals adapt.
-
Solution 2.2: Ensure Proper Dosing. The maximal therapeutic effect of this compound is often achieved when it provides 30-40% of the daily caloric intake in a ketogenic diet. However, starting with a lower dose and gradually titrating up may help prevent the development of CTA.
-
Solution 2.3: Rule Out Other Stressors. Ensure that other environmental stressors are minimized, as these can exacerbate aversions to novel diets.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound diet oily and difficult for the animals to handle?
A1: this compound is a triglyceride oil, which makes it challenging to administer as a solid foodstuff without proper formulation. To create a solid, stable, and palatable diet, it is recommended to use a combination of formulation agents such as hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc.
Q2: My animals initially ate the this compound diet but are now refusing it. What could be the reason?
A2: This could be due to the development of conditioned taste aversion (CTA). The animals may associate the taste of the diet with a negative post-ingestive effect. Research has shown that inhibitors of fatty acid oxidation can induce strong taste aversions. Monitor your animals for any signs of malaise or gastrointestinal upset. A gradual introduction of the diet and ensuring the this compound concentration is not excessively high initially can help mitigate this.
Q3: Can I add flavoring agents to improve the palatability of the this compound diet?
A3: While adding flavoring agents is a common strategy to enhance diet palatability, it is crucial to ensure that the chosen flavor does not interfere with the study's objectives. Any added substance should be non-nutritive and have no known effects on the biological pathways being investigated. It is also important to include a control group with the same flavoring agent in their diet.
Q4: Is there a difference in palatability between this compound and other medium-chain triglycerides (MCTs)?
Q5: How does this compound affect food intake and body weight in the long term?
A5: Studies have shown that a solid, well-formulated this compound-rich ketogenic diet can be well-tolerated by mice over a 15-week period with normal body weight progression. However, the impact on food intake and body weight can depend on the specific formulation and the overall composition of the diet. Some research on MCTs suggests they can lead to a reduction in food consumption and subsequent weight gain in animals.
Quantitative Data Summary
| Diet Composition | Animal Model | Duration | Key Findings on Palatability and Intake | Reference |
| Ketogenic diet with 39% of caloric intake from this compound, solidified with hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc. | C57Bl/6 mice | 15 weeks | The diet was described as "palatable" and showed good diet compliance and safety. Body weight changes were comparable to controls. | |
| Diets containing inhibitors of fatty acid oxidation (Mercaptoacetate and Methyl Palmoxirate) | Sprague-Dawley rats | Not specified | Both compounds produced profound conditioned taste aversions to a novel saccharin solution. | |
| Diets containing medium-chain triglycerides (MCTs) | Rats | Varies | Systematic review suggests strong evidence that MCTs can reduce food consumption and subsequent weight gain. |
Experimental Protocols
Protocol for the Formulation of a Solid, Palatable this compound-Rich Ketogenic Diet
This protocol is adapted from a successful study that developed a palatable this compound diet for rodents.
Materials:
-
This compound oil
-
Ketogenic diet base (appropriate for the animal model)
-
Hydrophilic fumed silica (e.g., Aerosil® 200)
-
Hydrophobic fumed silica (e.g., Aerosil® R972)
-
Microcrystalline cellulose (e.g., Avicel® PH-101)
-
Talc
-
Mixer (e.g., planetary mixer)
Procedure:
-
Determine Diet Composition: Calculate the required amounts of this compound oil, ketogenic diet base, and formulation agents. A common target is for this compound to provide 30-40% of the total caloric intake.
-
Prepare the Ketogenic Base: If not using a pre-made ketogenic diet, prepare the base mixture containing the protein, carbohydrate, vitamin, and mineral components.
-
Incorporate this compound: In a mixer, gradually add the this compound oil to the ketogenic diet base and mix until a homogenous paste is formed.
-
Add Formulation Agents: Add the hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to the mixture. The exact proportions may require some optimization, but a starting point could be based on the referenced study.
-
Mix Thoroughly: Continue mixing until a solid, non-sticky, and easy-to-handle dough is formed.
-
Portion and Store: Portion the diet into appropriate sizes for feeding. Store the diet in airtight containers at a low temperature to maintain stability.
Signaling Pathways and Experimental Workflows
Fatty Acid Taste Signaling Pathway
The oral detection of fatty acids, which influences palatability, involves specific receptors on taste bud cells. Key players in this pathway are CD36 and GPR120.
References
- 1. CD36- and GPR120-mediated Ca²⺠sig ... | Article | H1 Connect [archive.connect.h1.co]
- 2. CD36- and GPR120-mediated Ca2+ Signaling in Human Taste Bud Cells Mediates Differential Responses to Fatty Acids and is Altered in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipid-Sensor Candidates CD36 and GPR120 Are Differentially Regulated by Dietary Lipids in Mouse Taste Buds: Impact on Spontaneous Fat Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound and formulation as a solid diet for rodents [diposit.ub.edu]
Technical Support Center: Triheptanoin Administration for Feeding Tubes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of triheptanoin through enteral feeding tubes, with a focus on mitigating potential dysfunction.
Troubleshooting Guide
This guide addresses common issues that may arise during the administration of this compound via a feeding tube.
| Issue | Potential Causes | Troubleshooting Steps |
| Feeding Tube Occlusion/Clogging | - Improper flushing technique.[1][2][3][4] - Incompatible tube material (e.g., PVC).[5] - Interaction between this compound and formula or other medications. - Inadequate mixing of this compound with formula. | 1. Ensure Proper Flushing: Flush the feeding tube with 5-30 mL of water before and after administering the this compound-formula mixture. 2. Verify Tube Material: Confirm the feeding tube is made of silicone or polyurethane. Do not use PVC tubes. 3. Administer Separately: Do not mix other medications with the this compound-formula mixture unless compatibility is confirmed. 4. Ensure Thorough Mixing: Mix this compound thoroughly with medical food or formula before administration. 5. Attempt to Unclog: Use a push-pull technique with a syringe of warm water to dislodge the clog. If unsuccessful, consult institutional protocols for using enzymatic declogging agents. |
| Feeding Tube Degradation | - Use of incompatible feeding tube material (PVC). - Prolonged contact of this compound with the tube material. | 1. Use Recommended Materials: Exclusively use silicone or polyurethane feeding tubes. 2. Regular Inspection: Regularly monitor the feeding tube for any signs of degradation, such as discoloration, hardening, or cracking. 3. Bolus Administration: Administer the this compound mixture as a bolus rather than adding it directly to a feeding bag for continuous infusion. |
| Gastrointestinal (GI) Intolerance (e.g., abdominal pain, diarrhea, nausea, vomiting) | - this compound administered alone. - Dosage is too high or titrated too quickly. - Individual patient sensitivity. | 1. Administer with Food: Always mix this compound with semi-solid food or formula to avoid GI upset. 2. Dosage Adjustment: If GI intolerance occurs, reduce the dose until symptoms resolve and then gradually titrate upwards as tolerated. 3. Smaller, More Frequent Doses: Consider dividing the total daily dose into more frequent, smaller administrations. |
| Reduced this compound Absorption | - Co-administration with pancreatic lipase inhibitors. - Patient has pancreatic insufficiency. | 1. Avoid Co-administration: Avoid administering pancreatic lipase inhibitors (e.g., orlistat) concurrently with this compound. 2. Assess Pancreatic Function: Avoid administration in patients with known pancreatic insufficiency as it may lead to reduced absorption. |
Frequently Asked Questions (FAQs)
Q1: What types of feeding tubes are compatible with this compound?
A1: Only use feeding tubes made of silicone or polyurethane. Polyvinyl chloride (PVC) tubes are not compatible and should not be used as they can degrade over time.
Q2: Can I add this compound directly to the feeding bag for continuous administration?
A2: No, do not add this compound directly to the feeding bag. It should be administered as a bolus by mixing it with an appropriate amount of medical food or formula and then flushed through the feeding tube.
Q3: What should I do if a dose of this compound is missed?
A3: If a dose is missed, it should be taken as soon as possible, with subsequent doses taken at 3 to 4-hour intervals. If it is not possible to take all scheduled doses for the day, the missed dose should be skipped.
Q4: How should this compound be stored after mixing with food or formula?
A4: Once mixed, the this compound-formula mixture can be stored in the refrigerator for up to 24 hours. Any unused portion should be discarded after 24 hours.
Q5: Are there any medications that should not be given with this compound?
A5: Yes, avoid co-administration with pancreatic lipase inhibitors, such as orlistat, as they may reduce the absorption and clinical effect of this compound.
Q6: What are the most common side effects associated with this compound administration?
A6: The most common adverse reactions are gastrointestinal-related and include abdominal pain, diarrhea, vomiting, and nausea.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Enteral Feeding Tube
-
Material Compatibility Check:
-
Ensure the feeding tube is made of silicone or polyurethane.
-
Use oral syringes and containers made of compatible materials such as stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Do not use materials made of polystyrene or PVC.
-
-
Dosage Calculation:
-
Determine the patient's total daily caloric intake (DCI).
-
The recommended target daily dosage of this compound is up to 35% of the patient's total prescribed DCI.
-
The total daily dose should be divided into at least four administrations.
-
-
Preparation of this compound Mixture:
-
Using a compatible oral syringe, measure the prescribed volume of this compound.
-
In a clean, compatible container, add the this compound to an appropriate amount of medical food or formula.
-
Thoroughly mix the this compound with the food or formula.
-
-
Administration Procedure:
-
Draw up the entire this compound-formula mixture into a slip-tip syringe.
-
Remove any residual air from the syringe.
-
Connect the syringe directly to the feeding tube port.
-
Push the contents of the syringe into the feeding tube using steady pressure until the syringe is empty.
-
For bolus delivery, administer the mixture over 15-20 minutes. For continuous feeds, administer the mixture over 30-60 minutes, alternating with formula alone.
-
-
Flushing:
-
After administration, flush the feeding tube with 5 to 30 mL of water. The flush volume can be modified based on the patient's specific needs.
-
Visualizations
Caption: Workflow for this compound Administration via Feeding Tube.
Caption: Troubleshooting Logic for Feeding Tube Dysfunction.
Caption: Simplified Metabolic Pathway of this compound in LC-FAOD.
References
strategies to improve patient adherence to triheptanoin therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) on a glycerol backbone. Its primary therapeutic benefit stems from its anaplerotic properties. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate undergoes mitochondrial beta-oxidation, which bypasses the enzymatic defects present in long-chain fatty acid oxidation disorders (LC-FAOD). This process yields acetyl-CoA, for energy production, and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which replenishes intermediates in the Krebs cycle, a process known as anaplerosis. This dual action helps to improve energy homeostasis in individuals with impaired long-chain fatty acid metabolism.[1][2][3][4][5]
Q2: What are the most common adverse effects observed in clinical trials, and what are the strategies for mitigation?
A2: The most frequently reported adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, vomiting, and nausea. These effects are generally mild to moderate. Mitigation strategies used in clinical practice, which can be adapted for preclinical studies, include:
-
Gradual Dose Titration: Initiating therapy at a lower dose (e.g., ~10% of daily caloric intake) and gradually increasing it over 2-3 weeks allows for adaptation.
-
Administration with Food: Mixing this compound with semi-solid foods or liquids can improve gastrointestinal tolerance.
-
Divided Dosing: Administering the total daily dose in at least four smaller, more frequent doses can reduce the likelihood of adverse effects.
Q3: Are there any known contraindications or critical warnings for the use of this compound in an experimental setting?
A3: Yes, two key considerations are:
-
Pancreatic Insufficiency: this compound requires pancreatic lipases for hydrolysis into heptanoate. In models of pancreatic insufficiency, its absorption and subsequent efficacy will be significantly reduced. Therefore, it should be avoided in this context.
-
Feeding Tube Material: In studies involving enteral administration, it is crucial to use feeding tubes made of silicone or polyurethane. This compound can cause degradation and dysfunction in feeding tubes made of polyvinyl chloride (PVC). Regular monitoring of the feeding tube's integrity is recommended.
Troubleshooting Guides for Researchers
Issue 1: Difficulty in administering this compound oil in rodent studies due to palatability and handling.
-
Solution: Formulate a solid, palatable diet incorporating this compound. A successful method involves mixing this compound oil with a ketogenic diet base and a combination of formulation agents such as hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc. This creates a stable, solid foodstuff that improves diet compliance and safety in long-term rodent studies.
Issue 2: High variability in plasma metabolite levels (heptanoate, C5-ketone bodies) in experimental animals.
-
Possible Cause: Inconsistent feeding schedules or fasting states prior to sample collection. The pharmacokinetics of this compound's metabolites can show multiple peaks that coincide with meals.
-
Solution: Standardize the feeding and fasting schedule for all experimental animals. Ensure that blood samples are collected at consistent time points relative to the last administration of the this compound-containing diet.
Issue 3: Unexpectedly low efficacy in a cell culture model.
-
Possible Cause 1: Instability of this compound in the cell culture media over the duration of the experiment.
-
Solution 1: Conduct a stability study of this compound in your specific cell culture media under standard incubation conditions (temperature, CO2 levels) to determine its half-life and degradation products. This will help in establishing an appropriate dosing schedule.
-
Possible Cause 2: The cell line may lack the necessary lipases to efficiently hydrolyze this compound into active heptanoate.
-
Solution 2: Consider pre-treating the this compound with lipase to generate heptanoate before adding it to the cell culture medium, or directly using heptanoic acid as a control to confirm the downstream metabolic effects.
Issue 4: Inconsistent results in exercise tolerance studies.
-
Possible Cause: Lack of a standardized exercise protocol. The intensity, duration, and progression of the exercise challenge can significantly impact the results.
-
Solution: Implement a standardized and validated exercise protocol, such as the Bruce protocol or a modified version, which uses incremental increases in speed and incline on a treadmill. This ensures a reproducible metabolic stressor across all subjects.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative outcomes from clinical studies of this compound in patients with LC-FAOD.
Table 1: Annualized Major Clinical Event (MCE) Rates (Pre-Triheptanoin vs. With this compound)
| Study Cohort | Pre-Triheptanoin MCE Rate (events/year) | With this compound MCE Rate (events/year) | Percent Reduction |
| CL201 Rollover (Mean ± SD) | 1.76 ± 1.64 | 1.00 ± 1.00 | 43% |
| This compound-Naïve (Median, IQR) | 2.00 (0.67-3.33) | 0.28 (0.00-1.43) | 86% |
MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.
Table 2: Annualized Hospitalization Rates and Duration
| Parameter | Pre-Triheptanoin Period | With this compound Period | Percent Reduction |
| Mean Annualized Hospitalization Rate | 1.43 events/year | 0.76 events/year | 46.9% |
| Mean Annualized Hospitalization Duration | 51.5% reduction reported |
Data from a combined analysis of the CL201 and CL202 studies.
Table 3: Dietary Intake Comparison in Study CL201
| Nutrient | Pre-Triheptanoin (% DCI) | During this compound Study (% DCI) |
| Medium-Chain Triglycerides (MCT) | 17.4% | 27.5% (as this compound) |
| Long-Chain Fat | 13.1% | 10.5% |
| Protein | 13.7% | 14.5% |
| Carbohydrate | 55.3% | 47.1% |
% DCI = Percentage of Daily Caloric Intake.
Experimental Protocols
1. Protocol for Acylcarnitine Profiling by LC-MS/MS
This protocol is adapted for the analysis of plasma samples to assess changes in fatty acid metabolism.
-
Sample Preparation:
-
To a 50 µL plasma sample, add an isotopically labeled internal acylcarnitine standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
-
Gradient Elution: Implement a gradient program to separate the acylcarnitine species based on their chain length and polarity. A typical run time is around 22 minutes.
-
Flow Rate: 0.45 - 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
System: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each acylcarnitine species and the internal standards.
-
Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard and referencing a calibration curve.
-
2. Protocol for Exercise Tolerance Testing (Bruce Protocol)
This protocol is a standardized graded exercise test to assess cardiovascular function and exercise capacity.
-
Subject Preparation:
-
Subjects should be in a fasted state for at least 3 hours prior to the test.
-
Attach a 12-lead ECG to monitor cardiac activity continuously.
-
Obtain baseline resting ECG and blood pressure measurements in both supine and standing positions.
-
-
Treadmill Protocol:
-
The protocol consists of multiple 3-minute stages, with an increase in both speed and incline at each stage.
-
Stage 1: 1.7 mph at a 10% grade.
-
Stage 2: 2.5 mph at a 12% grade.
-
Stage 3: 3.4 mph at a 14% grade.
-
Continue through subsequent stages as tolerated by the subject.
-
-
Monitoring and Termination:
-
Record heart rate every minute and blood pressure at the end of each 3-minute stage.
-
Monitor the ECG for any abnormalities, such as ST-segment depression.
-
The test should be terminated if the subject experiences severe fatigue, chest pain, dizziness, or if specific ECG or blood pressure criteria are met (e.g., significant ST-segment depression, drop in systolic blood pressure).
-
After stopping the exercise, continue to monitor the subject for a recovery period of up to 15 minutes.
-
3. Protocol for Assessing Phosphocreatine (PCr) Recovery by ³¹P-MRS
This non-invasive method assesses mitochondrial oxidative capacity in skeletal muscle.
-
Subject Positioning:
-
Position the subject within the bore of the MRI scanner such that the muscle group of interest (e.g., forearm flexors, quadriceps) is centered within the ³¹P surface coil.
-
Secure the limb to minimize movement during the exercise and recovery periods.
-
-
Data Acquisition:
-
Acquire baseline ³¹P spectra at rest to determine initial concentrations of PCr, ATP, and inorganic phosphate (Pi).
-
The subject performs a sustained muscle contraction exercise (e.g., hand gripping, leg extension) against a calibrated resistance inside the magnet bore. This depletes the PCr stores.
-
Immediately following the cessation of exercise, begin dynamic acquisition of ³¹P spectra at regular intervals (e.g., every 6-10 seconds) to monitor the replenishment of PCr.
-
-
Data Analysis:
-
Quantify the peak area of PCr in each spectrum acquired during the recovery phase.
-
Plot the PCr peak area as a function of time.
-
Fit the data to a mono-exponential recovery curve to calculate the time constant (τ) of PCr recovery. A shorter time constant indicates a faster recovery rate and higher mitochondrial oxidative capacity.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Review - this compound (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with variability in patient response to triheptanoin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic, medium odd-chain (C7) triglyceride. Its therapeutic effect is primarily attributed to its anaplerotic properties. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate can be metabolized through β-oxidation to produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which replenishes intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This dual metabolic pathway helps to improve energy production and homeostasis, particularly in individuals with long-chain fatty acid oxidation disorders (LC-FAODs) where the oxidation of long-chain fatty acids is impaired.[1][2][3][4][5]
Q2: What are the common adverse events associated with this compound treatment?
The most frequently reported adverse events are gastrointestinal in nature. These can include abdominal pain, diarrhea, and vomiting. In most cases, these side effects are mild to moderate in severity and may dissipate over time.
Q3: How is this compound typically administered in a clinical research setting?
This compound is an oral liquid that is generally administered with food or formula, divided into multiple doses throughout the day. In clinical studies, the dosage is often titrated to a target percentage of the patient's total daily caloric intake, commonly ranging from 15% to 35%.
Q4: What is the rationale for using this compound over standard medium-chain triglyceride (MCT) oil?
Standard MCT oil contains even-chain fatty acids (like C8 and C10), which are metabolized solely to acetyl-CoA. This compound, being an odd-chain fatty acid triglyceride, provides both acetyl-CoA and propionyl-CoA. The production of propionyl-CoA and its subsequent conversion to the TCA cycle intermediate succinyl-CoA is what provides the anaplerotic effect, which is believed to be more effective in addressing the metabolic disruptions in LC-FAODs than MCT oil alone.
Troubleshooting Guides
Issue 1: High Variability in Patient Response
Problem: Significant heterogeneity in clinical outcomes is observed among patients receiving this compound.
Possible Causes and Solutions:
-
Underlying Genetic Heterogeneity: Different mutations causing LC-FAODs can lead to varying degrees of enzyme deficiency and clinical severity.
-
Recommendation: Stratify patient populations based on their specific genetic diagnosis (e.g., CPT II, VLCAD, LCHAD, TFP deficiency) to identify potential correlations between genotype and treatment response.
-
-
Baseline Clinical Status: The patient's age, disease severity, and presence of comorbidities at the start of treatment can influence outcomes.
-
Recommendation: Document and analyze baseline characteristics, including age, frequency of prior hospitalizations, and presence of cardiomyopathy or hypoglycemia, as potential predictors of response.
-
-
Dietary Adherence and Composition: The consistency of this compound intake and the overall dietary management play a crucial role.
-
Recommendation: Implement rigorous monitoring of dietary adherence, including the prescribed this compound dosage and the composition of the background diet (e.g., low-fat, high-carbohydrate).
-
-
Concomitant Medications: Other medications the patient is taking could influence metabolism or interact with this compound.
-
Recommendation: Record all concomitant medications and analyze their potential impact on clinical outcomes.
-
Issue 2: Gastrointestinal Intolerance
Problem: Patients experience gastrointestinal side effects such as diarrhea and abdominal pain.
Possible Causes and Solutions:
-
Dosage and Administration: The initial dose or the frequency of administration may be too high.
-
Recommendation: Start with a lower dose of this compound and gradually titrate upwards to the target dose. Administering this compound with meals and dividing the total daily dose into more frequent, smaller doses can also improve tolerability.
-
-
Formulation: The oil-based formulation may be difficult for some individuals to digest.
-
Recommendation: Ensure this compound is well-mixed with food or formula. For patients with feeding tubes, be aware of potential interactions with tube materials.
-
Issue 3: Inconsistent or Lack of Efficacy on Certain Clinical Endpoints
Problem: While this compound has shown significant improvements in reducing hypoglycemia and improving cardiomyopathy, its effect on rhabdomyolysis can be less pronounced.
Possible Causes and Solutions:
-
Endpoint Definition and Measurement: The definition and method of capturing clinical events like rhabdomyolysis may vary.
-
Recommendation: Standardize the definitions of clinical endpoints and the methods for data collection across study sites. For rhabdomyolysis, consider both the frequency of events and the peak creatine kinase (CK) levels.
-
-
Complex Pathophysiology: The underlying mechanisms of different clinical manifestations of LC-FAODs may be complex and not solely addressed by anaplerosis.
-
Recommendation: Investigate secondary outcome measures and biomarkers that may provide further insight into the treatment's effect on different aspects of the disease. This could include markers of muscle damage, cardiac function, and metabolic stability.
-
Data Presentation
Table 1: Summary of Clinical Outcome Improvements with this compound Treatment
| Clinical Outcome | Study Population | Key Findings | Reference |
| Hospitalization Days/Year | 20 patients with LC-FAOD (retrospective) | 67% reduction in mean hospitalization days/year. | |
| Hypoglycemia Events/Year | 9 patients with hypoglycemia | 96% reduction in hypoglycemia event rate per year. | |
| Major Clinical Events (MCEs) | 24 patients (rollover from a previous study) | Mean annualized MCE rate decreased from 1.76 to 0.96 events/year. | |
| Major Clinical Events (MCEs) | 20 this compound-naïve patients | Median annualized MCE rate decreased from 2.33 to 0.71 events/year. | |
| Emergency Service Applications | 14 patients with LC-FAOD (retrospective) | Significant reduction in the number of emergency service applications per month. | |
| Hospitalizations per Month | 14 patients with LC-FAOD (retrospective) | Significant reduction in the number of hospitalizations per month. | |
| Creatine Kinase (CK) Levels | 14 patients with LC-FAOD (retrospective) | Substantial decrease in CK levels during metabolic crises. |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Randomized Controlled Trial
This protocol is based on a study comparing this compound to trioctanoin in patients with LC-FAOD.
-
Patient Population: Individuals aged 7 years and older with a confirmed diagnosis of LC-FAOD (CPTII, VLCAD, or LCHAD/TFP deficiency).
-
Study Design: A double-blind, randomized controlled trial.
-
Intervention:
-
Treatment Group: Diet containing 20% of total energy intake from this compound for 4 months.
-
Control Group: Diet containing 20% of total energy intake from trioctanoin for 4 months.
-
-
Primary Outcome Measures:
-
Cardiac Function: Assessed by echocardiogram.
-
Exercise Tolerance: Evaluated using a treadmill test.
-
Total Energy Expenditure: Measured to assess metabolic changes.
-
Phosphocreatine Recovery: Measured following acute exercise to assess muscle energy metabolism.
-
-
Secondary Outcome Measures:
-
Body Composition: Assessed to monitor changes in fat and lean mass.
-
Blood Biomarkers: Analysis of relevant metabolic markers.
-
Adverse Events: Monitoring and recording of any adverse events, with a focus on rhabdomyolysis.
-
Protocol 2: Open-Label Extension Study for Long-Term Efficacy and Safety
This protocol is based on a long-term, open-label extension study of this compound.
-
Patient Population: Patients with LC-FAOD who have previously participated in a this compound clinical trial or are this compound-naïve.
-
Study Design: An open-label, long-term extension study.
-
Intervention: All participants receive this compound. The dosage is adjusted as needed by the treating physician.
-
Primary Outcome Measures:
-
Annual Rate of Major Clinical Events (MCEs): MCEs are defined as rhabdomyolysis, hypoglycemia, and cardiomyopathy events.
-
Annual Duration of MCEs: The total number of days per year that patients experience MCEs.
-
-
Data Collection:
-
Retrospective Data: For comparison, data on MCEs are collected for a period before the initiation of this compound treatment.
-
Prospective Data: MCEs are prospectively monitored and recorded throughout the study.
-
-
Safety Monitoring: Continuous monitoring and reporting of all adverse events.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Generalized clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Potential Drug Interactions with Triheptanoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding potential drug interactions with triheptanoin in a clinical setting. The following question-and-answer format addresses specific issues and provides troubleshooting guidance for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and where is the potential for drug interactions?
A1: this compound, a medium-chain triglyceride, is hydrolyzed in the intestine by pancreatic lipases to glycerol and three molecules of the seven-carbon fatty acid, heptanoate.[1][2] Heptanoate is the primary pharmacologically active metabolite.[3] Systemic exposure to intact this compound is negligible.[3] Heptanoate is further metabolized in the liver to beta-hydroxypentanoate (BHP) and beta-hydroxybutyrate (BHB).[2]
Crucially, heptanoate and its metabolites are not substrates for Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, heptanoate does not inhibit major CYP enzymes. This significantly reduces the likelihood of metabolic drug-drug interactions mediated by these common pathways. The primary points of potential interaction are therefore at the level of absorption and plasma protein binding.
Q2: Are there any known clinically significant drug interactions with this compound?
A2: Yes, there are two clinically significant interactions to be aware of:
-
Pancreatic Lipase Inhibitors: Co-administration of this compound with pancreatic lipase inhibitors, such as orlistat, is contraindicated. These drugs inhibit the hydrolysis of this compound in the gut, which significantly reduces the absorption of heptanoate and can lead to a loss of therapeutic effect.
-
Valproic Acid: Heptanoate is approximately 80% bound to plasma proteins, primarily albumin. There is evidence that heptanoate can displace other highly protein-bound drugs. Specifically, it has been noted to increase the unbound fraction of valproic acid. This can lead to an increase in the pharmacologically active concentration of valproic acid, potentially increasing the risk of its adverse effects. Careful monitoring of free valproic acid concentrations and clinical signs of toxicity is recommended when co-administering with this compound.
Q3: What is the potential for this compound to interact with drug transporters like P-glycoprotein (P-gp), BCRP, or OATPs?
A3: Currently, there is a lack of specific studies evaluating the interaction of this compound or its metabolite, heptanoate, with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs). Therefore, it is unknown whether this compound or heptanoate are substrates or inhibitors of these transporters. Given the potential for transporter-mediated drug interactions to affect the absorption, distribution, and excretion of co-administered drugs, this represents a data gap. In the absence of direct evidence, a cautious approach is warranted when co-administering this compound with drugs that are known sensitive substrates of these transporters. In vitro testing is recommended to assess this potential during drug development.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Reduced efficacy of this compound therapy | Co-administration of a pancreatic lipase inhibitor (e.g., orlistat). | Discontinue the pancreatic lipase inhibitor. These drugs directly interfere with the absorption of this compound's active metabolite. |
| Increased adverse effects of a co-administered drug, particularly valproic acid. | Displacement from plasma protein binding sites by heptanoate. | Monitor free drug concentrations of the co-administered drug, if possible. Adjust dosage and monitor for clinical signs of toxicity. |
| Unexpected pharmacokinetic profile of a new chemical entity (NCE) when co-administered with this compound. | Potential for uncharacterized interaction with drug transporters (e.g., P-gp, BCRP, OATPs). | Conduct in vitro transporter assays to determine if the NCE or this compound/heptanoate are substrates or inhibitors of relevant transporters. |
Data Presentation
Table 1: Summary of Potential Drug Interactions with this compound
| Interacting Drug Class | Interacting Drug Example | Mechanism of Interaction | Clinical Recommendation |
| Pancreatic Lipase Inhibitors | Orlistat | Inhibition of this compound hydrolysis, leading to decreased heptanoate absorption. | Avoid co-administration. |
| Highly Protein-Bound Drugs | Valproic Acid | Displacement from plasma protein binding sites by heptanoate, increasing the unbound fraction of the co-administered drug. | Monitor free drug concentrations and for clinical signs of toxicity. |
Experimental Protocols
For researchers investigating potential drug interactions with this compound, the following standard in vitro assays are recommended.
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a test compound (e.g., heptanoate) to inhibit major CYP isoforms.
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Use isoform-specific probe substrates for major CYPs (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Incubation: Incubate the test compound at various concentrations with the test system and a specific probe substrate in the presence of an NADPH-regenerating system.
-
Analysis: After a defined incubation period, quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the test compound concentration.
Protocol 2: P-glycoprotein (P-gp) Substrate and Inhibition Assays
Objective: To determine if a test compound is a substrate or inhibitor of the P-gp efflux transporter.
Methodology:
-
Test System: Polarized cell monolayers expressing P-gp, such as Caco-2 or MDCK-MDR1 cells.
-
Substrate Assessment (Bidirectional Transport Assay):
-
Add the test compound to either the apical or basolateral side of the cell monolayer.
-
After incubation, measure the concentration of the test compound in the opposite compartment.
-
Calculate the apparent permeability coefficients (Papp) in both directions (apical-to-basolateral and basolateral-to-apical).
-
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux by P-gp. This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor.
-
-
Inhibition Assessment:
-
Co-incubate a known P-gp probe substrate (e.g., digoxin, rhodamine 123) with varying concentrations of the test compound.
-
Measure the transport of the probe substrate.
-
A decrease in the efflux of the probe substrate indicates inhibition of P-gp by the test compound. Calculate the IC50 value.
-
Visualizations
Caption: Metabolism of this compound and points of drug interaction.
Caption: Experimental workflow for P-glycoprotein interaction studies.
References
- 1. Orlistat-associated adverse effects and drug interactions: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. The Pharmacokinetics of this compound and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cell culture conditions for studying triheptanoin's effects
Answering the user's request to create a technical support center for .
Technical Support Center: Triheptanoin in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific research question. It is crucial to perform a dose-response study to determine the ideal concentration for your experimental model. However, based on published studies, a common starting range is between 10 µM and 100 µM. For some applications, concentrations up to 500 µM or higher have been reported.
2. How long should I treat my cells with this compound?
The duration of this compound treatment depends on the biological process being investigated. Short-term treatments (e.g., 24-72 hours) are often sufficient to observe effects on cell viability and metabolism. For studies investigating long-term effects, such as changes in gene expression or epigenetic modifications, longer treatment periods (e.g., several days to weeks) may be necessary.
3. Which cell lines are most suitable for studying the effects of this compound?
The choice of cell line is contingent on the research focus. For studies on metabolic disorders, cell lines derived from relevant tissues such as hepatocytes (e.g., HepG2), myocytes (e.g., C2C12), or neuronal cells (e.g., SH-SY5Y) are commonly used. In cancer research, various cancer cell lines have been employed to investigate the impact of this compound on tumor cell metabolism and growth.
4. How should I prepare the this compound stock solution?
This compound is a lipid and is insoluble in aqueous solutions. A common method for preparing a stock solution is to dissolve it in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before further dilution in cell culture medium. It is important to keep the final concentration of the solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after this compound treatment. | High concentration of this compound. Solvent toxicity. Contamination. | Perform a dose-response experiment to determine the optimal concentration. Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1% DMSO). Check for and address any potential contamination in the cell culture. |
| Inconsistent or unexpected experimental results. | Variability in this compound stock solution. Inconsistent cell passage number or density. Fluctuation in incubator conditions. | Prepare fresh this compound stock solution for each experiment. Use cells within a consistent passage number range and seed them at a uniform density. Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
| Difficulty in detecting metabolic changes. | Insufficient treatment duration. Assay sensitivity is too low. Inappropriate assay for the intended measurement. | Increase the duration of this compound treatment. Use a more sensitive metabolic assay or increase the number of cells per sample. Ensure the chosen assay is appropriate for the specific metabolic pathway being investigated. |
| Precipitation of this compound in the culture medium. | High concentration of this compound. Improper dissolution of the stock solution. | Lower the concentration of this compound. Ensure complete dissolution of the stock solution in the solvent before adding it to the medium. Consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
ATP Measurement Assay
-
Seed cells in a 96-well plate and treat them with this compound as described above.
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Use a commercial ATP assay kit to measure the ATP levels in the cell lysates according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
Technical Support Center: Enhancing the Oral Bioavailability of Triheptanoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of triheptanoin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable plasma concentrations of heptanoate after oral administration of this compound in our preclinical model. What are the potential reasons and how can we improve this?
A1: Low and variable plasma levels of heptanoate, the active metabolite of this compound, are common challenges. Here are the primary factors and troubleshooting steps:
-
Food Effect: this compound digestion and subsequent heptanoate absorption are significantly influenced by the presence of food.[1]
-
Troubleshooting: Ensure consistent administration of this compound with a standardized meal in your animal model. The presence of food stimulates the release of pancreatic lipases and bile salts, which are crucial for the hydrolysis of this compound into heptanoate and glycerol, thereby enhancing absorption.[1] For clinical studies, it is recommended to administer this compound mixed with food or drinks.[1]
-
-
Gastrointestinal Issues: High doses of this compound can lead to gastrointestinal side effects such as diarrhea and abdominal pain, which can affect absorption.[2][3]
-
Troubleshooting: If gastrointestinal adverse events are observed, consider dividing the total daily dose into more frequent, smaller doses. In preclinical models, ensure the formulation is well-tolerated and does not cause overt signs of gastrointestinal distress.
-
-
Formulation Properties: The physical form of this compound (e.g., oil, solid diet) can impact its dispersion and interaction with gastrointestinal fluids.
-
Troubleshooting: For rodent studies, formulating this compound into a solid, palatable diet can ensure consistent intake and may improve tolerability. Consider the use of lipid-based formulations to improve dispersion.
-
Q2: Our team is considering advanced formulation strategies to improve heptanoate bioavailability beyond the food effect. What are some promising approaches?
A2: While co-administration with food is effective, advanced lipid-based drug delivery systems (LBDDS) can offer further enhancements in a controlled manner. These systems aim to improve the solubilization and absorption of lipophilic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.
-
Potential Application for this compound: A SEDDS formulation could enhance the dispersion of this compound, presenting a larger surface area for lipase activity and potentially increasing the rate and extent of heptanoate absorption. This could also reduce variability in absorption.
-
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They can encapsulate lipophilic drugs and offer controlled release and improved stability.
-
Potential Application for this compound: While this compound is a liquid, it could be incorporated into the lipid matrix of NLCs. This could potentially offer a controlled release of this compound, leading to a more sustained plasma concentration of heptanoate.
-
Q3: We are planning an in vitro study to screen different this compound formulations. Which models are most relevant?
A3: A tiered in vitro approach is recommended to screen formulations before proceeding to in vivo studies.
-
In Vitro Lipolysis Models: These models simulate the digestion of lipids in the small intestine by pancreatic lipase. They are crucial for evaluating how well a formulation releases this compound for hydrolysis.
-
Application: You can compare the rate and extent of fatty acid release from different this compound formulations. This can help predict the in vivo performance and impact of excipients on digestion.
-
-
In Vitro Permeability Assays (e.g., Caco-2 cells): The Caco-2 cell monolayer is a well-established model of the human intestinal epithelium and is used to assess the permeability of compounds.
-
Application: Once heptanoate is released from this compound, its ability to cross the intestinal barrier can be assessed. This model can help determine if formulation excipients have any direct impact on the permeability of heptanoate.
-
Q4: What are the key parameters to measure in a pharmacokinetic study of this compound?
A4: Since this compound is a pro-drug, it's essential to measure both the parent compound and its key metabolites.
-
Analytes of Interest:
-
This compound: While systemic exposure is negligible, measuring its concentration in plasma can confirm its rapid hydrolysis.
-
Heptanoate: This is the primary active metabolite and its pharmacokinetic profile (Cmax, Tmax, AUC) is the main indicator of bioavailability.
-
β-hydroxypentanoate (BHP) and β-hydroxybutyrate (BHB): These are ketone bodies and downstream metabolites of heptanoate, which are also pharmacologically active.
-
-
Pharmacokinetic Parameters: Standard non-compartmental analysis should be used to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Heptanoate in Healthy Adults After a Single Oral Dose of this compound.
| Dose of this compound | Cmax (µmol/L) | Tmax (h) | AUC (µmol*h/L) | Apparent Clearance (L/h/kg) |
| 0.3 g/kg | 178.9 | 0.5 | 336.5 | 6.05 |
| 0.4 g/kg | 259.1 | 0.8 | 569.1 | 4.31 |
Data sourced from DrugBank Online.
Table 2: Bioanalytical Method Parameters for this compound and its Metabolites in Plasma.
| Analyte | Lower Limit of Quantitation (µM) | Upper Limit of Quantitation (µM) |
| This compound | 0.2 | 10 |
| Heptanoate | 1.0 | 250 |
| β-hydroxybutyrate (BHB) | 8.0 | 800 |
| β-hydroxypentanoate (BHP) | 1.0 | 100 |
Data sourced from a study on the pharmacokinetics of this compound.
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for serial blood sampling.
-
Housing: Animals should be housed individually with free access to water. Food should be withheld for 12 hours prior to dosing.
-
Dosing:
-
Prepare the this compound formulation (e.g., neat oil, or formulated in a lipid-based system).
-
Administer the formulation orally via gavage at a specified dose (e.g., 1-5 g/kg).
-
For the "fed" group, provide a standardized high-fat meal 30 minutes before administration of this compound. The "fasted" group receives the dose without prior feeding.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis: Analyze plasma samples for this compound, heptanoate, BHB, and BHP concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
2. Protocol for Bioanalytical Method by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Visualizations
References
troubleshooting inconsistent results in triheptanoin animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triheptanoin in animal studies.
Troubleshooting Guide: Inconsistent Results
High variability in animal studies can obscure true experimental outcomes. This guide addresses common issues encountered during this compound research.
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma heptanoate levels (AUC & Cmax) | Formulation Issues: - Inconsistent Diet Consumption: Animals may not be consuming the formulated diet uniformly due to palatability issues. - Inhomogeneous Mixture: this compound oil may not be evenly distributed in the feed. | Formulation Optimization: - Improve Palatability: Incorporate flavoring agents suitable for the rodent species. - Ensure Homogeneity: Use appropriate mixing techniques and solidifying agents like hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc to create a stable and uniform solid diet.[1][2][3][4] |
| Dosing Procedure Inaccuracy: - Inconsistent Oral Gavage Technique: Variability in gavage technique can lead to differences in the amount of this compound delivered. - Incorrect Dose Volume: Inaccurate calculation of dose volume based on body weight. | Standardize Dosing Procedures: - Proper Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate delivery.[5] - Accurate Dosing: Carefully calculate and administer the correct volume based on the most recent body weight of each animal. | |
| Unexpected Gastrointestinal Side Effects (e.g., diarrhea, weight loss) | High Concentration of this compound: Rapid introduction of a high-fat diet can lead to gastrointestinal upset. | Gradual Dose Escalation: Introduce the this compound diet gradually, starting with a lower concentration and increasing to the target concentration over several days to allow for adaptation. |
| Route of Administration: Oral gavage can be stressful and may cause gastrointestinal irritation if not performed correctly. | Refine Administration Method: If using oral gavage, ensure the technique is minimally stressful. Consider incorporating this compound directly into the diet as a less stressful alternative. | |
| Lack of Expected Therapeutic Effect | Insufficient Dose or Duration: The dose of this compound may be too low or the treatment duration too short to elicit a significant biological response. | Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and duration of this compound treatment for the specific animal model and disease phenotype. |
| Metabolic Differences: The animal model's specific metabolic phenotype may influence its response to this compound. For example, concurrent high glucose levels can inhibit heptanoate metabolism. | Characterize Animal Model: Thoroughly characterize the metabolic phenotype of the animal model. Consider the timing of feeding and potential interactions with other dietary components. | |
| Animal-Specific Factors: Age, sex, gut microbiome, and genetic background of the animals can all contribute to variability in response. | Control for Animal Variables: Use animals of the same age, sex, and genetic strain. House animals under standardized conditions to minimize variations in the gut microbiome. | |
| Inconsistent Behavioral or Functional Outcomes | Stress-Induced Variability: Improper handling and experimental procedures can induce stress, affecting behavioral and physiological readouts. | Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handled consistently and gently to minimize stress. |
| Subjectivity in Scoring: Behavioral scoring can be subjective and lead to inter-observer variability. | Blinded Assessment: Whenever possible, assessments of behavioral and functional outcomes should be performed by an observer blinded to the treatment groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for administering this compound to rodents?
A1: this compound can be administered either by oral gavage or incorporated directly into the diet. For long-term studies, formulating this compound into a solid, palatable diet is often preferred to minimize the stress associated with repeated oral gavage.
Q2: How can I create a solid diet with this compound?
A2: this compound oil can be formulated into a solid diet by mixing it with a ketogenic base and a combination of solidifying agents. Commonly used agents include hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc. The final diet should be stable, palatable, and provide a consistent concentration of this compound.
Q3: What is a typical dosage of this compound used in rodent studies?
A3: The dosage of this compound can vary depending on the study's objective and the animal model. However, a common approach is to provide 30-40% of the total daily caloric intake as this compound, particularly in the context of a ketogenic diet.
Q4: What are the known side effects of this compound in animals?
A4: The most commonly reported side effects are gastrointestinal, including diarrhea and abdominal discomfort, particularly at higher doses. Gradual dose escalation can help mitigate these effects.
Q5: Where in the cell does this compound exert its effects?
A5: this compound's metabolites act within the mitochondria. After being broken down into heptanoate, it is further metabolized into acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which then enters the Krebs cycle (tricarboxylic acid cycle) to replenish its intermediates, a process known as anaplerosis.
Quantitative Data from Animal Studies
The following tables summarize representative data from animal studies investigating the effects of this compound.
Table 1: Effect of this compound on Motor Function in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Control Group | This compound-Treated Group | p-value | Reference |
| Onset of Hind Limb Grip Strength Loss (weeks) | 16.7 | 19.5 | <0.01 | |
| Delay in Loss of Balance on Rotarod (days) | - | 13 | <0.01 | |
| Delay in Body Weight Reduction (days) | - | 11 | <0.01 | |
| Attenuation of Motor Neuron Loss at 70 days (%) | - | 33 | - |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats (Intravenous Infusion)
Note: Specific Cmax, Tmax, and AUC values for this compound's primary metabolite, heptanoate, in rodent models are not consistently reported in a standardized tabular format in the reviewed literature. The data in human studies show a median Tmax for heptanoate ranging from 0.7 to 1.6 hours.
Experimental Protocols
1. Preparation of a Solid this compound-Rich Ketogenic Diet for Rodents
This protocol is adapted from studies describing the formulation of a palatable and stable solid diet for mice.
Materials:
-
This compound oil
-
Ketogenic diet base (commercially available or custom-formulated)
-
Hydrophilic fumed silica
-
Hydrophobic fumed silica
-
Microcrystalline cellulose
-
Talc
-
Mixer
Procedure:
-
Calculate the required amount of this compound to achieve the desired percentage of total daily caloric intake (e.g., 35-39%).
-
Thoroughly mix the ketogenic diet base with the calculated amount of this compound oil in a suitable mixer.
-
Gradually add the solidifying agents (hydrophilic fumed silica, hydrophobic fumed silica, microcrystalline cellulose, and talc) to the mixture while continuously mixing. The exact proportions of these agents may need to be optimized to achieve the desired consistency.
-
Continue mixing until a homogenous, solid, and palatable preparation is formed.
-
Store the diet in airtight containers at an appropriate temperature to maintain stability.
-
Provide the diet to the animals ad libitum, monitoring food intake and body weight regularly.
2. Oral Gavage of this compound in Mice
This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (neat or in a suitable vehicle)
-
Oral gavage needle (20-22 gauge, with a ball tip)
-
Syringe (1 mL)
Procedure:
-
Accurately weigh the mouse to determine the correct dose volume.
-
Draw the calculated volume of this compound into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
As the needle passes the pharynx, gently guide it into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and start again.
-
Once the needle is in the esophagus, slowly administer the this compound.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: Metabolic pathway of this compound.
References
Technical Support Center: Triheptanoin and Liver Enzyme Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of elevated liver enzymes in patients receiving triheptanoin (DOJOLVI®).
Frequently Asked Questions (FAQs)
Q1: Is it common to observe elevated liver enzymes in patients treated with this compound?
A1: Yes, elevations in serum aminotransferases are frequently observed in patients with long-chain fatty acid oxidation disorders (LC-FAOD) who are receiving this compound.[1] In pre-registration studies, alanine aminotransferase (ALT) elevations were seen in 72% of subjects and aspartate aminotransferase (AST) elevations in 68%.[1]
Q2: Does this compound cause drug-induced liver injury (DILI)?
A2: this compound therapy has not been associated with instances of clinically apparent, drug-induced liver injury.[1][2] The observed elevations in liver enzymes are generally considered to be a reflection of the underlying metabolic disease (LC-FAOD) and mitochondrial dysfunction, rather than a direct hepatotoxic effect of the drug.[1]
Q3: What is the proposed mechanism for the observed liver enzyme elevations?
A3: The enzyme elevations are thought to be related to the pathophysiology of LC-FAOD itself. In these disorders, the inability to properly metabolize long-chain fatty acids can lead to the accumulation of toxic fatty acid intermediates in the liver and other tissues, which can cause cellular stress and damage.
Q4: What are the official recommendations for liver function monitoring for patients on this compound?
A4: The official product label for this compound does not recommend routine monitoring of liver tests during therapy. However, it is considered prudent to obtain baseline liver function tests before initiating treatment. This allows for any subsequent elevations to be compared against the patient's baseline values.
Q5: Besides liver enzyme elevations, what are the most common adverse reactions to this compound?
A5: The most common adverse reactions are gastrointestinal and include abdominal pain, diarrhea, vomiting, and nausea.
Troubleshooting Guide: Managing Elevated Liver Enzymes in a Clinical/Research Setting
This guide provides a structured approach for investigators who observe elevated liver enzymes in subjects receiving this compound during a clinical trial or research study.
Issue: A study participant receiving this compound presents with elevated liver enzymes (ALT/AST).
Step 1: Initial Assessment & Data Collection
-
Compare to Baseline: Immediately compare the current liver enzyme values to the pre-treatment baseline levels for that specific participant. Fluctuations related to the underlying disease are common.
-
Review Clinical Status: Assess the patient for any new clinical signs or symptoms, particularly those related to their LC-FAOD, such as rhabdomyolysis, hypoglycemia, or cardiomyopathy, as these can be associated with liver enzyme changes.
-
Assess Concomitant Medications: Conduct a thorough review of all concomitant medications, over-the-counter products, and herbal/dietary supplements to rule out other potential causes of drug-induced liver injury.
Step 2: Laboratory Investigation
-
Fractionate Liver Tests: If not already done, obtain a full panel of liver tests, including total bilirubin, direct bilirubin, and alkaline phosphatase (ALP), to characterize the pattern of elevation (hepatocellular, cholestatic, or mixed).
-
Rule out Other Causes: Conduct screening for viral hepatitis (A, B, C, E) and consider autoimmune hepatitis markers if clinically indicated. An abdominal ultrasound may also be useful to rule out structural abnormalities.
Step 3: Decision-Making & Action
-
Consult a Specialist: All patients on this compound should be under the care of a clinical specialist knowledgeable in managing LC-FAOD. Any significant laboratory abnormalities should be discussed with the specialist.
-
Consider the Underlying Disease: Given that enzyme elevations are often linked to the underlying LC-FAOD, management should focus on stabilizing the patient's metabolic condition.
-
Dosage Adjustment: If the patient is also experiencing significant gastrointestinal side effects, a dosage reduction of this compound may be considered to improve tolerance, followed by a slow re-titration to the target dose.
-
Discontinuation: Discontinuation of this compound due to elevated liver enzymes is generally not indicated unless there is clear evidence of drug-induced liver injury (e.g., accompanied by significantly elevated bilirubin and clinical signs of liver failure) and other causes have been excluded. The primary management for suspected DILI is the cessation of the offending agent.
Data Presentation
Table 1: Incidence of Laboratory Abnormalities in Pre-Registration Studies of this compound for LC-FAOD
| Laboratory Parameter | Patients with any Elevation (%) | Patients with Elevation >5x ULN* (%) |
| ALT | 72% | 24% |
| AST | 68% | 15% |
| CPK | 81% | 47% |
*ULN: Upper Limit of Normal (Source: Data derived from NCBI Bookshelf, LiverTox)
Experimental Protocols
Protocol: Baseline and Follow-up Monitoring for Liver Function
-
Objective: To establish a baseline and monitor for significant changes in liver function in patients participating in a clinical study of this compound.
-
Pre-Treatment (Screening/Baseline Visit):
-
Collect at least two sets of baseline liver function tests prior to the first dose of this compound. This helps establish a reliable baseline by accounting for natural fluctuations in the patient's disease state.
-
The panel should include, at a minimum:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Direct Bilirubin (DBIL)
-
Creatine Phosphokinase (CPK) - Important for assessing underlying muscle involvement common in LC-FAOD.
-
-
-
During Treatment (Follow-up Visits):
-
While routine monitoring during therapy is not mandated by the product label, study protocols may require periodic assessment (e.g., every 3-6 months or at scheduled study visits).
-
Repeat the full panel of liver and muscle enzyme tests.
-
Any elevations should be evaluated based on multiples of the patient's own baseline values, rather than solely on multiples of the upper limit of normal (ULN).
-
-
Unscheduled Visits (Symptom-driven):
-
If a patient presents with symptoms of a metabolic crisis, rhabdomyolysis, or new-onset hepatic dysfunction (e.g., jaundice, abdominal pain), a full liver function and CPK panel should be performed immediately.
-
Visualizations
Caption: Workflow for liver enzyme monitoring and evaluation.
Caption: Decision pathway for managing elevated liver enzymes.
References
Technical Support Center: Refining Protocols for Triheptanoin Administration to Neonatal Animal Models
Welcome to the technical support center for researchers utilizing triheptanoin in neonatal animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in neonatal animal models?
A1: The optimal starting dose can vary depending on the animal model and the specific research question. However, a general recommendation based on clinical use is to start with a dose that provides approximately 10% of the total daily caloric intake (DCI) and gradually increase it.[1][2][3] For neonatal rodents, this often translates to a specific g/kg dosage, which needs to be calculated based on the animal's weight and estimated daily milk/nutrient intake. In embryofetal development studies in rats, oral gavage doses have ranged from 3.2 g/kg to 16 g/kg, representing 10% to 50% of DCI.[4][5]
Q2: What is the maximum tolerated dose of this compound in neonatal animals?
A2: The maximum tolerated dose (MTD) should be determined empirically for your specific model and experimental conditions. The primary dose-limiting factors are typically gastrointestinal (GI) side effects such as diarrhea and abdominal distress. The recommended target daily dosage in clinical settings is up to 35% of the patient's total prescribed DCI. In animal studies, it is crucial to monitor for signs of GI upset, weight loss, or behavioral changes and adjust the dosage accordingly.
Q3: How should this compound be prepared for oral administration to neonatal animals?
A3: this compound is an oil and can be administered directly via oral gavage. For neonatal animals that are still nursing, it is often administered as a bolus. It is crucial to use compatible materials for administration, such as stainless steel, glass, polyurethane, or silicone feeding tubes and syringes. Avoid using materials made of polyvinyl chloride (PVC), as they can degrade over time with exposure to this compound. For weaned animals, this compound can be mixed with a small amount of palatable food or formulated into a solid diet.
Q4: What are the common side effects of this compound administration in neonatal animals and how can they be managed?
A4: The most frequently reported side effects in clinical use are gastrointestinal, including abdominal pain, diarrhea, and vomiting. In neonatal animals, these can manifest as bloating, loose stools, or poor weight gain. If these signs are observed, the primary management strategy is to reduce the dose until the symptoms resolve. The dose can then be gradually increased as tolerated. Administering this compound with or shortly after a milk feeding may also help to minimize GI upset.
Q5: Can this compound be administered via a feeding tube?
A5: Yes, this compound can be administered via enteral feeding tubes. However, it is critical to use feeding tubes made of compatible materials like silicone or polyurethane. PVC feeding tubes should be avoided as they can degrade. It is recommended to administer this compound as a bolus and not to add it directly to a feeding bag for continuous infusion, as this can also lead to the degradation of the feeding equipment over time.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Aspiration during oral gavage | Improper restraint technique, incorrect gavage needle size or placement, excessive administration volume. | - Ensure the animal is properly restrained with the head and neck extended in a straight line. - Use a flexible, ball-tipped gavage needle of the appropriate size for the neonate. - Lubricate the tip of the gavage needle with water, saline, or the this compound oil itself to facilitate smooth passage. - Administer the liquid slowly and do not force the needle if resistance is met. - Practice the technique with a colored solution to visualize proper stomach placement. |
| Gastrointestinal distress (diarrhea, bloating) | Dose is too high, rapid dose escalation. | - Reduce the total daily dose until symptoms subside. - Titrate the dose upwards more slowly, allowing the animal's digestive system to adapt. - Divide the total daily dose into more frequent, smaller administrations. - Ensure this compound is given with or after a feeding. |
| Refusal of this compound-containing food (for weaned animals) | Palatability of the formulation. | - Mix this compound with a highly palatable food item in a small quantity to ensure the full dose is consumed. - For solid diet formulations, consider adding a flavoring agent that is attractive to the specific animal species. - A study on formulating a solid diet for rodents used a combination of fumed silica, microcrystalline cellulose, and talc to create a stable and palatable preparation. |
| Degradation of feeding tube or syringe | Use of incompatible plastic materials. | - Use only feeding tubes and syringes made of silicone, polyurethane, glass, or stainless steel. - Strictly avoid the use of PVC-containing materials. - Regularly inspect all equipment for signs of degradation. |
| Inconsistent experimental results | Inaccurate dosing, variability in administration technique, animal stress. | - Use a calibrated displacement pump or precision syringe for accurate dosing, especially for small volumes required by neonatal mice. - Standardize the gavage procedure and ensure all personnel are adequately trained. - Handle neonatal animals gently and minimize the duration of the procedure to reduce stress, which can be a confounding experimental variable. |
Quantitative Data Summary
Table 1: this compound Dosages in Animal Studies
| Animal Model | Age | Dosage | Administration Route | Key Findings/Observations | Reference |
| Rat | Embryo/Fetus (during organogenesis) | 3.2 g/kg (10% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Rat | Embryo/Fetus (during organogenesis) | 9.7 g/kg (30% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Rat | Embryo/Fetus (during organogenesis) | 16 g/kg (50% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Rabbit | Embryo/Fetus (during organogenesis) | 1.2 g/kg (10% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Rabbit | Embryo/Fetus (during organogenesis) | 2.3 g/kg (20% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Rabbit | Embryo/Fetus (during organogenesis) | 3.5 g/kg (30% DCI) | Oral gavage | No adverse effects on embryofetal development. | |
| Mouse (C57Bl/6) | Weaned | 39% of caloric intake in a ketogenic diet | Solid diet | Well-tolerated over a 15-week period. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound to Neonatal Mice
This protocol is adapted from best practices for neonatal rodent gavage.
Materials:
-
This compound oil
-
Adjustable micropipette or precision syringe
-
Flexible, ball-tipped gavage needle (24-gauge for neonatal mice)
-
Warming pad
-
70% ethanol for disinfection
Procedure:
-
Preparation:
-
Warm the this compound to room temperature if refrigerated.
-
Calculate the precise volume of this compound based on the individual pup's body weight and the target dose (in g/kg).
-
Draw the calculated volume into the syringe attached to the gavage needle. Expel any air bubbles.
-
Lubricate the tip of the gavage needle with sterile water or a tiny amount of the this compound oil.
-
-
Animal Handling and Gavage:
-
Separate the pup from the dam and place it on a warming pad to maintain body temperature.
-
Gently restrain the pup by securing its head and extending its neck so that the mouth, esophagus, and stomach are in a relatively straight line.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the pup to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw slightly and readjust the angle.
-
Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
Slowly dispense the this compound.
-
Gently and slowly withdraw the needle.
-
-
Post-Administration Monitoring:
-
Place the pup on a clean surface on the warming pad and monitor for a few minutes for any signs of respiratory distress (which could indicate aspiration).
-
A successful gavage can be confirmed in practice trials by administering a small volume of a non-toxic colored solution and observing its presence only in the stomach through the translucent skin.
-
Return the pup to the dam and littermates.
-
Protocol 2: Preparation of a Solid this compound-Enriched Diet for Rodents
This protocol is based on a published method for creating a palatable and stable solid diet.
Materials:
-
This compound oil
-
Ketogenic diet base
-
Hydrophilic fumed silica
-
Hydrophobic fumed silica
-
Microcrystalline cellulose
-
Talc
-
Warming bath
-
Mixer
Procedure:
-
Place the standard ketogenic diet base into a warm water bath (approximately 30°C).
-
Incorporate the rheological additives (hydrophilic and hydrophobic fumed silica, microcrystalline cellulose, and talc) into the warmed diet base and mix thoroughly.
-
Slowly add the this compound oil to the mixture while continuously stirring to ensure a homogenous distribution.
-
Once thoroughly mixed, the diet can be portioned and stored in hermetically sealed containers.
-
The final diet should be stable, palatable, and have a solid consistency suitable for feeding weaned rodents. The study cited achieved a diet with 39% of the total caloric intake from this compound.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolism of this compound for Anaplerosis.
Experimental Workflow for a Neonatal Animal Study
References
Validation & Comparative
A Comparative Guide: Triheptanoin vs. Trioctanoin for Long-Chain Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triheptanoin and trioctanoin for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs). It synthesizes data from clinical and preclinical studies to evaluate the performance of these two medium-chain triglyceride-based therapies, offering insights into their mechanisms of action, clinical efficacy, and safety profiles.
Introduction to LC-FAODs and Therapeutic Strategies
Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of rare, life-threatening genetic conditions that prevent the body from breaking down long-chain fatty acids for energy.[1][2][3][4] This leads to a deficiency in energy production, particularly during periods of fasting or metabolic stress, and can result in severe clinical events such as rhabdomyolysis (muscle breakdown), hypoglycemia (low blood sugar), and cardiomyopathy (heart muscle disease).[1]
Standard treatment for LC-FAODs involves a low-fat, high-carbohydrate diet and supplementation with medium-chain triglycerides (MCTs). MCTs can be metabolized for energy, bypassing the enzymatic defects present in LC-FAODs. Trioctanoin, a triglyceride composed of eight-carbon (C8) fatty acids, has been a conventional MCT therapy. This compound, a synthetic triglyceride with seven-carbon (C7) fatty acids, represents a newer therapeutic approach.
Mechanism of Action: A Tale of Two Carbons
The primary distinction between this compound and trioctanoin lies in their metabolic fate and impact on the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central pathway in energy production.
Trioctanoin (C8) is an even-chain fatty acid that is metabolized to acetyl-CoA. Acetyl-CoA then enters the Krebs cycle to generate energy. While this provides a direct energy substrate, it does not replenish the intermediates of the Krebs cycle itself.
This compound (C7) is an odd-chain fatty acid. Its metabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, is thought to correct a secondary deficiency of Krebs cycle intermediates observed in LC-FAOD patients. By replenishing these intermediates, this compound may improve the overall efficiency of energy production.
Below is a diagram illustrating the proposed mechanisms of action for this compound and trioctanoin in the context of LC-FAODs.
Caption: Metabolic pathways of this compound and trioctanoin.
Clinical Efficacy: A Head-to-Head Comparison
A key double-blind, randomized controlled trial by Gillingham et al. (2017) directly compared this compound to trioctanoin in 32 patients with LC-FAODs. The study provides valuable quantitative data on the differential effects of these treatments.
Cardiac Function
Patients in the this compound group demonstrated significant improvements in cardiac function compared to the trioctanoin group.
| Cardiac Parameter | This compound (C7) Group | Trioctanoin (C8) Group | p-value |
| Change in Left Ventricular Ejection Fraction | +7.4% | No significant change | 0.046 |
| Change in Left Ventricular Wall Mass | -20% | No significant change | 0.041 |
| Heart Rate During Moderate Exercise | Lower | Higher | - |
Data from Gillingham et al., 2017.
Major Clinical Events (MCEs)
While the Gillingham et al. study did not find a significant difference in the incidence of rhabdomyolysis between the two groups over a 4-month period, longer-term open-label extension studies of this compound have shown a reduction in major clinical events compared to baseline (pre-triheptanoin treatment, which often included conventional MCT oil like trioctanoin).
| Clinical Outcome | Pre-Triheptanoin | With this compound | Percent Reduction |
| Annualized MCE Rate (Rollover Group) | 1.76 events/year | 0.96 events/year | 45% |
| Annualized MCE Rate (Naïve Group) | 2.33 events/year | 0.71 events/year | 70% |
| Annualized Hospitalization Days | 17.55 days/year | 5.76 days/year | 67% |
| Annualized Hypoglycemia Events | 0.92 events/year | 0.04 events/year | 96% |
Data from Vockley et al., 2020 and Vockley et al., 2015.
Experimental Protocols
Gillingham et al. (2017) - Double-Blind, Randomized Controlled Trial
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 32 subjects with confirmed LC-FAODs (CPT-2, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older.
-
Intervention: Patients were randomly assigned to a diet where 20% of their total daily energy came from either this compound (C7) or trioctanoin (C8) for 4 months.
-
Primary Outcomes: Changes in total energy expenditure, cardiac function (measured by echocardiogram), exercise tolerance, and phosphocreatine recovery after exercise.
-
Secondary Outcomes: Body composition, blood biomarkers, and adverse events, including the incidence of rhabdomyolysis.
Below is a workflow diagram of the Gillingham et al. (2017) clinical trial.
Caption: Workflow of the Gillingham et al. (2017) trial.
Safety and Tolerability
Both this compound and trioctanoin are generally well-tolerated, with the most common side effects being gastrointestinal in nature. These can include diarrhea, vomiting, and abdominal pain. In clinical trials, these adverse events were typically mild to moderate and could often be managed by taking smaller, more frequent doses with food.
Conclusion
The available evidence suggests that this compound may offer advantages over trioctanoin for the treatment of LC-FAODs, particularly in improving cardiac function. The anaplerotic mechanism of this compound, which replenishes Krebs cycle intermediates, provides a strong biochemical rationale for its potential superiority. Long-term studies on this compound also indicate a reduction in major clinical events and hospitalizations. While both treatments have similar gastrointestinal side effect profiles, the potential for improved cardiac outcomes and overall metabolic function makes this compound a compelling therapeutic option for patients with LC-FAODs. Further research is warranted to continue to delineate the long-term comparative effectiveness and safety of these two treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 3. The effect of this compound treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder | springermedizin.de [springermedizin.de]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
Comparative Efficacy of Triheptanoin and Ketogenic Diet in Refractory Epilepsy: A Guide for Researchers and Drug Development Professionals
An objective analysis of two metabolic-based therapies for treatment-resistant seizures, supported by clinical and preclinical data.
The management of refractory epilepsy, a condition where seizures persist despite treatment with multiple anti-seizure medications, presents a significant clinical challenge. Metabolic-based therapies, which aim to correct or bypass underlying metabolic dysfunctions contributing to neuronal hyperexcitability, have emerged as promising alternative treatments. This guide provides a detailed comparison of two such therapies: triheptanoin, a synthetic odd-chain fatty acid triglyceride, and the ketogenic diet, a high-fat, low-carbohydrate dietary regimen.
Mechanisms of Action: A Tale of Two Metabolic Strategies
While both this compound and the ketogenic diet modulate cellular metabolism to achieve their anticonvulsant effects, they do so through distinct primary mechanisms.
This compound: Anaplerotic Therapy to Refuel the Krebs Cycle
This compound is a triglyceride composed of three seven-carbon fatty acids (heptanoate). Its proposed mechanism of action is centered on anaplerosis, the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2][3] In the brain, impaired energy metabolism and a deficiency of TCA cycle intermediates have been implicated in the pathophysiology of epilepsy.[1]
Following ingestion, this compound is broken down into heptanoate, which can cross the blood-brain barrier.[1] In the brain, heptanoate is metabolized to propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key TCA cycle intermediate, thus "refilling" the cycle. This enhancement of the TCA cycle is thought to improve mitochondrial function and ATP production, thereby stabilizing neuronal membranes and reducing seizure susceptibility.
Ketogenic Diet: A Multi-Pronged Metabolic Shift
The ketogenic diet is a high-fat, adequate-protein, low-carbohydrate diet that induces a state of ketosis, mimicking the metabolic effects of starvation. Its anticonvulsant effects are believed to be multifactorial and are not fully understood. Several potential mechanisms have been proposed:
-
Neurotransmitter Modulation: The diet has been shown to increase the synthesis and release of the inhibitory neurotransmitter GABA and decrease the excitatory neurotransmitter glutamate in the brain.
-
Mitochondrial Biogenesis and Function: The ketogenic diet can enhance mitochondrial function and increase the number of mitochondria in neurons, leading to more efficient energy production.
-
Direct Action of Ketone Bodies: Ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone), the primary energy source for the brain during ketosis, may have direct anticonvulsant properties.
-
Activation of ATP-sensitive Potassium (KATP) Channels: By altering cellular energy metabolism, the ketogenic diet may lead to the opening of KATP channels, which hyperpolarizes neurons and reduces their excitability.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and the ketogenic diet are limited. The following tables summarize efficacy data from separate clinical trials. It is important to note that patient populations, study designs, and seizure types may vary across these studies, making direct comparisons challenging.
This compound Efficacy Data
| Study | Patient Population | N | Treatment Duration | Primary Outcome | Responder Rate (>50% Seizure Reduction) | Seizure Freedom |
| Randomized, double-blind trial in Glut1DS | Glucose Transporter 1 Deficiency Syndrome (Glut1DS) | 36 | 8 weeks (placebo-controlled) | Change in overall seizure frequency | Not statistically significant vs. placebo | Not reported |
| Pilot study in children with refractory epilepsy | Medically refractory epilepsy (children) | 12 | >12 weeks | Feasibility, tolerability, and efficacy | 62.5% (5/8 completers) | 1 patient became seizure-free for 30 weeks |
| Randomized trial vs. MCTs in adults | Refractory epilepsy (adults) | 17 (this compound arm) | 12 weeks | Safety and adherence | 11% (1/9 completers) | Not reported |
Ketogenic Diet Efficacy Data
| Study | Patient Population | N | Treatment Duration | Primary Outcome | Responder Rate (>50% Seizure Reduction) | Seizure Freedom |
| Randomized controlled trial in children | Drug-resistant epilepsy (children) | 54 (diet group) | 3 months | Reduction in seizures | 38% | 7% (>90% seizure reduction) |
| Prospective study in children | Difficult-to-control seizures (children) | 150 | 12 months | Seizure reduction | 50% of those who initiated the diet | 27% seizure-free or almost seizure-free at 3-6 years |
| Randomized controlled trial in children | Refractory epilepsy (children and adolescents) | 26 (KD group) | 4 months | Proportion of patients with at least 50% seizure reduction | 50% | Not reported |
| Meta-analysis of prospective studies in adults | Refractory epilepsy (adults) | 338 | Varied | Completion rates and efficacy | Similar efficacy to studies in children reported | Not reported |
Adverse Effects and Tolerability
Both treatments are associated with a distinct side effect profile, primarily gastrointestinal in nature for this compound and more systemic for the ketogenic diet.
This compound Adverse Effects
| Study | Common Adverse Events |
| Randomized, double-blind trial in Glut1DS | Diarrhea, vomiting, abdominal pain, nausea (mostly mild to moderate) |
| Pilot study in children with refractory epilepsy | Diarrhea and other gastrointestinal effects |
| Randomized trial vs. MCTs in adults | Gastrointestinal disturbances |
Ketogenic Diet Adverse Effects
| Study | Common Adverse Events |
| Randomized controlled trial in children | Constipation, vomiting, lack of energy, hunger |
| Review of studies | Associated with more adverse effects than modified versions like the Modified Atkins Diet |
| Prospective study in super-refractory status epilepticus | Metabolic acidosis, hyperlipidemia, constipation, hypoglycemia, hyponatremia, weight loss |
Experimental Protocols: A Look at Key Clinical Trial Designs
Understanding the methodologies of key clinical trials is crucial for interpreting the evidence.
This compound: Randomized, Double-Blind, Placebo-Controlled Trial in Glut1DS
This study evaluated the efficacy and safety of this compound in patients with drug-resistant seizures associated with Glut1DS who were not on a ketogenic diet.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 36 patients (children, adolescents, and adults) with Glut1DS.
-
Intervention: Patients were randomized (3:1) to receive either this compound or a placebo. The dose of this compound was titrated over 2 weeks to a target of 35% of the total daily caloric intake.
-
Duration: A 6-week baseline period was followed by an 8-week placebo-controlled treatment period. After this, all patients received open-label this compound for up to 52 weeks.
-
Primary Outcome: Change in the frequency of all seizure types from baseline.
Ketogenic Diet: Randomized Controlled Trial in Childhood Epilepsy
This trial aimed to assess the efficacy of the ketogenic diet in children with treatment-intractable epilepsy.
-
Study Design: Randomized controlled trial.
-
Participants: 145 children aged 2 to 16 years with at least daily seizures who had failed at least two anti-epileptic drugs.
-
Intervention: Children were randomly assigned to either receive a ketogenic diet immediately or after a 3-month delay (control group), with no other changes to their treatment. The study was not blinded.
-
Duration: Seizure frequency was assessed after 3 months and compared between the diet and control groups.
-
Primary Outcome: Reduction in seizure frequency.
Conclusion and Future Directions
Both this compound and the ketogenic diet represent valuable metabolic-based therapeutic options for refractory epilepsy. This compound, with its targeted anaplerotic mechanism, may be particularly relevant for conditions with underlying energy metabolism defects, such as Glut1DS. The ketogenic diet, with its broader mechanistic effects, has a longer history of use and a more extensive evidence base, particularly in the pediatric population.
The choice between these therapies may depend on the specific underlying pathophysiology, patient age, tolerability, and the ability to adhere to a strict dietary regimen. For drug development professionals, the distinct mechanisms of action of these two treatments offer different targets for novel therapeutic development. Future research should focus on well-designed, head-to-head comparative trials to more definitively establish the relative efficacy and safety of this compound and the ketogenic diet in various epilepsy syndromes. Further investigation into the precise molecular mechanisms of both treatments will also be crucial for identifying biomarkers to predict treatment response and for the development of next-generation metabolic therapies for epilepsy.
References
Validating Biomarkers of Triheptanoin Efficacy in Patients with Fatty Acid Oxidation Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the efficacy of triheptanoin in patients with long-chain fatty acid oxidation disorders (LC-FAODs). It includes a review of supporting experimental data from clinical trials, a comparison with even-chain medium-chain triglyceride (MCT) oil, and detailed experimental protocols for key biomarker assays.
Introduction to this compound and its Mechanism of Action in FAODs
Long-chain fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy. This can lead to a severe energy deficit, particularly during periods of fasting or illness, resulting in life-threatening events such as rhabdomyolysis (muscle breakdown), hypoglycemia (low blood sugar), and cardiomyopathy (heart muscle disease).
This compound is a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate). It is designed to provide an alternative energy source for individuals with LC-FAODs. Its therapeutic effect is attributed to its unique "anaplerotic" properties. The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. While acetyl-CoA directly enters the Krebs cycle for energy production, propionyl-CoA serves to replenish Krebs cycle intermediates, a process known as anaplerosis. This dual action is believed to improve overall energy metabolism and alleviate the clinical symptoms of FAODs. In contrast, standard even-chain MCT oils primarily produce acetyl-CoA.
Comparative Efficacy of this compound: Biomarker and Clinical Endpoint Analysis
Clinical studies have evaluated the efficacy of this compound by monitoring key biomarkers and clinical outcomes. A primary focus has been the reduction in the frequency and severity of Major Clinical Events (MCEs), which include rhabdomyolysis, hypoglycemia, and cardiomyopathy-related hospitalizations.
Major Clinical Events (MCEs)
Open-label extension studies of this compound, such as the CL201 and CL202 trials, have demonstrated a significant reduction in the annualized rate of MCEs compared to the pre-treatment period.[1][2][3][4]
| Outcome | Pre-Triheptanoin (Annualized Rate) | Post-Triheptanoin (Annualized Rate) | Percent Reduction | Study |
| Total MCEs | 1.76 events/year | 0.96 events/year | 45.5% | CL202 (Rollover group) |
| Total MCEs | 2.33 events/year | 0.71 events/year | 69.5% | CL202 (Naïve group) |
| Rhabdomyolysis Hospitalizations | 1.03 events/year | 0.63 events/year | 38.7% | UX007-CL201 |
| Hypoglycemia Hospitalizations | 0.30 events/year | 0 events/year | 100% | UX007-CL201 |
| Cardiomyopathy Events | 0.07 events/year | 0.02 events/year | 69.7% | UX007-CL201 |
Creatine Kinase (CK) Levels
Creatine kinase is an enzyme released from damaged muscle tissue, and its levels are significantly elevated during episodes of rhabdomyolysis. Studies have shown that this compound treatment can lead to a reduction in CK levels, particularly during metabolic crises.
A retrospective study in Turkey of 14 LC-FAOD patients on a compassionate use program for this compound reported the following changes in CK levels:
| Condition | Median CK Level (Pre-Triheptanoin) | Median CK Level (During this compound) | p-value |
| During Metabolic Crisis | 14,869 U/L | 7,036 U/L | < 0.0001 |
| Asymptomatic Period | 412 U/L | 435 U/L | 0.441 |
These findings suggest that while this compound significantly lowers the peak CK levels during a crisis, it may not alter baseline CK levels in asymptomatic periods.
Cardiac Function
A randomized, double-blinded controlled trial by Gillingham et al. (2017) compared the effects of this compound (C7) with trioctanoin (C8), an even-chain MCT, on cardiac function in 32 patients with LC-FAODs.
| Cardiac Parameter | This compound (C7) Group (Change from Baseline) | Trioctanoin (C8) Group (Change from Baseline) | p-value |
| Left Ventricular Ejection Fraction | +7.4% | - | 0.046 |
| Left Ventricular Wall Mass | -20% | - | 0.041 |
The study concluded that this compound improved left ventricular ejection fraction and reduced left ventricular mass at rest.
Acylcarnitine Profiles
Experimental Protocols
Measurement of Creatine Kinase (CK)
Principle: The enzymatic activity of creatine kinase is typically measured using a spectrophotometric method. The assay involves a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.
Methodology:
-
Reagent Preparation: A reagent mixture is prepared containing creatine phosphate, adenosine diphosphate (ADP), glucose, hexokinase, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+. N-acetylcysteine (NAC) is often included to reactivate CK.
-
Sample Incubation: The patient's serum or plasma sample is added to the pre-warmed reagent mixture.
-
Spectrophotometric Measurement: The rate of NADPH formation is monitored by measuring the change in absorbance at 340 nm over a specific time interval.
-
Calculation: The CK activity is calculated from the rate of absorbance change and is expressed in Units per liter (U/L).
Acylcarnitine Profiling
Principle: Acylcarnitine profiles are analyzed using tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific quantification of various acylcarnitine species in a biological sample.
Methodology:
-
Sample Preparation: Acylcarnitines are extracted from dried blood spots, plasma, or serum. The extracted acylcarnitines are then derivatized, typically through butylation, to improve their ionization efficiency and fragmentation pattern in the mass spectrometer.
-
Mass Spectrometry Analysis: The derivatized sample is introduced into the tandem mass spectrometer. A precursor ion scan is often used to detect all compounds that produce a common fragment ion characteristic of carnitine. This allows for the identification and quantification of a wide range of acylcarnitine species based on their mass-to-charge ratio.
-
Data Analysis: The concentrations of individual acylcarnitine species are determined by comparing their signal intensities to those of known internal standards.
Visualizing Pathways and Workflows
This compound Metabolism and Anaplerosis
The following diagram illustrates the proposed mechanism of action for this compound in FAOD patients, highlighting its anaplerotic role in replenishing the Krebs cycle.
Caption: Metabolic pathway of this compound in FAODs.
Experimental Workflow for Biomarker Validation
This diagram outlines the typical workflow for validating biomarkers of this compound efficacy in a clinical trial setting.
Caption: Clinical trial workflow for biomarker validation.
Conclusion
The available evidence strongly suggests that this compound is an effective therapeutic option for patients with LC-FAODs, leading to a significant reduction in major clinical events. Key biomarkers for validating its efficacy include the frequency and severity of MCEs, creatine kinase levels during metabolic crises, and improvements in cardiac function. While changes in acylcarnitine profiles and other metabolic markers are anticipated, more detailed, quantitative data from controlled clinical trials are needed to fully elucidate these effects. The experimental protocols for measuring these biomarkers are well-established, providing a reliable framework for future research and clinical monitoring.
References
- 1. Effects of this compound (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Results from a 78-week, single-arm, open-label phase 2 study to evaluate UX007 in pediatric and adult patients with severe long-chain fatty acid oxidation disorders (LC-FAOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Triheptanoin vs. Standard MCT Oil in Long-Chain Fatty Acid Oxidation Disorders
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of triheptanoin and standard medium-chain triglyceride (MCT) oil, focusing on their performance in head-to-head clinical trials for the management of long-chain fatty acid oxidation disorders (LC-FAOD). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and underlying biochemical pathways.
Executive Summary
This compound, a synthetic seven-carbon fatty acid triglyceride, has emerged as a therapeutic alternative to standard MCT oil for individuals with LC-FAOD. The primary distinction lies in their metabolic fates. While both provide an alternative energy source that bypasses the defective long-chain fatty acid oxidation pathway, this compound is anaplerotic, meaning it replenishes intermediates of the citric acid (TCA) cycle.[1][2] Standard MCT oil, primarily composed of eight-carbon fatty acids (trioctanoin), primarily generates acetyl-CoA and does not have the same anaplerotic effect.[3] This fundamental biochemical difference is hypothesized to confer therapeutic advantages to this compound, particularly in improving cardiac function and reducing major clinical events.
Quantitative Data Summary
The following tables summarize the key quantitative data from head-to-head clinical trials and comparative studies.
Table 1: Cardiac Function and Exercise Tolerance in LC-FAOD Patients
| Outcome Measure | This compound (C7) | Trioctanoin (C8) / Standard MCT | p-value | Study |
| Change in Left Ventricular Ejection Fraction | +7.4% | - | 0.046 | Gillingham et al. (2017)[2][3] |
| Change in Left Ventricular Wall Mass | -20% | - | 0.041 | Gillingham et al. (2017) |
| Heart Rate During Moderate-Intensity Exercise | Lower | Higher | - | Gillingham et al. (2017) |
Table 2: Clinical Events in LC-FAOD Patients (Retrospective and Comparative Data)
| Outcome Measure | This compound | Standard MCT | p-value | Study |
| Annualized Major Clinical Event Rate | 0.1 | 0.7 | <0.05 | Yan et al. (cited in) |
| Patients Experiencing Major Clinical Events | 36% | 54% | - | Yan et al. (cited in) |
| Total Intercurrent Catabolic Episodes | 4.3 ± 5.3 | 22.0 ± 22.2 | 0.034 | Careddu et al. (2022) |
| Metabolic Decompensations Requiring Hospitalization | 2.0 ± 2.5 | 18.3 ± 17.7 | 0.014 | Careddu et al. (2022) |
| Annualized Hospitalization Rate | 0.7 ± 0.8 | 3.1 ± 3.0 | 0.03 | Careddu et al. (2022) |
| Days per Hospitalization | 3.6 ± 3.4 | 10.5 ± 5.0 | 0.004 | Careddu et al. (2022) |
Table 3: Adverse Events in Refractory Epilepsy Trial
| Adverse Event | This compound (n=17) | Standard MCT (n=17) |
| Gastrointestinal Disturbances | 62.5% of participants | 47% of participants |
| Completion of Study | 9 participants | 11 participants |
Note: This study in refractory epilepsy found no significant difference in seizure frequency change between the two groups.
Experimental Protocols
Gillingham et al. (2017): A Double-Blinded, Randomized Controlled Trial
This pivotal study directly compared the effects of this compound (C7) to trioctanoin (C8) in patients with LC-FAOD.
-
Study Design: Double-blind, randomized, controlled trial.
-
Participants: 32 subjects with confirmed LC-FAOD (CPT II, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older. All participants had a history of at least one episode of rhabdomyolysis and were on a stable diet including MCT oil before enrollment.
-
Intervention: Participants were randomized to a diet where 20% of their estimated daily caloric intake was derived from either this compound or trioctanoin for a duration of 4 months.
-
Primary Outcome Measures:
-
Total energy expenditure
-
Cardiac function assessed by echocardiogram
-
Exercise tolerance
-
Phosphocreatine recovery after exercise
-
-
Secondary Outcome Measures:
-
Body composition
-
Blood biomarkers
-
Incidence of adverse events, including rhabdomyolysis
-
Signaling Pathways and Mechanisms of Action
The differential metabolic pathways of this compound and standard MCT oil are central to their varying clinical effects.
Metabolic pathways of this compound vs. standard MCT oil.
This compound is metabolized to heptanoate, which is then oxidized to produce both acetyl-CoA and propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, a direct intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which can be depleted in LC-FAOD. In contrast, standard MCT oil, primarily composed of octanoate, is metabolized almost exclusively to acetyl-CoA, which enters the TCA cycle but does not replenish its intermediates.
Experimental Workflow
The following diagram illustrates the workflow of the Gillingham et al. (2017) clinical trial.
Experimental workflow of a randomized controlled trial.
Conclusion
Head-to-head clinical trial data, supported by retrospective studies, suggest that this compound offers clinical advantages over standard MCT oil in the management of LC-FAOD. The improvements in cardiac function and reductions in major clinical events are likely attributable to its unique anaplerotic mechanism of action. While both treatments are associated with gastrointestinal side effects, this compound appears to be a more effective therapeutic option for patients with LC-FAOD. Further research is warranted to fully elucidate the long-term benefits and to explore its potential in other metabolic disorders.
References
- 1. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssiem.org [ssiem.org]
- 3. This compound versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Triheptanoin in VLCAD Deficiency: A Genotype-Driven Comparative Analysis of Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of triheptanoin across different genotypes of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. VLCAD deficiency, an autosomal recessive disorder of mitochondrial fatty acid oxidation, presents with a wide spectrum of clinical severity, largely influenced by the underlying genotype. This compound, a synthetic seven-carbon fatty acid triglyceride, offers a unique metabolic advantage by providing an alternative energy source and replenishing Krebs cycle intermediates. This document synthesizes available clinical data to facilitate a deeper understanding of how genetic variations in the ACADVL gene may influence patient response to this compound therapy.
Understanding the Genetic Landscape of VLCAD Deficiency
VLCAD deficiency is broadly categorized into three phenotypes: a severe, early-onset cardiac and multiorgan failure form; a milder childhood-onset hepatic or hypoketotic hypoglycemic form; and a later-onset myopathic form characterized by rhabdomyolysis.[1] A strong genotype-phenotype correlation exists, with severe disease typically associated with null variants that result in no residual enzyme activity.[1] Milder phenotypes are often linked to missense mutations that allow for some residual VLCAD function.
Mechanism of Action: this compound as Anaplerotic Therapy
This compound is metabolized to heptanoyl-CoA, which undergoes β-oxidation to produce both acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the Krebs cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can be depleted in VLCAD deficiency, thereby improving energy homeostasis.
Metabolic pathway of this compound.
Comparative Clinical Outcomes by Genotype
The following tables summarize clinical outcomes from retrospective case series and compassionate use programs of this compound in VLCAD deficiency, categorized by the predicted severity of the genotype. It is important to note that this is a synthesis of available data and not from a head-to-head clinical trial.
Table 1: Effects of this compound on Severe VLCAD Deficiency Genotypes (Associated with early-onset cardiomyopathy and multiorgan failure)
| Patient Case (Reference) | Genotype (ACADVL) | Age at this compound Initiation | Primary Clinical Manifestations | Clinical Outcomes with this compound |
| Case 1[2] | c.1678+3_1678+6delAAGT | 7 months | Severe LV dysfunction, cardiogenic shock | Rapid improvement in cardiac function (EF 63% at 3 weeks) |
| Case 2[2] | Not specified | 6 months | Cardiac arrest, severe DCM | Discontinued due to tolerability issues |
| Case 8[2] | Not specified | 6 years | Chronic cardiomyopathy | Sustained normal cardiac function for years |
Table 2: Effects of this compound on Milder VLCAD Deficiency Genotypes (Associated with later-onset myopathy or hypoglycemia)
| Study/Patient Cohort (Reference) | Genotype Information | Primary Clinical Manifestations | Clinical Outcomes with this compound |
| Retrospective Analysis | Various LC-FAODs including VLCAD | Myalgia, fatigue, hypoglycemia | Reduced fatigue, myalgia, and hypoglycemic events |
| Retrospective Chart Review | VLCAD included in LC-FAOD cohort | Rhabdomyolysis, hypoglycemia | Significant reduction in hypoglycemia events and hospitalization days |
Experimental Protocols
The data presented are primarily from retrospective case series and compassionate use programs. The general therapeutic approach and monitoring are outlined below.
Treatment Regimen:
-
Dosage: this compound was typically initiated at a target dose of 25-35% of total daily caloric intake, adjusted for age and tolerability. This often translated to 2-4 g/kg/day in infants and young children, and 1-2 g/kg/day in older children and adults.
-
Administration: The oral liquid was mixed with food or beverages.
-
Background Diet: Patients generally continued a low-fat, high-carbohydrate diet and avoided fasting.
Monitoring:
-
Cardiac Function: Assessed by echocardiography, measuring parameters such as ejection fraction (EF) and left ventricular hypertrophy (LVH).
-
Metabolic Status: Monitored through blood glucose levels, creatine kinase (CK) levels (for rhabdomyolysis), and acylcarnitine profiles.
-
Clinical Events: Tracking the frequency and severity of hospitalizations, emergency room visits, and episodes of hypoglycemia, rhabdomyolysis, and cardiomyopathy.
General experimental workflow for this compound studies.
Discussion and Future Directions
The available data, though limited, suggest that this compound can be a beneficial therapy for individuals with VLCAD deficiency across different genotypes. In patients with severe genotypes presenting with life-threatening cardiomyopathy, this compound has been shown to lead to rapid and sustained improvement in cardiac function in some cases. For those with milder genotypes, the benefits appear to manifest as a reduction in the frequency and severity of myalgia, fatigue, and hypoglycemia, leading to fewer hospitalizations.
Further research should also focus on understanding the underlying mechanisms that may contribute to variable responses. This could include investigating how different mutations affect residual enzyme activity and how this, in turn, influences the metabolic flux through the this compound-provided pathway. Such studies will be crucial for personalizing treatment strategies and optimizing outcomes for all individuals with VLCAD deficiency.
Logical relationship between genotype, phenotype, and treatment outcome.
References
Triheptanoin: A Comprehensive Comparison of its Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of triheptanoin against placebo and other alternatives, supported by experimental data from key clinical trials. This compound, a synthetic, odd-chain triglyceride, has been investigated as a therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its unique anaplerotic mechanism of action offers a novel approach to energy substrate provision in these conditions.
Mechanism of Action: Anaplerotic Energy Substrate
This compound is a medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the mitochondria where it undergoes β-oxidation. Unlike even-chain fatty acids which only produce acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby enhancing energy production.
Efficacy in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired. This compound provides an alternative energy source that bypasses the defective metabolic pathway.
Clinical Trial Data
The efficacy of this compound in LC-FAOD has been evaluated in several key studies, including the open-label CL201 study and its long-term extension, CL202, as well as a randomized controlled trial comparing this compound to trioctanoin.
| Outcome Measure | Pre-Triheptanoin Period (Baseline) | This compound Treatment Period | Percentage Reduction |
| CL201 Rollover Cohort (n=24) | |||
| Mean Annualized MCE Rate | 1.76 events/year | 1.00 events/year | 43% |
| This compound-Naïve Cohort (n=33) | |||
| Median Annualized MCE Rate | 2.00 events/year | 0.28 events/year | 86% |
| Outcome Measure | This compound (C7) Group (n=16) | Trioctanoin (C8) Group (n=16) | p-value |
| Change in Left Ventricular Ejection Fraction | +7.4% | No significant change | 0.046 |
| Change in Left Ventricular Wall Mass | -20% | No significant change | 0.041 |
Experimental Protocols
-
Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing, open-label, long-term extension study for patients who completed CL201 or were this compound-naïve.
-
Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.
-
Intervention: this compound was administered orally, with the dose titrated to a target of 25-35% of the patient's total daily caloric intake.
-
Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.
-
Study Design: A 4-month, double-blind, randomized controlled trial.
-
Patient Population: 32 patients with confirmed LC-FAOD.
-
Intervention: Patients were randomized to receive a diet where 20% of their total daily energy was derived from either this compound (C7) or trioctanoin (C8).
-
Outcome Measures: Primary outcomes included changes in total energy expenditure, cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine recovery after exercise.
Efficacy in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)
GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The ketogenic diet is the standard of care, but this compound has been investigated as an alternative energy source for the brain.
Clinical Trial Data
| Outcome Measure | Baseline | Treatment Phase (2 months) | Withdrawal Phase (2 months) |
| Mean Number of Paroxysmal Manifestations | 30.8 | 2.8 | 24.2 |
| Outcome Measure | This compound Arm | Placebo Arm | p-value |
| Median Reduction in Overall Seizure Frequency | 12.6% | No significant change | 0.58 |
| Median Reduction in Absence Seizure Frequency (in patients with only absence seizures) | 62.2% | Not evaluable (only 1 patient in placebo group) | - |
Experimental Protocols
-
Study Design: An open-label pilot study with three 2-month phases: baseline, treatment, and withdrawal.
-
Patient Population: Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal manifestations who were not on a ketogenic diet.
-
Intervention: During the treatment phase, patients received this compound at a dose of 1 g/kg/day.
-
Outcome Measures: The primary outcome was the number of motor and non-motor paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed using ³¹P-NMR spectroscopy.
-
Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-controlled period followed by a 52-week open-label extension.
-
Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on a ketogenic diet.
-
Intervention: Patients were randomized (3:1) to receive either this compound or a safflower oil placebo, with the dose titrated to 35% of total daily calories.
-
Outcome Measures: The primary endpoint was the change in seizure frequency from baseline.
Long-Term Safety Profile
Across multiple long-term studies in both LC-FAOD and GLUT1-DS, this compound has been generally well-tolerated.
Table 5: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Severity |
| Diarrhea | Common | Mild to Moderate |
| Abdominal Pain | Common | Mild to Moderate |
| Vomiting | Common | Mild to Moderate |
Most gastrointestinal adverse events were manageable with dose adjustments. No new safety concerns have been identified in long-term extension studies. In the CL202 study, treatment-related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of mild to moderate severity. Five patients experienced seven serious treatment-related adverse events, all of which resolved.
Conclusion
Long-term data from clinical trials demonstrate that this compound is an effective and generally well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major clinical events. In a randomized controlled trial, this compound showed improvements in cardiac function compared to trioctanoin. For patients with GLUT1-DS, this compound has shown a dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting. However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not significantly reduce overall seizure frequency, although a meaningful reduction in absence seizures was observed in a small subgroup. The safety profile of this compound is acceptable, with the most common adverse events being mild to moderate gastrointestinal issues. Further research, including larger, placebo-controlled trials where feasible, will continue to refine the understanding of the long-term safety and efficacy of this compound in these and other potential indications.
Triheptanoin Demonstrates Significant Reduction in Major Clinical Events for Patients with Long-Chain Fatty Acid Oxidation Disorders
A comprehensive review of clinical trial data indicates that triheptanoin treatment is associated with a notable decrease in the frequency and duration of major clinical events in patients with long-chain fatty acid oxidation disorders (LC-FAOD), offering a promising therapeutic alternative to standard dietary management with medium-chain triglyceride (MCT) oil.
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of this compound's performance against other treatment modalities, supported by experimental data from key clinical studies. The following sections present quantitative data, experimental protocols, and visual representations of the underlying mechanism and trial designs.
Quantitative Data Summary
The efficacy of this compound in reducing major clinical events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visits, or emergency intervention, has been evaluated in several clinical trials.[1] The data below summarizes the key findings from these studies, comparing pre-treatment periods to on-treatment periods with this compound.
Table 1: Reduction in Annualized Rate of Major Clinical Events with this compound Treatment
| Patient Cohort | Pre-Triheptanoin Annualized MCE Rate (events/year) | On-Triheptanoin Annualized MCE Rate (events/year) | Percentage Reduction | Study |
| CL201 Rollover | 1.76 (mean) | 0.96 (mean) | 45% | CL202[2] |
| This compound-Naïve | 2.33 (median) | 0.71 (median) | 70% | CL202[3] |
| Study CL201 | 1.69 (mean) | 0.88 (mean) | 48.1% | CL201[4] |
Table 2: Comparison of Clinical Outcomes: this compound vs. Medium-Chain Triglyceride (MCT) Oil
| Clinical Outcome | This compound | Medium-Chain Triglyceride (MCT) Oil | Study Findings |
| Annualized MCE Rate | Showed a significant reduction from baseline. | Standard of care, but patients often still experience MCEs. | A retrospective Italian study showed a significant decrease in catabolic episodes and hospitalizations after switching from MCT oil to this compound.[5] |
| Hospitalization Days | A 50.3% reduction in the mean annualized duration rate of MCEs was observed in Study CL201. | Higher rates of hospitalization were reported during MCT therapy compared to subsequent this compound treatment in a retrospective study. | Patients switching from MCT oil to this compound experienced fewer and shorter hospital stays. |
| Cardiac Function | A randomized controlled trial showed improvements in cardiac structure and function compared to trioctanoin (an even-chain MCT). | Less effective in improving cardiac outcomes in some studies compared to this compound. | This compound demonstrated a positive effect on cardiac parameters. |
| Exercise Tolerance | Patients showed improvements in exercise tolerance. | Limited improvement in exercise capacity. | The CL201 study reported positive impacts on exercise tolerance with this compound. |
Experimental Protocols
The validation of this compound's efficacy is primarily based on two key clinical studies: the Phase 2 study UX007-CL201 (NCT01886378) and its open-label, long-term extension study UX007-CL202 (NCT02214160) .
Study UX007-CL201: A Phase 2, Open-Label, Single-Arm Study
Objective: To evaluate the safety and clinical effects of this compound in patients with severe LC-FAOD.
Methodology:
-
Patient Population: The study enrolled 29 pediatric and adult patients with a confirmed diagnosis of severe LC-FAOD who were experiencing significant clinical manifestations despite standard of care.
-
Study Design: This was a single-arm, open-label study with a 78-week treatment period. Each patient served as their own historical control, with data on MCEs collected for the 18 months prior to study entry. The study included a 4-week run-in period on their current therapy, followed by the introduction of this compound.
-
Dosing and Administration: this compound (UX007) was initiated and titrated to a target dose of 25-35% of the total daily caloric intake, administered orally or via a gastrostomy tube in at least four divided doses with food. Any prior MCT oil was discontinued at the start of the this compound treatment.
-
Efficacy Assessments: The primary efficacy endpoint was the change in the annualized rate and duration of MCEs. Other assessments included exercise tolerance tests (e.g., 12-minute walk test, cycle ergometry) and health-related quality of life questionnaires.
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.
Study UX007-CL202: An Open-Label, Long-Term Extension Study
Objective: To assess the long-term safety and efficacy of this compound in patients with LC-FAOD.
Methodology:
-
Patient Population: This study enrolled 75 patients, including those who completed the CL201 study (rollover cohort), this compound-naïve patients, and patients who had received this compound through investigator-sponsored trials or expanded access programs.
-
Study Design: This was an open-label, long-term extension study. Patients continued to receive this compound while being monitored for safety and clinical outcomes.
-
Dosing and Administration: The dosing regimen was similar to the CL201 study, with a target of 25-35% of total daily caloric intake.
-
Efficacy and Safety Assessments: The primary outcome was the annualized rate of MCEs. Safety and tolerability were also continuously monitored.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key clinical trials.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effects of this compound (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (UX007) in patients with long‐chain fatty acid oxidation disorders: Results from an open‐label, long‐term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
comparative analysis of gene expression changes induced by triheptanoin vs. MCT oil
For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of therapeutic agents is paramount. This guide provides an objective comparison of the gene expression changes induced by triheptanoin and medium-chain triglyceride (MCT) oil, supported by available experimental data.
This compound, a synthetic triglyceride of three seven-carbon fatty acids (heptanoate), and MCT oil, typically a mixture of C8 (caprylic) and C10 (capric) fatty acids, are both utilized in the management of long-chain fatty acid oxidation disorders (LC-FAODs). Their distinct metabolic fates, however, lead to differential effects on cellular signaling and gene expression. While both serve as alternative energy sources, this compound uniquely functions as an anaplerotic agent, replenishing intermediates in the Krebs cycle. This fundamental difference is reflected in their downstream molecular signatures.
Quantitative Gene Expression Data
The following tables summarize the reported quantitative changes in gene expression and protein levels following treatment with this compound or MCT oil. It is important to note that these data are collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Gene and Protein Expression Changes Induced by MCT Oil
| Gene/Protein | Organism/Cell Type | Experimental Condition | Fold Change/Effect | Reference |
| Genes in mitochondrial biogenesis and metabolism | Mouse Skeletal Muscle | High temperature-induced exercise | Upregulation | [1] |
| Akt (phosphorylated) | Mouse Skeletal Muscle | High temperature-induced exercise | Increased phosphorylation | [1] |
| AMPK (phosphorylated) | Mouse Skeletal Muscle | High temperature-induced exercise | Increased phosphorylation | [1] |
| Hmox1 (heme oxygenase 1) | Mouse Hippocampus | 10% MCT diet | Upregulation of mRNA | [2][3] |
| L-bifunctional fatty acid oxidase protein | Mouse Liver | 1-year supplementation with C8 MCT oil | Upregulation |
Table 2: Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Organism/Cell Type | Experimental Condition | Fold Change/Effect | Reference |
| Sterol element binding transcription factor 1 (SREBF1) | Mouse Liver | 1-year supplementation | Upregulation | |
| Genes in lipid chain length elongation | Mouse Liver | 1-year supplementation | Increased expression | |
| ACADVL | Human VLCAD-deficient fibroblasts | In vitro treatment with REN001 (this compound) | Statistically significant increase |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key studies.
MCT Oil and Exercise Performance Study
-
Animal Model: Male C57BL/6J mice.
-
Treatment: Mice were fed a diet containing either 2% MCT oil or a control diet for 4 weeks.
-
Experimental Procedure: After the dietary intervention, mice were subjected to a treadmill running test in a high-temperature environment (32°C). Skeletal muscle (quadriceps) was then collected for analysis.
-
Gene Expression Analysis: Real-time quantitative PCR was used to measure the mRNA levels of genes involved in mitochondrial biogenesis.
-
Protein Analysis: Western blotting was performed to determine the protein levels and phosphorylation status of Akt and AMPK.
This compound in VLCAD Deficient Mice Study
-
Animal Model: Wild-type and very long-chain acyl-CoA dehydrogenase (VLCAD) deficient mice.
-
Treatment: Mice received a diet supplemented with either C8 MCT oil or this compound for one year.
-
Gene Expression Analysis: The study mentions upregulation of SREBF1 and genes involved in lipid elongation, likely determined by transcriptomic analysis of liver tissue, though specific methods are not detailed in the provided text.
This compound in VLCAD-Deficient Fibroblasts Study
-
Cell Model: Human fibroblasts from patients with VLCAD deficiency.
-
Treatment: Cells were treated with REN001 (a formulation of this compound).
-
Gene Expression Analysis: Gene expression of ACADVL (the gene encoding VLCAD) was analyzed. The specific methodology for gene expression analysis (e.g., qPCR) is not explicitly stated in the provided text but is a standard technique for such investigations.
Signaling Pathways and Metabolic Workflows
The differential metabolic processing of this compound and MCT oil underpins their distinct effects on gene expression. The following diagrams illustrate these pathways.
Caption: Metabolic and signaling pathway of MCT oil.
Caption: Anaplerotic metabolism of this compound.
Comparative Summary and Conclusion
The available evidence, though not from direct comparative genomic studies, points to distinct molecular mechanisms of action for this compound and MCT oil.
-
MCT oil appears to primarily influence pathways related to energy homeostasis and mitochondrial function . Its activation of Akt and AMPK signaling pathways leads to the upregulation of genes involved in mitochondrial biogenesis. This suggests a role in enhancing cellular energy production capacity. Furthermore, its potential to inhibit TGF-β signaling and upregulate antioxidant enzymes like Hmox1 points to anti-inflammatory and cytoprotective effects.
-
This compound , on the other hand, demonstrates a clear impact on lipid metabolism and synthesis . The upregulation of SREBF1, a master regulator of lipogenesis, indicates that this compound can promote the synthesis and elongation of fatty acids. This is a significant finding, particularly in the context of long-term supplementation. Its primary therapeutic action, however, is considered to be its anaplerotic effect, replenishing Krebs cycle intermediates to support energy production in metabolically compromised states. In specific disease models like VLCAD deficiency, this compound has been shown to increase the expression of the deficient gene itself, suggesting a potential for compensatory genetic regulation.
References
- 1. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review [frontiersin.org]
- 3. Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Triheptanoin's Anaplerotic Mechanism in Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triheptanoin's performance against other alternatives, supported by experimental data from genetic knockout models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current evidence validating the mechanism of action of this compound.
Introduction to this compound and its Anaplerotic Action
This compound is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids. Its therapeutic potential lies in its unique metabolic fate, which serves to replenish intermediates in the citric acid (TCA) cycle—a process known as anaplerosis.[1] Inborn errors of metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs), can lead to a deficiency of TCA cycle intermediates, impairing energy production.[2][3] this compound is metabolized into heptanoate, which is then broken down into acetyl-CoA and propionyl-CoA.[1] Propionyl-CoA is subsequently converted to succinyl-CoA, a key TCA cycle intermediate, thereby restoring the cycle's function and improving energy metabolism.[4]
Genetic knockout mouse models have been instrumental in validating this mechanism and assessing the therapeutic efficacy of this compound in various disease contexts. This guide will focus on data from two prominent models: the very long-chain acyl-CoA dehydrogenase (VLCAD) knockout mouse, a model for LC-FAODs, and the methyl-CpG-binding protein 2 (MeCP2) knockout mouse, a model for the neurodevelopmental disorder Rett syndrome.
Comparative Performance of this compound in Genetic Knockout Models
The following tables summarize the quantitative data from studies evaluating the effects of this compound in VLCAD and MeCP2 knockout mice, with comparisons to control diets and other therapeutic alternatives where available.
Table 1: Effects of this compound in VLCAD Knockout (VLCAD-/-) Mice
| Parameter | Genotype | Treatment | Outcome | Reference |
| Cardiac Function (Ejection Fraction) | VLCAD-/- | Control Diet | 62.1 ± 7.8% | |
| VLCAD-/- | This compound Diet | 63.4 ± 7.7% (no significant improvement) | ||
| Cardiac Function (End-Systolic Volume) | VLCAD-/- | Control Diet | Significantly increased vs. WT | |
| VLCAD-/- | This compound Diet | No significant change vs. control | ||
| Hepatic Lipid Accumulation | VLCAD-/- | Control Diet | 17.3 ± 0.9% | |
| VLCAD-/- | This compound Diet | 26.4 ± 3.1% (significant increase) | ||
| Blood Glucose Levels (3 months) | VLCAD-/- | Control Diet | 218 ± 25 mg/dl | |
| VLCAD-/- | This compound Diet | 301 ± 23 mg/dl (significantly higher) | ||
| Plasma Acylcarnitines | VLCAD KO | This compound Diet | Decrease in long-chain acylcarnitine species | |
| VLCAD KO | Succinate | No significant change in long-chain acylcarnitines | ||
| Liver Fat Accumulation | VLCAD KO | Control | Abundant fat droplets | |
| VLCAD KO | This compound Diet | Reduction in fat droplets | ||
| VLCAD KO | Succinate | No significant change in fat droplets |
Table 2: Effects of this compound in MeCP2 Knockout (MeCP2 KO) Mice
| Parameter | Genotype | Treatment | Outcome | Reference |
| Longevity | MeCP2 KO | Chow-fed | Median survival ~55 days | |
| MeCP2 KO | Soybean Oil (SBO) Control Diet | No significant difference from chow | ||
| MeCP2 KO | This compound Diet | Median survival ~65 days (p=0.0087 vs. chow) | ||
| Motor Function (Rotarod Performance) | MeCP2 KO | SBO Control Diet | Significant impairment vs. WT | |
| MeCP2 KO | This compound Diet | Significant improvement vs. SBO control | ||
| Social Interaction | MeCP2 KO | SBO Control Diet | Significant impairment vs. WT | |
| MeCP2 KO | This compound Diet | Significant improvement vs. SBO control | ||
| Serum Leptin and Insulin | MeCP2 KO | SBO Control Diet | Significantly increased vs. WT | |
| MeCP2 KO | This compound Diet | Levels normalized to WT levels | ||
| TCA Cycle Intermediates (Liver) | MeCP2 KO | SBO Control Diet | Altered levels of malate and fumarate | |
| MeCP2 KO | This compound Diet | Increased levels of citrate, suggesting increased TCA cycle flux | ||
| TCA Cycle Intermediates (Skeletal Muscle) | MeCP2 KO | SBO Control Diet | No significant changes vs. WT | |
| MeCP2 KO | This compound Diet | Elevated levels of succinate, fumarate, and malate |
Table 3: Comparison of this compound (C7) and Trioctanoin (C8) in LC-FAOD Patients (Human Study)
| Parameter | Treatment Group | Baseline | Post-treatment | p-value | Reference |
| Left Ventricular Ejection Fraction (%) | This compound (C7) | 60.1 ± 2.9 | 67.5 ± 3.1 | 0.046 | |
| Trioctanoin (C8) | 62.3 ± 2.8 | 63.1 ± 2.9 | NS | ||
| Left Ventricular Wall Mass (g) | This compound (C7) | 120.4 ± 14.1 | 96.3 ± 11.3 | 0.041 | |
| Trioctanoin (C8) | 115.7 ± 13.5 | 118.0 ± 13.8 | NS | ||
| Heart Rate during Moderate Exercise (bpm) | This compound (C7) | - | Lower heart rate for the same workload | - | |
| Trioctanoin (C8) | - | Higher heart rate for the same workload | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Models and Diet Administration
-
VLCAD Knockout Mice: VLCAD-/- mice on a C57BL/6J background are used. At 5 weeks of age, mice are divided into groups and fed either a control diet or a this compound-based diet for a specified period (e.g., 1 year). The control diet typically contains 5% crude fat as long-chain triglycerides. In the this compound diet, a significant portion of the fat (e.g., 4.4% out of 5%) is replaced with this compound, with the remainder as soybean oil to provide essential fatty acids.
-
MeCP2 Knockout Mice: Male MeCP2 knockout mice and wild-type littermates are used. At 4 weeks of age, mice are placed on either a control diet (e.g., containing soybean oil) or a this compound-based diet. Diets are formulated to be isocaloric.
Motor Function Assessment: Accelerating Rotarod Test
The accelerating rotarod test is a widely used method to assess motor coordination and balance in rodents.
-
Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 5 cm diameter) is used. The apparatus should be capable of accelerating from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).
-
Acclimation: Mice are acclimated to the testing room for at least 15-30 minutes before the test.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The test consists of multiple trials (e.g., three) with an inter-trial interval of at least 15 minutes.
-
The rod accelerates at a constant rate.
-
The latency to fall from the rod is recorded for each mouse. A fall is registered when the mouse falls onto a sensor plate below or after completing a full passive rotation.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse and used for statistical analysis.
Cardiac Function Assessment: Echocardiography in Mice
Echocardiography is a non-invasive technique used to assess cardiac structure and function.
-
Anesthesia: Mice are anesthetized, for example, with isoflurane inhalation.
-
Preparation: The chest hair is removed using a depilatory cream. The mouse is placed in a supine position on a heating pad to maintain body temperature. ECG electrodes are attached to the limbs for monitoring heart rate.
-
Image Acquisition: A high-frequency ultrasound transducer (e.g., 15 MHz) is used. Standard M-mode and two-dimensional images are obtained from parasternal long-axis and short-axis views.
-
Measurements: Left ventricular dimensions (e.g., internal diameter at end-diastole and end-systole), wall thickness, and ejection fraction are measured from the M-mode images.
Metabolomic Analysis of Tissues
Metabolomic analysis provides a snapshot of the metabolic state of a tissue.
-
Tissue Harvest and Extraction: Tissues (e.g., liver, skeletal muscle) are rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity. Metabolites are then extracted using a cold solvent mixture (e.g., acetonitrile:water).
-
Analysis: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Processing: The resulting data is processed to identify and quantify the different metabolites. Statistical analysis is then performed to identify significant differences between experimental groups.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound metabolism and a typical experimental workflow for its validation in a genetic knockout model.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Triheptanoin Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of triheptanoin, a synthetic medium-chain triglyceride used in therapeutic research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Hazard Profile and Disposal Considerations
This compound is classified as a substance that causes skin irritation and can cause damage to organs through prolonged or repeated exposure.[1][2] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, improper disposal can have significant environmental consequences. The primary route for disposal is through an approved waste disposal plant.[1] It should be treated as hazardous waste and handled accordingly.
| Hazard Classification | Description | Primary Disposal Route |
| Skin Irritant (Category 2) | Causes skin irritation. | Approved Waste Disposal Plant |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Causes damage to organs through prolonged or repeated exposure. | Approved Waste Disposal Plant |
| Chronic Aquatic Toxicity (Category 2) | Toxic to aquatic life with long lasting effects. | Approved Waste Disposal Plant |
Experimental Protocol for this compound Disposal
Materials:
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses with side-shields, and a lab coat.
-
Leak-proof, sealable waste container compatible with organic liquids.
-
Hazardous waste labels.
-
Inert absorbent material (e.g., vermiculite, sand) for spill management.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, leak-proof container.
-
Containment:
-
For unused or surplus this compound, transfer the liquid directly into a designated hazardous waste container.
-
For contaminated materials (e.g., pipette tips, gloves, absorbent pads), place them in a separate, clearly labeled solid hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Spill Management: In case of a spill, soak up the this compound with an inert absorbent material. Collect the contaminated absorbent material and dispose of it as hazardous waste in a sealed container.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not pour this compound down the drain or dispose of it in regular trash, as this can lead to environmental contamination. The product manufacturer for DOJOLVI® (a prescription form of this compound) specifies that unused mixtures should be disposed of in the trash and not poured down the sink. However, for laboratory-grade this compound, the more stringent hazardous waste disposal procedures should be followed due to its ecotoxicity.
-
Documentation: Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's and local regulations.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling Triheptanoin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Triheptanoin, including detailed operational and disposal plans.
Hazard Assessment: It is important to note that there are conflicting classifications regarding the hazards of this compound. Some safety data sheets (SDS) classify it as a hazardous substance that can cause skin irritation and potential organ damage through prolonged or repeated exposure[1][2]. Other sources state that it is not classified as a hazardous substance[3][4]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to the recommended personal protective equipment and handling procedures outlined below.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, the following personal protective equipment and safety measures are recommended to minimize exposure and ensure a safe laboratory environment.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[5] | To protect eyes from potential splashes. |
| Hand Protection | Protective gloves. | To prevent skin contact. Gloves should be inspected prior to use. |
| Skin and Body Protection | Impervious clothing and a lab coat should be worn. | To protect skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling vapors or mists. | To prevent respiratory irritation. |
| Engineering Controls | Work in a well-ventilated area. Use adequate general and local exhaust ventilation to keep airborne concentrations low. Facilities should be equipped with an eyewash fountain and a safety shower. | To minimize inhalation exposure and provide immediate first aid capabilities. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C24H44O6 |
| Molecular Weight | 428.6 g/mol |
| Appearance | Liquid |
| Relative Density | 0.966 g/mL at 20 °C |
| Boiling Point | 200 °C at 1 mmHg |
| Flash Point | 195.5 ± 19.6 °C |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) before starting any work.
- Ensure all necessary PPE is available and in good condition.
- Verify that the work area is clean, well-ventilated, and that the eyewash station and safety shower are accessible.
- Use containers and utensils made of compatible materials such as stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene (LDPE), polyurethane, or silicone. Avoid using polystyrene or PVC plastics.
2. Handling and Use:
- Wear the appropriate PPE: safety glasses with side-shields, protective gloves, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.
- Wash hands thoroughly after handling.
3. Storage:
- Store in a tightly closed container in a dry and cool area.
- Store at 20°C to 25°C (68°F to 77°F); excursions are permitted to 15°C to 30°C (59°F to 86°F).
- Do not freeze.
- Opened bottles can be used for up to 90 days after opening, but not beyond the expiration date.
4. Accidental Spills:
- In case of a spill, prevent further leakage if it is safe to do so.
- Soak up the spill with an inert absorbent material.
- Collect the spilled material and place it in a suitable, closed container for disposal as hazardous waste.
- Do not let the product enter drains.
5. First Aid Measures:
- If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- If in eyes: Immediately flush eyes with running water for at least 15 minutes. Seek medical advice.
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
6. Disposal:
- Dispose of contents and container to an approved waste disposal plant.
- Offer surplus and non-recyclable solutions to a licensed disposal company.
- Unused mixtures can be discarded in the trash; do not pour down the sink.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
